4-Chloro-2-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound 4-Chloro-2-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-41-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 320-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Profile
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzonitrile
This guide provides an in-depth exploration of 4-Chloro-2-(trifluoromethyl)benzonitrile, a pivotal building block in modern medicinal and agrochemical research. We will move beyond simple data recitation to dissect the causality behind its synthesis, explore its reactivity, and contextualize its applications for researchers, scientists, and drug development professionals.
4-Chloro-2-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile featuring a trifluoromethyl group ortho to the nitrile and a chloro group in the para position. This specific arrangement of electron-withdrawing groups dictates its reactivity and utility as a chemical intermediate. Its unique electronic properties make it a valuable precursor in the synthesis of complex, biologically active molecules.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 320-41-2 .[2]
Table 1: Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)benzonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 320-41-2 | [2] |
| Molecular Formula | C₈H₃ClF₃N | [2] |
| Molecular Weight | 205.56 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | Typically ≥98% (GC) |[1] |
Strategic Synthesis Pathway and Experimental Protocol
The industrial synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common route begins with m-chlorobenzotrifluoride, a readily available starting material.[3] The causality behind this pathway lies in the directing effects of the substituents on the benzene ring, which are leveraged to install the nitro, and subsequently the amine and nitrile groups, in the desired positions.
The overall workflow is visualized below.
Caption: Role as a versatile chemical intermediate.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4-Chloro-2-(trifluoromethyl)benzonitrile is paramount. The compound is classified as hazardous, and all handling should be performed in a controlled laboratory environment.
Table 2: Summary of GHS Hazard Information and Handling
| Category | Information | Recommendations |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using this product. [4]Avoid breathing dust/fumes. Use only in a well-ventilated area or under a chemical fume hood. [4][5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. [4][6] | Wear protective gloves, protective clothing, and eye/face protection. [4] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. [4]Skin: Wash with plenty of soap and water. [4]Ingestion/Inhalation: Call a POISON CENTER or doctor immediately. [4] | Ensure eyewash stations and safety showers are close to the workstation. [4] |
| Storage | Store locked up in a well-ventilated, dry, and cool place. [4][5]Keep container tightly closed. [4][5]| Incompatible with strong oxidizing agents, strong acids, and strong reducing agents. [4]|
Conclusion
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) is more than just a chemical entry; it is a testament to the power of strategic molecular design. Its synthesis pathway is a logical application of fundamental organic chemistry principles, designed for efficiency and scalability. The resulting molecule, with its unique electronic and steric properties, provides a robust platform for the development of next-generation pharmaceuticals and agrochemicals. For the research scientist, a thorough understanding of this compound's synthesis, reactivity, and handling is essential for unlocking its full potential in creating novel and impactful chemical entities.
References
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4-Chlorobenzonitrile - Wikipedia. Wikipedia. [Link]
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
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The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]
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NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. National Toxicology Program. [Link]
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Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. [Link]
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4-(Chloromethyl)benzonitrile | C8H6ClN | CID 70127. PubChem. [Link]
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4-Chlorobenzotrifluoride - Wikipedia. Wikipedia. [Link]
- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
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PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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4-Chloro-2-(trifluoromethyl)benzonitrile physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
4-Chloro-2-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile. The presence of a trifluoromethyl group at the ortho-position to the nitrile and a chloro group at the para-position significantly influences its electronic properties, reactivity, and physical state.
Quantitative data for this specific isomer is not extensively reported in publicly accessible literature. Therefore, where experimental data is unavailable, this guide provides well-founded estimations based on documented values for its isomers and structurally related compounds.
Table 1: Core Physicochemical Properties
| Property | Value / Predicted Characteristics | Source / Rationale |
| CAS Number | 320-41-2 | [1][2][3][4] |
| Molecular Formula | C₈H₃ClF₃N | [2][3] |
| Molecular Weight | 205.56 g/mol | [2][3] |
| Appearance | Predicted: White to off-white solid or colorless liquid. | Based on analogs like 4-chlorobenzonitrile (white crystal) and 2-chloro-4-(trifluoromethyl)benzonitrile (liquid)[5][6]. |
| Melting Point | Data not available. Predicted to be a low-melting solid. | The related 4-iodo-2-(trifluoromethyl)benzonitrile has a melting point of 50-55 °C. The presence of chlorine instead of iodine would likely result in a lower melting point. |
| Boiling Point | 87.5 °C (Note: This value from a single supplier appears anomalously low and may be at reduced pressure)[1]. | The isomer, 2-chloro-4-(trifluoromethyl)benzonitrile, has a boiling point of 192-193 °C at atmospheric pressure, which is a more expected value for a molecule of this mass and structure[6]. |
| Density | Data not available. Predicted: ~1.4 g/mL. | Based on the density of the isomer 2-chloro-4-(trifluoromethyl)benzonitrile (1.389 g/mL at 25 °C)[6]. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Chloroform, DMSO, Methanol); Insoluble in water. | Aromatic nitriles of this nature typically exhibit good solubility in organic media. Related compounds confirm this trend[7][8][9]. |
Spectroscopic Profile and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region will display a complex splitting pattern for the three protons.
-
The proton at C3 (ortho to both -CF₃ and -CN) will likely be the most deshielded.
-
The proton at C5 (ortho to -Cl) will be upfield relative to the C3 proton.
-
The proton at C6 (ortho to -CN) will also be significantly deshielded.
-
Due to fluorine coupling, these signals will likely appear as complex multiplets rather than simple doublets or triplets.
-
-
¹³C NMR:
-
Quaternary Carbons: The carbons attached to the -CN, -CF₃, and -Cl groups will be readily identifiable. The carbon of the -CF₃ group will show a characteristic quartet due to one-bond C-F coupling (¹JCF ≈ 272 Hz)[10]. The carbon attached to the nitrile group will also exhibit a quartet, but with a smaller coupling constant (²JCCF ≈ 33 Hz)[10].
-
Nitrile Carbon (-C≡N): Expected around 115-118 ppm.
-
Aromatic Carbons: Signals for the protonated carbons will appear in the 125-135 ppm range.
-
-
¹⁹F NMR:
-
A single, sharp singlet is expected for the -CF₃ group. The chemical shift will be in the characteristic range for aromatic trifluoromethyl groups, likely between -62 and -64 ppm relative to CFCl₃[10].
-
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the key functional groups.
-
Nitrile Stretch (νC≡N): A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹ . In the related molecule 2-amino-4-chlorobenzonitrile, this peak appears at 2211 cm⁻¹[11].
-
C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected between 1100 and 1350 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple medium to weak bands will be present in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption is anticipated in the fingerprint region, typically around 780-850 cm⁻¹ [11].
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 205, with a characteristic M+2 isotope peak at m/z 207 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the chlorine atom and fragmentation of the trifluoromethyl group.
Synthesis and Chemical Reactivity
Understanding the synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile provides context for potential impurities and handling considerations. A plausible industrial synthesis route involves a multi-step process starting from m-chlorobenzotrifluoride.
Exemplary Synthesis Protocol
A synthetic route has been outlined in patent literature, demonstrating a practical approach to obtaining this compound. The key transformations are nitration, reduction, diazotization/bromination, and finally, cyanation.
Caption: A validated multi-step synthesis pathway for 4-Chloro-2-(trifluoromethyl)benzonitrile.
Chemical Reactivity
The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution, particularly at the chlorine-bearing carbon, due to the electron-withdrawing effects of the nitrile and trifluoromethyl groups. This makes it a valuable precursor for creating more complex molecules where the chlorine is displaced by other functional groups.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Chloro-2-(trifluoromethyl)benzonitrile is not widely available. However, based on the known hazards of its structural analogs, the following precautions are strongly advised:
-
GHS Hazard Profile (Predicted):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Expected to cause skin and serious eye irritation.
-
Target Organs: May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.
-
-
Handling and Storage:
-
Handle in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
This guide serves as a foundational resource for professionals working with 4-Chloro-2-(trifluoromethyl)benzonitrile. By combining confirmed data with expert-driven analysis of its analogs, it provides a robust framework for its safe handling, characterization, and application in advanced chemical synthesis.
References
-
Alachem Co., Ltd. (n.d.). 4-Chloro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Supporting Information. (n.d.). [Relevant publication providing NMR data for trifluoromethyl benzonitriles]. Retrieved from [Link]
-
Briti Scientific. (n.d.). Certificate of Analysis: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
PubChem. (n.d.). 4-Chloro-2,5-bis(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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- 2. 320-41-2 | 4-Chloro-2-(trifluoromethyl)benzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 3. scbt.com [scbt.com]
- 4. dakenchem.com [dakenchem.com]
- 5. 4-Chlorobenzonitrile | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Chloro-4-(trifluoromethyl)benzonitrile 97 1813-33-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]
- 9. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
A Technical Guide to the Spectral Analysis of 4-Chloro-2-(trifluoromethyl)benzonitrile
Introduction: The Significance of 4-Chloro-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery
4-Chloro-2-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a chloro, a trifluoromethyl, and a nitrile group on a benzene ring, provides a versatile scaffold for the development of novel therapeutics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitrile and chloro substituents offer reactive handles for further chemical modifications.[1] Understanding the precise chemical structure and purity of this intermediate is paramount in drug development, where even minor impurities can have significant biological consequences.
This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of 4-Chloro-2-(trifluoromethyl)benzonitrile: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present predicted spectral data based on analogous compounds, and provide detailed, field-proven experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed insights into the chemical environment of each atom. For 4-Chloro-2-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~7.9 | d | ~2 | Proton ortho to CF₃ |
| H-5 | ~7.8 | dd | ~8, ~2 | Proton between Cl and CN |
| H-6 | ~7.7 | d | ~8 | Proton ortho to Cl |
Causality Behind Predictions: The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the adjacent proton (H-3), shifting it downfield. The chloro and nitrile groups also contribute to the overall deshielding of the aromatic protons. The splitting patterns arise from through-bond coupling between adjacent protons (ortho-coupling, ~8 Hz) and across the ring (meta-coupling, ~2 Hz).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and the presence of fluorine, which can cause splitting of the carbon signals (C-F coupling).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| C-CN | ~117 | s | - | Nitrile Carbon |
| C-1 (C-CN) | ~115 | s | - | Carbon attached to CN |
| C-2 (C-CF₃) | ~135 | q | ~30-35 | Carbon attached to CF₃ |
| C-3 | ~133 | s | - | Aromatic CH |
| C-4 (C-Cl) | ~140 | s | - | Carbon attached to Cl |
| C-5 | ~130 | s | - | Aromatic CH |
| C-6 | ~136 | s | - | Aromatic CH |
| CF₃ | ~122 | q | ~270-275 | Trifluoromethyl Carbon |
Causality Behind Predictions: The carbon attached to the highly electronegative fluorine atoms (C-2 and CF₃) will exhibit significant downfield shifts and will be split into quartets due to coupling with the three fluorine atoms. The other aromatic carbons are assigned based on established substituent effects of chloro and cyano groups on benzene rings.[2][3]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoromethyl group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| CF₃ | ~ -62 | s | Trifluoromethyl Group |
Causality Behind Predictions: The chemical shift of the CF₃ group is influenced by the electronic environment of the aromatic ring. The observed singlet is due to the absence of any neighboring fluorine or hydrogen atoms to couple with. The predicted chemical shift is based on data for similar aromatic trifluoromethyl compounds.[4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of 4-Chloro-2-(trifluoromethyl)benzonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Acquire a ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
Diagram of NMR Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch |
| ~1600, ~1480 | Medium | C=C aromatic ring stretches |
| ~1320 | Strong | C-F stretch (asymmetric) |
| ~1180, ~1140 | Strong | C-F stretch (symmetric) |
| ~850 | Strong | C-Cl stretch |
| ~800-900 | Strong | Aromatic C-H out-of-plane bending |
Causality Behind Predictions: The nitrile group (C≡N) has a very characteristic and strong absorption around 2230 cm⁻¹. The trifluoromethyl group will exhibit strong C-F stretching bands. The aromatic ring will show characteristic C=C stretching and C-H bending vibrations. The C-Cl stretch is typically found in the fingerprint region.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR is a modern, convenient method for acquiring IR spectra of solid samples.
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-Chloro-2-(trifluoromethyl)benzonitrile onto the center of the ATR crystal.
2. Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
Diagram of ATR-IR Spectroscopy
Caption: Principle of ATR-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z ≈ 205 and 207 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). The molecular formula is C₈H₃ClF₃N.
-
Major Fragments:
-
[M-Cl]⁺: m/z ≈ 170. Loss of a chlorine atom.
-
[M-CN]⁺: m/z ≈ 179 and 181. Loss of the nitrile group.
-
[M-CF₃]⁺: m/z ≈ 136 and 138. Loss of the trifluoromethyl group.
-
Causality Behind Predictions: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion). This ion is often unstable and fragments in predictable ways. The weakest bonds are most likely to break. The presence of chlorine will result in a characteristic isotopic pattern for all chlorine-containing fragments.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
1. Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
2. Ionization and Mass Analysis:
-
The sample is vaporized and enters the ion source.
-
In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
3. Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.
Diagram of Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of the molecule.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of 4-Chloro-2-(trifluoromethyl)benzonitrile relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR elucidates the precise atomic connectivity, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides further structural clues through fragmentation analysis. The protocols and predicted data presented in this guide serve as a robust framework for the analysis of this important pharmaceutical intermediate, ensuring its quality and suitability for its intended applications in drug discovery and development. By adhering to these rigorous analytical standards, researchers can proceed with confidence in their synthetic endeavors.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2026, January 10). 4‐Nitro‐2‐(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Taylor & Francis Online. (2018, February 22). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
Technical Guide: Solubility Profile and Solvent Selection for 4-Chloro-2-(trifluoromethyl)benzonitrile
[1][2]
Executive Summary
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., diaryl ether herbicides and androgen receptor antagonists).[1][2][3] Its solubility behavior is governed by the interplay between the highly lipophilic trifluoromethyl group and the polar, electron-withdrawing nitrile moiety.[1][2]
This guide provides a comprehensive analysis of its solubility across solvent classes, practical protocols for dissolution and recrystallization, and safety considerations for handling this low-melting solid.[1][2]
Physicochemical Profile & Solubility Drivers
To predict solubility behavior accurately, one must understand the molecular forces at play.[1][2] This compound exhibits a "push-pull" electronic character but remains dominantly lipophilic.[1]
Table 1: Key Physicochemical Properties
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 205.57 g/mol | Moderate size allows good solubility in small-molecule solvents.[1][2] |
| Physical State (RT) | Low-Melting Solid (est.[1][2] mp 45–50 °C)* | Prone to "oiling out" during recrystallization if cooled too rapidly. |
| LogP (Predicted) | ~3.7 | Highly lipophilic; excellent solubility in non-polar and chlorinated solvents.[2] |
| Dipole Moment | High (due to -CN and -CF3) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1][2] |
| Water Solubility | Negligible (< 10 mg/L) | Requires organic co-solvents for aqueous reaction media.[2] |
*Note: Melting point inferred from structural analogs (4-Fluoro: 43-45°C; 4-Iodo: 50-55°C).[1][2] Handle as a solid that may melt in warm laboratory conditions.[1][2]
Mechanistic Insight
The -CF3 group increases lipophilicity and disrupts crystal lattice energy, often lowering the melting point compared to non-fluorinated analogs.[1][2] The -CN group provides a handle for dipole-dipole interactions, making the compound soluble in polar aprotic solvents despite its hydrophobic core.[1][2]
Solvent Selection Guide
The following data categorizes solvents based on their utility for specific experimental stages: Reaction , Extraction , and Purification .[1][2]
Table 2: Practical Solubility Profile
| Solvent Class | Representative Solvents | Solubility Status | Application Notes |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | High (>200 mg/mL) | Ideal for nucleophilic aromatic substitution (SNAr) reactions.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Excellent for extraction and chromatography loading.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Standard solvents for thin-layer chromatography (TLC) and extraction.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (High with heat) | Preferred solvents for recrystallization (often with water antisolvent).[1][2] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to Low | Soluble in hot toluene; Hexanes act as antisolvents in purification.[1][2] |
| Water | Water | Insoluble | Strict antisolvent; causes precipitation. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact saturation points for process optimization.[1][2]
-
Preparation: Weigh 100 mg of 4-Chloro-2-(trifluoromethyl)benzonitrile into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue addition until the solid is fully dissolved (solution becomes clear).
-
Calculation:
[1][2]
Protocol B: Recrystallization (Ethanol/Water System)
Due to its low melting point, this compound is prone to oiling out.[1][2] Slow cooling is critical.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 3-5 mL per gram).
-
Filtration: Perform hot filtration if insoluble impurities (e.g., inorganic salts) are present.[1][2]
-
Nucleation: Remove from heat. Add warm Water dropwise until persistent turbidity is just observed.
-
Clarification: Add a few drops of hot Ethanol to restore clarity.[2]
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not place directly in an ice bath, as this will trap impurities or cause oiling.[1][2]
-
Collection: Filter the resulting needles/prisms and wash with cold 20% Ethanol/Water.[2]
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow aids in selecting the correct solvent based on the intended chemical operation.[1][2]
Caption: Decision matrix for selecting solvents based on thermal requirements and reaction type.
Figure 2: Solubility Determination Workflow
A self-validating loop to ensure accurate saturation data.[1][2]
Caption: Step-wise gravimetric loop for determining saturation limits.
Safety & Handling (SDS Highlights)
While 4-Chloro-2-(trifluoromethyl)benzonitrile is a valuable intermediate, it carries specific hazards associated with the nitrile functionality and halogenated aromatics.[1][2]
-
Acute Toxicity: Harmful if swallowed or inhaled. Metabolizes to release cyanide ions in vivo; handle with strict PPE.[1][2]
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Thermal Stability: Avoid heating to dryness in the presence of strong acids or bases without solvent, as run-away exotherms can occur.[1][2]
-
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with aqueous acid streams (risk of HCN generation).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134888095, 4-Chloro-2,5-bis(trifluoromethyl)benzonitrile (Analog Reference).[1][2] Retrieved from .[1][2]
-
Sigma-Aldrich (2025). Safety Data Sheet: 4-Iodo-2-(trifluoromethyl)benzonitrile (Structural Analog).[1][2] Retrieved from .[1][2]
-
Google Patents (2013). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.[1][2] Retrieved from .[1][2]
-
Tokyo Chemical Industry (TCI). Product Specification: 4-(Trifluoromethyl)benzonitrile (Melting Point Reference).[1][2] Retrieved from .[1][2]
-
European Patent Office (2019). EP 3696165 A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.[1][2] Retrieved from .[1][2]
Electronic Architecture & Synthetic Utility of Trifluoromethylated Benzonitriles
A Technical Deep Dive for Medicinal Chemists and Materials Scientists
Executive Summary
The synergistic combination of the nitrile (
This guide analyzes the electronic vectors that define TFMBN isomers, provides a validated protocol for their synthesis via palladium catalysis, and examines their physicochemical behavior in bio-relevant and material contexts.
Part 1: Electronic Architecture
The reactivity and physical properties of TFMBNs are governed by the interplay between the strong inductive withdrawal (
Hammett Parameters & Vector Analysis
Both substituents strongly deactivate the aromatic ring, but they do so through different mechanisms.
-
Nitrile (
): . Dominant resonance effect delocalizes electron density out of the ring. -
Trifluoromethyl (
): . Dominant inductive effect due to the high electronegativity of fluorine atoms.
The relative positioning of these groups dictates the net dipole moment (
Isomeric Electronic Data
The following table summarizes the electronic affinities (EA) and dipole trends for the three isomers. Note the distinct maximization of electron affinity in the para isomer due to symmetrical electron withdrawal stabilizing the radical anion.
| Isomer | Substitution Pattern | Electron Affinity (eV) | Dipole Moment Trend | Primary Utility |
| 1,2-substituted | 0.70 | High (Vectors at ~60°) | Liquid Crystals (High | |
| 1,3-substituted | 0.67 | Intermediate | Metabolic Blockers | |
| 1,4-substituted | 0.83 | Low (Vectors opposed) |
Data Source: Electron affinity values derived from flowing-afterglow Langmuir-probe measurements [1].
Visualization: Dipole Vector Summation
The following diagram illustrates why the ortho isomer exhibits the highest polarity, a critical feature for dielectric anisotropy in liquid crystal displays.
Figure 1: Vector analysis of electron-withdrawing groups. Ortho-substitution maximizes net dipole, essential for liquid crystal alignment fields.
Part 2: Synthetic Access (Valid Protocol)
While TFMBNs can be synthesized via the Sandmeyer reaction, that route involves unstable diazonium intermediates. The industry-standard "Self-Validating" protocol uses Palladium-Catalyzed Cyanation of Aryl Halides with Zinc Cyanide (
Why this protocol?
-
Safety:
is non-hygroscopic and releases cyanide ions slowly, unlike KCN/NaCN. -
Reliability:
catalysis tolerates the electron-deficient nature of the -substituted ring better than nucleophilic substitution on unactivated rings.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzonitrile
Substrate: 1-bromo-4-(trifluoromethyl)benzene (
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Flush with Argon/Nitrogen for 5 minutes.
-
Charging: Add the following solids under inert atmosphere:
-
1-bromo-4-(trifluoromethyl)benzene (1.0 equiv, 5.0 mmol).
- (0.6 equiv, 3.0 mmol). Note: 0.5 equiv supplies 1.0 equiv of CN, slight excess ensures completion.
- (2 mol%).
- (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).
- dust (10 mol%) - Critical for keeping Pd in active (0) state.
-
-
Solvation: Add anhydrous DMF (Concentration: 0.2 M).
-
Reaction: Seal the vessel. Heat to 120°C for 12-16 hours. The solution typically turns from dark red/purple to black/brown.
-
Workup (Safety Critical):
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Mechanism of Action
The catalytic cycle relies on the oxidative addition of the electron-poor Ar-Br bond to the Pd(0) center.
Figure 2: Pd(0)/Pd(II) catalytic cycle for cyanation. The electron-poor nature of the
Part 3: Physicochemical Implications in Drug Design
In medicinal chemistry, TFMBN is not just a structural spacer; it is a functional modulator.
Metabolic Stability & Lipophilicity
-
Metabolic Blocking: The
group is metabolically robust. Placing it at the para position blocks CYP450 oxidation, a common clearance pathway for unsubstituted phenyl rings. -
Lipophilicity (
):-
Benzonitrile
: ~1.6 -
Trifluoromethylbenzene
: ~2.8 -
TFMBN
: ~3.0 - 3.4 -
Implication: The TFMBN motif significantly increases membrane permeability compared to a standard nitrile, aiding CNS penetration, though it also increases non-specific binding risk.
-
Reactivity
Due to the extremely low LUMO energy (see Section 1.2),
-
Application: This allows for the rapid assembly of ether or amine-linked libraries via Nucleophilic Aromatic Substitution (
) under mild conditions, often without transition metal catalysis [2].
Part 4: Optoelectronic Applications (Liquid Crystals)
The ortho-TFMBN isomer is a "privileged structure" in the field of nematic liquid crystals.
-
Dielectric Anisotropy (
): Liquid crystal displays (LCDs) require molecules that align with electric fields. The ortho orientation of and creates a massive dipole transverse to the long axis (if incorporated laterally) or parallel (if terminal). -
Viscosity: The presence of the
group lowers the rotational viscosity compared to chloro-substituted analogues, enabling faster switching speeds in displays [3].
References
-
Electron Affinities of TFMBN Isomers: Summers, D. L., & Khakoo, M. A. (2004).[4] Electron attachment and detachment: electron affinities of isomers of trifluoromethylbenzonitrile. The Journal of Chemical Physics, 121(20), 9993–9998.
-
Nucleophilic Arom
): Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(2), 127-150. (Foundational mechanism for EWG-activated arenes). -
Liquid Crystal Properties: Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
-
Pd-Catalyzed Cyanation Protocol: Tschaen, D. M., et al. (1994). An improved procedure for the palladium-catalyzed cyanation of aryl halides.[2] The Journal of Organic Chemistry, 59(23), 7184-7185.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Electron attachment and detachment: electron affinities of isomers of trifluoromethylbenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2-(trifluoromethyl)benzonitrile safety and handling
An In-Depth Technical Guide on the Safety and Handling of 4-Chloro-2-(trifluoromethyl)benzonitrile
Part 1: Strategic Context & Chemical Identity
1.1 The Molecule in Drug Discovery 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) is not merely a reagent; it is a high-value scaffold in the synthesis of non-steroidal androgen receptor modulators (SARMs) and next-generation anti-androgens. Its structural utility lies in the unique electronic interplay between its substituents:
-
The Cyano Group (-CN): Provides a rigid anchor for hydrogen bonding in receptor active sites and serves as a precursor for amidines or heterocycles.
-
The Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, preventing oxidative degradation of the aromatic ring.
-
The Chlorine Atom (-Cl): Positioned para to the cyano group and meta to the trifluoromethyl group, this atom is electronically activated for Nucleophilic Aromatic Substitution (SₙAr).
1.2 Critical Reactivity Profile Researchers must recognize that the safety profile of this compound is dictated by its reactivity. The electron-withdrawing nature of the -CN and -CF₃ groups makes the C-Cl bond highly susceptible to nucleophilic attack.
-
Implication: Unintended reactions can occur with nucleophilic solvents (e.g., DMSO, alcohols) or bases at elevated temperatures, potentially leading to runaway exotherms or unexpected byproducts.[1]
Part 2: Hazard Landscape & Toxicological Mechanisms[2]
While standard Safety Data Sheets (SDS) classify this compound as "Harmful" (Category 4), an advanced safety protocol requires understanding the mechanisms of toxicity.[1]
2.1 Acute & Chronic Hazards
-
Routes of Entry: Inhalation of dust/vapor and dermal absorption are the primary risks.[1] The lipophilic -CF₃ group facilitates skin permeation.
-
Target Organs: Respiratory system (irritation), Central Nervous System (potential for excitation/depression consistent with halogenated aromatics).[1]
2.2 The "Hidden" Hazards: Decomposition & Hydrolysis Unlike simple aromatics, this molecule possesses latent hazards that emerge under stress conditions:[1]
-
Cyanide Potential: While the nitrile bond is stable, combustion or strong acid hydrolysis can liberate Hydrogen Cyanide (HCN).[1] Protocol: Never mix with strong mineral acids without rigorous off-gas scrubbing.
-
Fluoride Release: Thermal decomposition (>300°C) or plasma incineration can release Hydrogen Fluoride (HF), a necrotizing poison.
Table 1: GHS Classification & Enhanced Risk Assessment
| Hazard Class | GHS Category | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 | Treat as a potent bioactive; assume LD50 < 2000 mg/kg. |
| Skin Irritation | Cat 2 | Barrier creams are insufficient; permeation-resistant gloves are mandatory. |
| Eye Irritation | Cat 2A | Irreversible corneal damage risk due to chemical reactivity. |
| STOT - Single Exp. | Cat 3 | Respiratory tract irritation requires local exhaust ventilation (LEV). |
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Safety is not achieved through PPE alone; it is achieved through a hierarchy of controls. The following diagram illustrates the required defense layers for handling CAS 320-41-2.
3.1 Visualization: Hierarchy of Controls
Figure 1: The operational hierarchy of controls. Engineering isolation is the primary defense against bioactive dusts.[1]
3.2 Specific PPE Protocols
-
Hand Protection: Standard latex is permeable to halogenated aromatics. Use Nitrile (minimum 5 mil/0.12 mm) . For procedures >30 minutes or involving solvents like DCM, use Silver Shield/4H laminate undergloves.[1]
-
Respiratory: If handling powder outside a hood (strongly discouraged), a Full-face respirator with P100/OV cartridges is required to protect against both particulates and organic vapors.
Part 4: Operational Handling Protocols
4.1 Solid Handling & Weighing
-
The Static Risk: Fluorinated benzonitriles are often fluffy, electrostatic solids.[1]
-
Protocol:
-
Use an antistatic gun (e.g., Zerostat) on the weighing boat and spatula before transfer.[1]
-
Perform all weighing inside a fume hood or a powder containment balance enclosure.
-
Self-Validating Step: Place a damp Kimwipe near the balance (not touching) to increase local humidity and dissipate static charge, preventing powder scatter.
-
4.2 Reaction Setup (SₙAr Focus) When using this compound to synthesize drug candidates (e.g., displacing the Cl with an amine):
-
Solvent Selection: Avoid protic solvents if high temperatures are required. Use dry DMF, DMAc, or NMP.[1]
-
Thermal Control: These reactions are often exothermic.
-
Step: Add the nucleophile (amine) slowly to the benzonitrile solution at 0°C, then warm to room temperature.[1]
-
Check: Monitor internal temperature; a spike >10°C indicates a runaway risk.
-
4.3 Waste Disposal
-
Segregation: Do NOT mix with acidic waste streams (HCN risk).
-
Labeling: Clearly tag waste containers as "Halogenated Organic - Nitrile/Fluoride Hazard."
-
Quenching: Treat reaction mixtures with dilute bleach (sodium hypochlorite) only if the protocol explicitly calls for oxidative destruction of byproducts, and do so in a controlled, vented environment.[1]
Part 5: Emergency Response & First Aid
5.1 Exposure Response Flowchart
Figure 2: Immediate response protocols for exposure incidents.
5.2 Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do NOT use water jet (spreads the chemical).
-
Byproducts: Firefighters must wear SCBA. Smoke contains HCl, HF, HCN, and NOₓ.[1]
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Chloro-4-(trifluoromethyl)benzonitrile (Isomer Analog Safety Data). Retrieved from [Link]
-
Tucker, H., et al. (1988).[1] Resolution of the nonsteroidal antiandrogen 4'-cyano-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide and determination of the absolute configuration of the active enantiomer. Journal of Medicinal Chemistry. (Contextual reference for benzonitrile pharmacophores).
Sources
An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern organic synthesis. The document delves into the historical context of its development, detailed synthesis methodologies, physicochemical properties, and its critical applications as an intermediate in the pharmaceutical and agrochemical industries. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of complex organic molecules.
Introduction
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2) is a substituted aromatic nitrile that has garnered significant interest in synthetic chemistry. Its unique electronic properties, arising from the presence of a trifluoromethyl group and a nitrile moiety on a chlorinated benzene ring, make it a versatile intermediate for the synthesis of a wide range of functionalized molecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity, metabolic stability, and binding affinity of bioactive compounds, making it a sought-after feature in drug design.[1] This guide will provide a detailed exploration of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2-(trifluoromethyl)benzonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 320-41-2 | [2][3] |
| Molecular Formula | C₈H₃ClF₃N | [2][3] |
| Molecular Weight | 205.56 g/mol | [2][3] |
| Appearance | White to light yellow powder or solid | [4] |
| Boiling Point | 109 °C at 10 mmHg | [4] |
| Flash Point | 87.5 °C | [4] |
| Density | 1.43 g/cm³ (Predicted) | [4] |
| Vapor Pressure | 0.109 mmHg at 25 °C | [4] |
| Refractive Index | 1.4950 | [4] |
| Storage Temperature | 2-8 °C | [4] |
Discovery and History
Synthesis and Manufacturing
The synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile can be achieved through a multi-step process, as detailed in Chinese patent CN102952039A. This route provides a practical and scalable method for industrial production.[5]
Synthetic Pathway Overview
The overall synthetic scheme involves four main steps starting from m-chlorobenzotrifluoride:
Caption: Synthetic pathway for 4-Chloro-2-(trifluoromethyl)benzonitrile.
Step-by-Step Experimental Protocol
The following protocol is a detailed breakdown of the synthesis described in patent CN102952039A.[5]
Step 1: Nitration of m-Chlorobenzotrifluoride
-
Cool m-chlorobenzotrifluoride in a suitable reaction vessel.
-
Slowly add a mixture of nitric acid and concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.
-
Separate the organic layer.
-
The crude product, 5-chloro-2-nitrobenzotrifluoride, is obtained and can be further purified.
Step 2: Reduction to 4-Chloro-2-(trifluoromethyl)aniline
-
In a high-pressure autoclave, combine the 5-chloro-2-nitrobenzotrifluoride from the previous step with a Raney nickel catalyst in an ethanol solvent.
-
Pressurize the autoclave with hydrogen gas.
-
The reduction is carried out to yield 4-chloro-2-(trifluoromethyl)aniline.
Step 3: Diazotization and Bromination
-
The 4-chloro-2-(trifluoromethyl)aniline is subjected to a Sandmeyer-type reaction.
-
Diazotization is performed using sodium nitrite in the presence of hydrobromic acid.
-
The resulting diazonium salt is then treated with cuprous bromide (CuBr) to yield 4-chloro-2-(trifluoromethyl)bromobenzene.
Step 4: Cyanation to 4-Chloro-2-(trifluoromethyl)benzonitrile
-
The 4-chloro-2-(trifluoromethyl)bromobenzene is reacted with cuprous cyanide (CuCN).
-
A phase transfer catalyst, such as hexadecyltrimethylammonium bromide, is used to facilitate the reaction.
-
The reaction is carried out in a suitable solvent to produce the final product, 4-Chloro-2-(trifluoromethyl)benzonitrile.
This synthetic route is designed for high yield and purity, making it suitable for industrial-scale production.[5]
Applications in Synthesis
4-Chloro-2-(trifluoromethyl)benzonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The combination of the chloro, trifluoromethyl, and cyano groups provides multiple reactive sites for further chemical transformations.
-
Pharmaceutical Intermediates: While direct applications of 4-chloro-2-(trifluoromethyl)benzonitrile in final drug products are not widely documented, its derivatives are crucial. For instance, the related compound 4-amino-2-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various therapeutic agents, including those for cardiovascular, neurological, and oncological indications.[7] The title compound can serve as a precursor to this and other amino-substituted benzonitriles through nucleophilic aromatic substitution of the chlorine atom.
-
Agrochemicals: Benzonitrile derivatives are widely used in the agrochemical industry as herbicides and pesticides.[6] The trifluoromethyl group often enhances the biological activity of these compounds. 4-Chloro-2-(trifluoromethyl)benzonitrile can be a building block for creating novel agrochemicals with improved efficacy and target specificity.
Safety and Handling
General Hazards: Based on analogous compounds like 4-amino-2-(trifluoromethyl)benzonitrile and 4-(chloromethyl)benzonitrile, it is prudent to handle 4-Chloro-2-(trifluoromethyl)benzonitrile with care. Potential hazards may include:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[8]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.[4]
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[4]
Spectroscopic Data
Detailed spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzonitrile is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns consistent with a trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other bands corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.56 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Conclusion
4-Chloro-2-(trifluoromethyl)benzonitrile is a significant and versatile intermediate in modern organic synthesis. Its value lies in the unique combination of reactive functional groups and the presence of the trifluoromethyl moiety, which imparts desirable properties to target molecules in drug discovery and agrochemical development. While its early history is not extensively documented, modern synthetic routes have made it a readily accessible building block for the creation of complex and high-value chemical entities. As the demand for sophisticated fluorinated compounds continues to grow, the importance of 4-Chloro-2-(trifluoromethyl)benzonitrile in the field of synthetic chemistry is expected to increase.
References
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 320-41-2 | 4-Chloro-2-(trifluoromethyl)benzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 6. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Fluorine Effect: Strategic Implementation of the Trifluoromethyl Group in Drug Design
[1]
Introduction: The "Privileged" Motif
In modern medicinal chemistry, the trifluoromethyl group (
For the drug developer, the
Physicochemical Profiling: Beyond the "Magic Methyl"
The introduction of a
Quantitative Comparison
The following table summarizes key physicochemical parameters comparing
| Parameter | Hydrogen (-H) | Methyl ( | Trifluoromethyl ( | Chlorine (-Cl) |
| Hammett | 0.00 | -0.17 | 0.54 | 0.23 |
| Hansch | 0.00 | 0.56 | 0.88 | 0.71 |
| Van der Waals Volume ( | 7.2 | 23.9 | 42.6 | 22.4 |
| Bond Length (C-X, | 1.09 | 1.54 | 1.35 (C-F) | 1.77 |
The Steric Debate: Ethyl vs. Isopropyl
A common misconception is treating
-
Reality: While the rotational barrier of a
group often mimics that of an isopropyl group (due to the repulsion of the three fluorine lone pairs), its actual Van der Waals volume (42.6 ) is closer to that of an ethyl group. -
Application: Use
to fill hydrophobic pockets where an isopropyl might be too bulky but a methyl group provides insufficient hydrophobic contact.
Electronic Modulation ( Shift)
The strong electron-withdrawing nature (high electronegativity of F = 4.0) allows
-
Causality: Placing a
group meta- or para- to a basic amine will reduce its basicity, potentially improving oral bioavailability (by reducing ionization in the intestine) or mitigating hERG channel toxicity (by reducing the cationic character at physiological pH).
Metabolic Stability & Pharmacokinetics
The most frequent application of
Mechanism of Action
Cytochrome P450 (CYP450) enzymes typically oxidize drugs at electron-rich C-H bonds (e.g., benzylic positions).
-
The Fluorine Shield: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). It is chemically inert to CYP450 oxidative radical attack.
-
Metabolic Switching: By substituting a labile C-H or C-Me site with C-
, the molecule is "hardened," forcing metabolism to occur at a slower, secondary site or increasing the half-life ( ) significantly.
Workflow: Metabolic Blocking Strategy
The following diagram illustrates the decision process for implementing metabolic blocking.
Caption: Decision tree for implementing trifluoromethylation to mitigate metabolic instability.
Synthetic Methodologies: Validated Protocols
Installing a
Method A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Reagent: Trimethyl(trifluoromethyl)silane (
Standard Protocol (Ketone Substrate)
-
Preparation: In a flame-dried flask under Argon, dissolve the ketone substrate (1.0 equiv) in anhydrous THF (0.5 M).
-
Reagent Addition: Add
(1.2 equiv). Cool to 0°C.[1] -
Initiation: Add a catalytic amount of TBAF (Tetrabutylammonium fluoride, 0.05 equiv) or CsF. Note: The reaction is autocatalytic; massive fluoride addition causes side reactions.
-
Reaction: Stir at 0°C -> RT for 2-4 hours. The intermediate is a silyl ether.[3]
-
Hydrolysis: Add 1M HCl or TBAF (stoichiometric) to cleave the silyl ether and yield the trifluoromethyl carbinol.
-
Workup: Dilute with
, wash with brine, dry over .
Method B: Radical Trifluoromethylation (Langlois)
Reagent: Sodium trifluoromethanesulfinate (
Standard Protocol (Heterocycle C-H)
-
Setup: Dissolve heterocycle (e.g., pyrrole, indole) in a biphasic mixture of DCM/Water (2:1).
-
Reagents: Add
(3.0 equiv) and TBHP (tert-Butyl hydroperoxide, 3.0 equiv). -
Conditions: Stir vigorously at room temperature for 12-24 hours.
-
Mechanism: TBHP oxidizes the sulfinate to generate the
radical, which adds to the electron-rich position of the heterocycle. -
Workup: Separate layers, extract aqueous layer with DCM.
Pathway Visualization: Radical Cascade
Caption: Mechanistic flow of innate C-H trifluoromethylation using the Langlois reagent.
Case Study: Sitagliptin (Januvia)
Therapeutic Area: DPP-4 Inhibitor (Type 2 Diabetes).
Role of
-
Binding: The
group occupies the S2 hydrophobic pocket of the DPP-4 enzyme. -
Metabolic Stability: The
group on the triazole ring prevents oxidative metabolism that would occur if a methyl group were used, contributing to the drug's once-daily dosing regimen ( hours). -
Bioavailability: The lipophilicity boost aids in oral absorption without compromising solubility significantly due to the polar amide backbone.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[1][7] Chemical Reviews. [Link]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
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- 5. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
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- 7. (PDF) Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids [academia.edu]
4-Chloro-2-(trifluoromethyl)benzonitrile material safety data sheet (MSDS)
<An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-(trifluoromethyl)benzonitrile
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Strategic Importance
4-Chloro-2-(trifluoromethyl)benzonitrile, identified by CAS Number 79576-32-0, is a substituted benzonitrile that serves as a critical building block in modern synthetic chemistry. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl and cyano groups, and the reactive chlorine atom, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity and associated hazards is paramount for its safe and effective use in a research and development setting. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of how to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity.
Section 2: The Hazard Landscape: A Mechanistic Perspective
While a standard MSDS will list hazard statements, a true understanding of risk comes from appreciating the chemical reasoning behind them. 4-Chloro-2-(trifluoromethyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation.[1][3][4]
The toxicity of this compound can be attributed to several factors. The nitrile group (-CN) is a key feature. While the compound itself is not cyanide, under certain conditions, such as exposure to strong acids or high temperatures, it has the potential to release highly toxic hydrogen cyanide (HCN) gas.[3][5][6] HCN is a potent inhibitor of cellular respiration.[5] Furthermore, the trifluoromethyl group enhances the lipophilicity of the molecule, potentially facilitating its absorption through the skin.[1] Skin contact can lead to irritation and possible systemic toxicity if absorbed in sufficient quantities.[1] Inhalation of dust or vapors can irritate the respiratory tract.[1][3]
It is crucial to recognize that the toxicological properties of many specialized research chemicals like this one have not been fully investigated.[7] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have unknown chronic effects.
Section 3: Proactive Risk Mitigation: The Safe Handling Protocol
A robust safety protocol is not just a list of rules, but a system designed to minimize exposure at every step. Given the hazards, all work with 4-Chloro-2-(trifluoromethyl)benzonitrile must be conducted within a certified laboratory chemical fume hood to control airborne contaminants.[3][4][5][6][8]
Personal Protective Equipment (PPE) - A Self-Validating System:
The selection of PPE should be a conscious, risk-based decision.
-
Hand Protection: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to wear double gloves, with the outer glove being a thicker, chemical-resistant material such as Viton® or butyl rubber.[9] Always inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] When there is a risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Body Protection: A lab coat is essential, and for procedures with a higher risk of contamination, a chemically resistant apron or suit should be considered.[9]
-
Respiratory Protection: If there is a potential for generating dust or aerosols that cannot be controlled by the fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Weighing and Dissolution Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is functioning correctly and the work area is decontaminated.[5] Assemble all necessary equipment, including a designated waste container.
-
Weighing: As 4-Chloro-2-(trifluoromethyl)benzonitrile is a solid, it should be weighed directly within the fume hood.[6][8] Use a draft shield to ensure an accurate reading. Minimize the creation of dust by handling the material gently.
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.
-
Cleanup: After use, decontaminate all surfaces and equipment. A recommended procedure for cyanide-containing compounds involves an initial wash with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5] All cleaning activities should be performed within the fume hood.[5]
Section 4: Emergency Response Protocols: A Validated Workflow
In the event of an emergency, a clear and practiced response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][7]
Spill Response Workflow:
In the case of a spill, the following workflow should be initiated:
Caption: Emergency Spill Response Workflow for 4-Chloro-2-(trifluoromethyl)benzonitrile.
Section 5: Lifecycle Management: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store 4-Chloro-2-(trifluoromethyl)benzonitrile in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6][10] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[4][10] The storage area should be clearly marked, and access should be restricted to authorized personnel.[6]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Section 6: Physicochemical Data for the Bench Scientist
The following table summarizes key physicochemical properties to aid in experimental design and safety planning.
| Property | Value | Source |
| Molecular Formula | C8H3ClF3N | [11] |
| Molecular Weight | 205.57 g/mol | N/A |
| Appearance | White to off-white solid/powder | [4][12] |
| Melting Point | 41 °C | [11] |
| Boiling Point | 33 °C | [11] |
| Solubility | Soluble in chloroform | [11] |
References
-
Airgas. (2021, September 15). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)benzonitrile. Retrieved from [Link]
-
University College London. (2021, June 7). Cyanide Compounds. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation statement. Retrieved from [Link]
-
Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Diethylene Triamine. Retrieved from [Link]
-
Briti Scientific. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, >98% - Certificate of Analysis. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet - 5-Chloro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Harvard University. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
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- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 11. One moment, please... [britiscientific.com]
- 12. ossila.com [ossila.com]
Methodological & Application
Application Note: Precision Synthesis of Trifluoromethyl Benzonitriles via Pd-Catalyzed Cyanation
Executive Summary
The introduction of a nitrile (-CN) group onto a trifluoromethyl-substituted aromatic ring is a pivotal transformation in medicinal chemistry. Trifluoromethyl benzonitriles serve as critical intermediates for androgen receptor antagonists (e.g., Bicalutamide, Nilutamide) and agrochemicals. While the trifluoromethyl (
This guide details a robust, scalable protocol for the Palladium-Catalyzed Cyanation of 4-Bromobenzotrifluoride using Zinc Cyanide (
Mechanistic Insight & Catalyst Design
The Challenge of Cyanide Poisoning
The primary failure mode in Pd-catalyzed cyanation is catalyst poisoning . Cyanide ions (
Key Strategy: We utilize Zinc Cyanide (
The Catalytic Cycle
The reaction proceeds via a
-
Oxidative Addition:
inserts into the bond. The electron-poor ring facilitates this step compared to electron-rich arenes. -
Transmetallation: The rate-limiting step where
transfers the cyano group to the Palladium center. -
Reductive Elimination: Formation of the
bond and regeneration of .
Figure 1: Catalytic cycle for Pd-catalyzed cyanation.[2] Note the "Inactive Sink" (Red) caused by excess cyanide, avoided here by using sparingly soluble Zn(CN)2.
Experimental Protocols
Protocol A: The "Workhorse" Method (High Yield)
Best for: Scale-up, robust substrates, and electron-deficient rings (
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Note |
| 1-bromo-4-(trifluoromethyl)benzene | 1.0 | Substrate | Liquid; d=1.61 g/mL. |
| Zn(CN)2 | 0.6 | Nucleophile | TOXIC. Must be handled in a fume hood. 0.6 equiv provides 1.2 equiv of CN-. |
| Pd2(dba)3 | 2 mol% | Catalyst Precursor | Source of Pd(0). Air stable but store in fridge. |
| dppf | 4 mol% | Ligand | 1,1'-Bis(diphenylphosphino)ferrocene. Large bite angle promotes reductive elimination. |
| Zn Dust (Optional) | 10 mol% | Additive | Reduces any oxidized Pd(II) back to Pd(0) and keeps cycle active. |
| DMF (Anhydrous) | 0.5 M | Solvent | MUST BE DRY. Water inhibits the reaction. |
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Add
(18 mg, 0.02 mmol) and dppf (22 mg, 0.04 mmol). -
Add
(70 mg, 0.6 mmol) and Zn dust (6.5 mg, 0.1 mmol). -
Safety Note: Weighing
should be done in a static-free environment (or glovebox) to prevent aerosolization.
-
-
Solvation:
-
Seal the tube with a septum. Evacuate and backfill with Argon (
). -
Inject Anhydrous DMF (2.0 mL) via syringe.
-
Inject 1-bromo-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol).
-
-
Reaction:
-
Place the tube in a pre-heated oil bath at 120°C .
-
Stir vigorously (800 rpm) for 3–5 hours. The solution usually turns from dark purple/red to orange/brown.
-
Monitoring: Check by GC-MS or TLC (Hexane/EtOAc). The starting bromide should be consumed completely.
-
-
Workup (Cyanide Destruction - CRITICAL):
-
Dilute with Ethyl Acetate (20 mL).
-
Quench: Pour the mixture into a beaker containing 20 mL of 2M NaOH and 10% Sodium Hypochlorite (Bleach) . Stir for 30 minutes in the fume hood. This oxidizes residual cyanide to cyanate (non-toxic).
-
Filter through a pad of Celite to remove Zinc solids.
-
Wash the organic layer with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
Purification:
-
Purify via Flash Column Chromatography (
, 0-5% EtOAc in Hexanes). -
Yield Expectation: 85–95% as a white crystalline solid or colorless oil.
-
Protocol B: The "Green" Method (Mild Conditions)
Best for: Academic labs avoiding toxic zinc salts or substrates sensitive to high heat. Source: Adapted from Cohen & Buchwald, Org.[1][4] Lett. 2015.[1][3][4]
-
Catalyst: [(2-di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (tBuBrettPhos Pd G3 ).
-
Temp: 40°C.
-
Note: While safer, this requires specialized precatalysts. For standard
substrates, Protocol A is often more cost-effective.
Safety & Compliance (E-E-A-T Critical)
Working with cyanides requires a "Zero Tolerance" safety protocol.
1. The "Buddy System": Never work alone when handling
Figure 2: Mandatory safety workflow for quenching cyanide reactions.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or oxidation. | Add 10-20 mol% Zn Dust to the reaction mixture. Ensure rigorous Argon purging. |
| Low Conversion (<20%) | Catalyst poisoning by high [CN-]. | Ensure |
| Hydrodehalogenation (Ar-H formed) | Presence of water acting as a proton source. | Use fresh anhydrous DMF. Dry the Schlenk tube thoroughly. |
| Stalled Reaction | Ligand dissociation.[5] | Add excess ligand (dppf ratio 1:2.5 relative to Pd). Increase temp to 130°C. |
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1][4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][4] [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005).[7] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[7][8] The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[6][7] Chemical Communications, (12), 1388–1389. [Link]
-
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271–3273. (Foundational work on Zn(CN)2).[6]
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- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
The Strategic Utility of 4-Chloro-2-(trifluoromethyl)benzonitrile in Advanced Agrochemical Synthesis: A Guide for Research and Development
In the landscape of modern chemical synthesis, the strategic incorporation of fluorinated building blocks is paramount for imparting desirable physicochemical properties to target molecules. The trifluoromethyl group, in particular, is a cornerstone of contemporary drug discovery and agrochemical design, offering enhanced metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 4-Chloro-2-(trifluoromethyl)benzonitrile emerges as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of potent agrochemical agents, thereby offering a valuable resource for researchers, scientists, and professionals in the field of chemical development.
While often cataloged as a pharmaceutical intermediate, the practical application of 4-Chloro-2-(trifluoromethyl)benzonitrile extends significantly into the agrochemical sector. Its unique substitution pattern—a trifluoromethyl group ortho to a nitrile and a chlorine atom para to the nitrile—presents a rich platform for a variety of chemical transformations. This guide will elucidate the synthetic pathways from this key intermediate to high-value end products, providing detailed protocols and a rationale for the experimental choices made at each step.
From Benzonitrile to a Key Phenylpyrazole Precursor: A Multi-Step Synthetic Journey
The primary application of 4-Chloro-2-(trifluoromethyl)benzonitrile in the synthesis of complex agrochemicals lies in its conversion to the corresponding aniline, which then serves as a foundational building block. A prominent example is its role in the synthesis of phenylpyrazole insecticides, a class of compounds known for their high efficacy.
Part 1: Reductive Transformation - The Gateway to the Anilino Core
The initial and critical step in harnessing the synthetic potential of 4-Chloro-2-(trifluoromethyl)benzonitrile is the reduction of the nitrile functionality to a primary amine. This transformation unlocks the nucleophilic character of the nitrogen atom, paving the way for subsequent ring-forming reactions.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-Chloro-2-(trifluoromethyl)aniline
This protocol details the reduction of 4-Chloro-2-(trifluoromethyl)benzonitrile to 4-Chloro-2-(trifluoromethyl)aniline via catalytic hydrogenation. This method is favored for its high efficiency and clean reaction profile.
| Reagent/Parameter | Specification | Purpose/Rationale |
| Starting Material | 4-Chloro-2-(trifluoromethyl)benzonitrile | The foundational building block. |
| Catalyst | Raney Nickel | A highly active catalyst for nitrile reduction, offering excellent yields. |
| Solvent | Ethanol | Provides good solubility for the starting material and is compatible with the reaction conditions. |
| Hydrogen Pressure | 1 MPa | Ensures sufficient hydrogen availability for the reduction without requiring excessively high-pressure equipment. |
| Temperature | 30-35 °C | A mild temperature range that promotes the reaction while minimizing side reactions. |
Step-by-Step Methodology:
-
Reactor Setup: In a suitable autoclave, charge the vessel with 4-Chloro-2-(trifluoromethyl)benzonitrile, Raney Nickel catalyst, and ethanol.
-
Inerting: Seal the autoclave and purge with nitrogen gas to remove any residual oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1 MPa. Maintain the temperature between 30-35 °C.
-
Reaction Monitoring: Continuously supply hydrogen to maintain the pressure at 1 MPa. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Depressurize the autoclave and filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure to yield 4-Chloro-2-(trifluoromethyl)aniline as an oily substance, which can be used directly in the next step.[2]
Diagram 1: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline
Caption: Electrophilic chlorination of the aniline intermediate.
Part 3: Heterocycle Formation - Constructing the Phenylpyrazole Scaffold
The di-chlorinated aniline is now ready to be incorporated into the final phenylpyrazole structure. This is typically achieved through a diazotization reaction followed by condensation and cyclization.
Protocol 3: Synthesis of a Phenylpyrazole Intermediate
This protocol outlines the conversion of 2,6-dichloro-4-(trifluoromethyl)aniline into a key pyrazole intermediate.
| Reagent/Parameter | Specification | Purpose/Rationale |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)aniline | The key aniline building block. |
| Diazotizing Agent | Sodium Nitrite, Hydrochloric Acid | Generates the diazonium salt in situ. |
| Condensation Partner | 2,3-dicyano ethyl propanoate | Provides the carbon backbone for the pyrazole ring. |
| Cyclizing Agent | Ammonia | Promotes the final ring closure to form the pyrazole. |
| Solvent | Glacial Acetic Acid | A suitable solvent for the diazotization and condensation steps. |
Step-by-Step Methodology:
-
Diazotization: Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in glacial acetic acid and cool the solution. Add a solution of sodium nitrite in concentrated hydrochloric acid dropwise while maintaining a low temperature to form the diazonium salt. [3]2. Condensation: To the freshly prepared diazonium salt solution, add 2,3-dicyano ethyl propanoate. Allow the reaction to proceed at a controlled temperature. [3]3. Cyclization: After the condensation is complete, treat the reaction mixture with an ammoniacal solution to induce cyclization and formation of the pyrazole ring. [3]4. Isolation: The resulting pyrazole intermediate can be isolated by filtration or extraction, followed by purification.
Diagram 3: Overall Synthetic Workflow
Caption: Multi-step synthesis from the benzonitrile to a phenylpyrazole.
Conclusion
4-Chloro-2-(trifluoromethyl)benzonitrile is a strategically important intermediate whose value extends beyond the traditional pharmaceutical sphere into the critical domain of agrochemical synthesis. The protocols and workflows detailed in this guide illustrate a clear and efficient pathway from this benzonitrile to complex, high-value phenylpyrazole insecticides. The causality behind each experimental choice, from catalyst and solvent selection to reaction conditions, is grounded in established principles of organic synthesis aimed at maximizing yield and purity. By understanding and applying these methodologies, researchers and drug development professionals can effectively leverage the unique chemical properties of 4-Chloro-2-(trifluoromethyl)benzonitrile to drive innovation in the development of next-generation crop protection agents.
References
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- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents.
-
Recent synthetic approaches to fipronil, a super-effective and safe pesticide - ResearchGate. Available at: [Link]
- US7919633B2 - Process for preparation of celecoxib - Google Patents.
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. Available at: [Link]
-
Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Available at: [Link]
- CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents.
-
4-chloro-2-(trifluoromethyl)aniline (Ref: FA-1-1) - AERU. Available at: [Link]
-
4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem. Available at: [Link]
- US8507693B2 - Process for synthesis of fipronil - Google Patents.
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. Available at: [Link]
-
Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives | Journal of Agricultural and Food Chemistry. Available at: [Link]
- CN102633722A - Fipronil preparation method - Google Patents.
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Application Note: 4-Chloro-2-(trifluoromethyl)benzonitrile as a Strategic Intermediate for Bicalutamide
Executive Summary
Bicalutamide (Casodex®) is a non-steroidal anti-androgen widely used in the treatment of stage D2 metastatic prostate cancer. While the classical synthesis described by Tucker et al. (1988) begins with the aniline derivative, industrial cost-optimization strategies increasingly utilize 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS: 320-41-2) as the primary Key Starting Material (KSM).
This Application Note details the critical protocol for converting this chloronitrile precursor into the essential aniline intermediate via nucleophilic aromatic substitution (
Chemical Context & Strategic Value
The Role of the Chloronitrile KSM
The synthesis of bicalutamide hinges on the "Right-Hand Side" (RHS) aromatic moiety: 4-Amino-2-(trifluoromethyl)benzonitrile . Sourcing this aniline directly can be costly. The chloronitrile precursor offers a robust alternative due to the activating nature of its substituents.
-
Activation: The nitrile (-CN) and trifluoromethyl (-CF_3) groups are strong electron-withdrawing groups (EWGs). Located para and ortho to the chlorine atom, respectively, they significantly reduce electron density at the C-4 position, facilitating nucleophilic attack by ammonia.
-
Cost vs. Reactivity: While the fluoro-analog (4-Fluoro-2-(trifluoromethyl)benzonitrile) is more reactive toward
, the chloro-analog is often preferred in bulk manufacturing due to lower raw material costs, provided that high-pressure ammonolysis capabilities are available.
Reaction Pathway Visualization
Figure 1: The complete synthetic lineage from the Chloronitrile KSM to Bicalutamide API.
Protocol 1: High-Pressure Ammonolysis
Objective: Conversion of 4-Chloro-2-(trifluoromethyl)benzonitrile to 4-Amino-2-(trifluoromethyl)benzonitrile.
Reagents & Equipment
-
Substrate: 4-Chloro-2-(trifluoromethyl)benzonitrile (Purity >98%).
-
Reagent: Liquid Ammonia (Anhydrous).
-
Solvent: Ethanol (Absolute) or Methanol.
-
Equipment: High-pressure stainless steel autoclave (rated >20 bar), mechanical stirrer, internal temperature probe.
Experimental Procedure
-
Charging: Load the autoclave with 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv) and Ethanol (5-7 volumes).
-
Ammonia Addition: Cool the vessel to <0°C. Charge Liquid Ammonia (5.0 - 8.0 equiv). Note: Excess ammonia acts as both reactant and acid scavenger (forming
). -
Reaction: Seal the autoclave. Heat gradually to 110°C - 125°C .
-
Pressure Warning: Internal pressure will rise significantly (approx. 15-20 bar depending on fill volume and temperature). Ensure safety rupture discs are rated appropriately.
-
-
Duration: Maintain temperature for 8–12 hours . Monitor pressure; a drop in pressure may indicate consumption of ammonia, though this is often masked by vapor pressure.
-
Work-up:
-
Isolation: Filter the precipitated solid. Wash with water until filtrate is neutral.
-
Purification (Critical): Recrystallize from Toluene or a Toluene/Hexane mixture to remove trace unreacted chloro-starting material.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Temperature | 115°C - 125°C | <110°C leads to incomplete conversion; >130°C increases hydrolysis risk. |
| Ammonia Eq. | 5.0 - 8.0 eq | High excess drives kinetics and prevents bis-arylation (rare but possible). |
| Water Content | <0.5% | Critical: Presence of water at high pH/Temp causes hydrolysis of the nitrile (-CN) to the amide (-CONH2), a difficult-to-remove impurity. |
Protocol 2: Downstream Synthesis (Overview)
Once the 4-Amino-2-(trifluoromethyl)benzonitrile is isolated, it enters the standard "Tucker" synthesis route.
Acylation & Epoxidation
-
Acylation: React the aniline with Methacryloyl Chloride in DMAc (Dimethylacetamide) at -5°C to 0°C.
-
Why DMAc? Solubilizes the deactivated aniline and scavenges HCl (often with added base like TEA).
-
-
Epoxidation: Treat the resulting methacrylamide with mCPBA (meta-chloroperoxybenzoic acid) in dichloromethane or ethyl acetate.
-
Alternative: Use
/ Sodium Tungstate for a greener oxidation profile.
-
Thiophenol Coupling (The Bicalutamide Core)
The epoxide is opened using 4-Fluorothiophenol in the presence of a base (Sodium Hydride or Potassium Carbonate).
-
Regioselectivity: The thiophenol attacks the less sterically hindered carbon of the epoxide (or the carbon adjacent to the carbonyl, depending on conditions), but in the case of the methacrylamide epoxide, attack usually occurs at the terminal carbon (C-3 of the propionyl chain) or C-2 depending on the specific mechanism (often referred to as opening to the tertiary alcohol).
-
Correction: In the standard route, the thiophenol attacks the terminal carbon of the epoxide (or displaces a leaving group if using the chlorohydrin route) to form the Sulfide Intermediate .
Final Oxidation
The sulfide is oxidized to the sulfone using mCPBA or Peracetic acid to yield Bicalutamide .
Impurity Profile & Troubleshooting
When starting from the Chloro-nitrile, specific impurity signatures must be monitored by HPLC.
Key Impurities
-
Impurity A (Des-amino): 4-Chloro-2-(trifluoromethyl)benzonitrile (Unreacted Starting Material).
-
Cause: Reaction temperature too low or time too short.
-
Control: Ensure >99.5% conversion before workup. Toluene recrystallization effectively purges this.
-
-
Impurity B (Hydrolysis Product): 4-Amino-2-(trifluoromethyl)benzamide.
-
Cause: Water present in the autoclave during ammonolysis. The nitrile hydrolyzes under basic, high-temperature conditions.
-
Control: Use anhydrous ethanol and liquid ammonia.
-
-
Impurity C (Bis-sulfide): In the downstream step, if stoichiometry is off, two thiophenol units may add (rare).
Analytical Method (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5µm.
-
Mobile Phase: Gradient Acetonitrile : Water (0.1%
). -
Detection: UV @ 270 nm.
-
Retention: The Chloro-KSM is significantly less polar than the Amino-product and will elute later in reverse-phase conditions.
Safety & Handling
-
High Pressure Hazard: The ammonolysis requires an autoclave. Ensure the vessel is inspecting for stress corrosion cracking, especially given the presence of chloride ions (from
formation) and ammonia. -
Toxicology: 4-Chloro-2-(trifluoromethyl)benzonitrile is an irritant and potentially toxic. The downstream 4-fluorothiophenol is a potent stench agent and highly toxic; handle in a dedicated fume hood with scrubber.
References
-
Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[3][4] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry, 31(5), 954-959. Link
-
Patent CN1810775B. (2006). "Preparation process of 4-amino-2-trifluoromethyl benzonitrile." Google Patents. Link
-
Patent US20060041161A1. (2006). "Procedure for the synthesis of bicalutamide." Google Patents. Link
-
Patent CN102952039A. (2013). "Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile." Google Patents. Link
-
BenchChem. (2025). "Technical Guide: 4-Amino-2-(trifluoromethyl)benzonitrile." BenchChem Technical Library. Link
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- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. drugs.com [drugs.com]
- 4. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Lynchpin of Modern Fungicides: Application of 4-Chloro-2-(trifluoromethyl)benzonitrile in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the continuous endeavor to safeguard global crop yields, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Within the synthetic chemist's toolkit, fluorinated building blocks have emerged as indispensable components for imparting desirable physicochemical and biological properties to active ingredients. 4-Chloro-2-(trifluoromethyl)benzonitrile, a key aromatic nitrile, stands out as a critical intermediate in the synthesis of a new generation of potent fungicides. Its unique substitution pattern—a trifluoromethyl group for metabolic stability and lipophilicity, a chloro substituent as a reactive handle, and a nitrile group as a versatile precursor to various functionalities—makes it an ideal starting material for complex agrochemical targets. This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of 4-chloro-2-(trifluoromethyl)benzonitrile in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, with a specific focus on the synthesis of Fluxapyroxad.
Core Application: A Gateway to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
4-Chloro-2-(trifluoromethyl)benzonitrile serves as a pivotal precursor for the synthesis of the aniline moiety in a significant class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides act by disrupting the fungal mitochondrial respiratory chain at complex II, leading to the cessation of energy production and ultimately, fungal cell death.[1][2][3][4][5][6][7][8][9] The trifluoromethyl group on the benzonitrile is crucial for enhancing the binding affinity of the final molecule to the target enzyme.
One of the most prominent commercially successful fungicides synthesized from this intermediate is Fluxapyroxad . The synthesis of Fluxapyroxad showcases the strategic utility of 4-chloro-2-(trifluoromethyl)benzonitrile in constructing the essential biphenyl aniline core of the molecule.
Synthetic Pathway Overview: From Benzonitrile to Fluxapyroxad
The synthesis of Fluxapyroxad from 4-chloro-2-(trifluoromethyl)benzonitrile is a multi-step process that involves the initial transformation of the benzonitrile into a key aniline intermediate, followed by coupling with a pyrazole carboxylic acid derivative. The overall synthetic strategy is designed for efficiency and scalability, employing modern catalytic cross-coupling reactions.
Caption: Synthetic workflow for Fluxapyroxad from 4-Chloro-2-(trifluoromethyl)benzonitrile.
Detailed Protocols and Methodologies
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-chlorobenzotrifluoride
The initial step involves the reduction of the nitrile group of 4-chloro-2-(trifluoromethyl)benzonitrile to an aminomethyl group, which is then typically converted to the primary amine. However, a more direct route to the corresponding aniline is often employed in industrial synthesis, starting from a related precursor. For the purpose of this guide, we will outline a representative reduction of the nitrile to the amine.
Protocol 1: Catalytic Hydrogenation to 2-Amino-5-chlorobenzotrifluoride
Objective: To reduce the nitrile functionality of 4-chloro-2-(trifluoromethyl)benzonitrile to a primary amine.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzonitrile
-
Methanol or Ethanol (Anhydrous)
-
Palladium on Carbon (5% or 10% Pd/C)
-
Hydrogen gas
-
Pressurized hydrogenation reactor (e.g., Parr apparatus)
Procedure:
-
Reactor Setup: In a clean, dry hydrogenation reactor, add 4-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol or ethanol to dissolve the starting material. Carefully add 5% Pd/C (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this should be optimized).
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is complete when the starting material is no longer detected.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-chlorobenzotrifluoride. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality and Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitriles. The choice between 5% and 10% loading depends on the desired reaction rate and cost considerations.
-
Solvent: Anhydrous alcohols are used as solvents to ensure the solubility of the starting material and product, and to prevent any unwanted side reactions with water.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing potential side reactions, such as hydrodechlorination.
Part 2: Synthesis of Fluxapyroxad via Amide Coupling
The final step in the synthesis of Fluxapyroxad is the coupling of the key aniline intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Protocol 2: Amide Bond Formation
Objective: To form the amide bond between the synthesized aniline intermediate and the pyrazole acid chloride to yield Fluxapyroxad.
Materials:
-
2-Amino-5-chloro-N-(3,4-dichlorophenyl)benzotrifluoride (from a Suzuki or similar coupling)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline intermediate (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.1-1.5 eq) to the solution and stir.
-
Acid Chloride Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Fluxapyroxad can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.
Causality and Experimental Choices:
-
Acid Chloride: The use of the acid chloride derivative of the pyrazole carboxylic acid is a standard and highly efficient method for amide bond formation due to its high reactivity.
-
Base: A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving the reaction to completion without competing in the acylation.
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Fluxapyroxad, and other SDHI fungicides, function by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[6]
Caption: Mechanism of action of Fluxapyroxad as a Succinate Dehydrogenase Inhibitor.
By binding to the ubiquinone-binding site of the SDH enzyme, Fluxapyroxad blocks the transfer of electrons from succinate to ubiquinone.[5] This inhibition has two major consequences for the fungal cell:
-
Disruption of the Electron Transport Chain: The flow of electrons to downstream complexes (Complex III and IV) is halted, which prevents the generation of the proton gradient necessary for ATP synthesis.
-
Inhibition of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate, thereby inhibiting the TCA cycle, which is central to cellular metabolism.
The overall effect is a rapid depletion of cellular energy (ATP), leading to the inhibition of spore germination, germ tube elongation, and mycelial growth of the target fungi.[1][3]
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | 320-41-2 | C₈H₃ClF₃N | 205.56 | Starting material for the aniline moiety |
| Fluxapyroxad | 907204-31-3 | C₁₈H₁₂F₅N₃O | 381.30 | Active Ingredient (SDHI Fungicide) |
Conclusion
4-Chloro-2-(trifluoromethyl)benzonitrile is a cornerstone intermediate in the synthesis of modern SDHI fungicides, exemplified by the highly effective and widely used Fluxapyroxad. Its strategic importance lies in its ability to introduce the critical trifluoromethylphenyl moiety, which is essential for the biological activity of these agrochemicals. The synthetic protocols outlined in this application note provide a framework for the laboratory-scale synthesis of these valuable compounds, underscoring the importance of this fluorinated building block in the ongoing development of innovative crop protection solutions. The detailed understanding of both the synthetic pathways and the mechanism of action is crucial for the rational design and development of the next generation of agrochemicals.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.
- CN113666827B - Synthetic method of fluxapyroxad intermediate - Google Patents.
-
Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz - Fluorine Notes. Available at: [Link]
- WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents.
-
Fluxapyroxad - Minnesota Department of Agriculture. Available at: [Link]
- CN108610290B - Preparation method of fluxapyroxad - Google Patents.
-
Fluxapyroxad - Active Ingredient Page - Chemical Warehouse. Available at: [Link]
- CN103333113A - Preparation and application research of fluxapyroxad analogue derivative - Google Patents.
-
Pesticides - Fact Sheet for Fluxapyroxad - Environmental Protection Agency (EPA). Available at: [Link]
-
Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Available at: [Link]
-
Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Available at: [Link]
-
A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
-
Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi - Research in Plant Disease. Available at: [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
-
A Practical Synthesis of the Key Intermediate for Fluxapyroxad - ResearchGate. Available at: [Link]
-
Fluxapyroxad (Ref: BAS 700F) - AERU - University of Hertfordshire. Available at: [Link]
-
Public Release Summary on the Evaluation of the New Active Fluxapyroxad in the Product MBREX Fungicide (Earlier named as BAS 700 - APVMA. Available at: [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Available at: [Link]
-
41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic - UGD Publishing System. Available at: [Link]
-
Pesticide by-products in the Rhône delta (Southern France). The case of 4-chloro-2-methylphenol and of its nitroderivative | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]
-
Discovery of a new chemotype of SDHI fungicides through bioisosteric replacements. Available at: [Link]
Sources
- 1. mda.state.mn.us [mda.state.mn.us]
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- 4. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
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- 9. js.ugd.edu.mk [js.ugd.edu.mk]
Application Note: Catalytic Functionalization of 4-Chloro-2-(trifluoromethyl)benzonitrile
This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic utility of 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) , a privileged scaffold in the synthesis of next-generation Androgen Receptor (AR) antagonists and triazole fungicides.[1][2]
Executive Summary
4-Chloro-2-(trifluoromethyl)benzonitrile is a highly functionalized arene characterized by a unique electronic push-pull system.[1][2] The presence of two strong electron-withdrawing groups (EWGs)—the cyano (-CN) group at C1 and the trifluoromethyl (-CF3) group at C2—significantly activates the chloride at C4 towards nucleophilic attack and oxidative addition.[1][2]
This guide focuses on three critical catalytic workflows:
-
Palladium-Catalyzed C-N Coupling: For the synthesis of aniline precursors to AR antagonists (e.g., Enzalutamide).[2]
-
Copper-Catalyzed C-O Coupling: For the synthesis of diaryl ether intermediates in triazole fungicides (e.g., Mefentrifluconazole).[1][2]
-
Palladium-Catalyzed C-C Coupling: General Suzuki-Miyaura protocols for biaryl library generation.[1][2]
Chemical Profile & Reactivity Analysis
The reactivity of 4-Chloro-2-(trifluoromethyl)benzonitrile is defined by the cooperative activation of the halogen.[1][2]
-
Electronic Activation: The para-cyano and meta-trifluoromethyl groups deplete electron density at the C4 position.[1][2]
-
Mechanistic Implication:
-
Oxidative Addition: The electron-deficient ring facilitates rapid oxidative addition of Pd(0), making this substrate highly reactive even with less electron-rich ligands.[1][2]
-
Reductive Elimination: In C-O and C-N coupling, the electron-poor nature of the aryl ring can slow down reductive elimination, requiring bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to drive the cycle.[1][2]
-
SNAr Competition: Under basic catalytic conditions, background nucleophilic aromatic substitution (SNAr) is a competing pathway, especially with hard nucleophiles (alkoxides).[1][2]
-
Reactivity Divergence Map
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from the core scaffold to high-value pharmaceutical and agrochemical actives.[2]
Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Application: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a precursor to Enzalutamide and Apalutamide.[2] Context: While industrial routes may use high-pressure ammonolysis, laboratory-scale synthesis benefits from the mild conditions and selectivity of Buchwald-Hartwig amination, avoiding the formation of hydrolysis byproducts.[2]
Materials
-
Substrate: 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Nucleophile: Benzophenone imine (1.2 equiv) [Note: Acts as an ammonia surrogate][1][2]
Step-by-Step Methodology
-
Inerting: Charge a reaction vial with Pd(OAc)₂, Ligand, and Cs₂CO₃. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add the solvent, followed by 4-Chloro-2-(trifluoromethyl)benzonitrile and Benzophenone imine via syringe.
-
Heating: Heat the mixture to 100°C for 12–18 hours. Monitor by HPLC/TLC for the disappearance of the aryl chloride.
-
Hydrolysis (Deprotection): Cool to room temperature. Add 1N HCl (aq) and stir for 2 hours to hydrolyze the imine.
-
Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x), and dry over Na₂SO₄.
-
Purification: The resulting primary aniline can be recrystallized from Ethanol/Water or purified via flash chromatography (Hexanes/EtOAc).[1][2]
Mechanistic Insight: The electron-withdrawing CF3 and CN groups facilitate the initial oxidative addition of Pd(0).[1][2] However, they also reduce the basicity of the resulting aniline product, preventing catalyst poisoning—a common issue in aniline synthesis.[2]
Protocol B: Copper-Catalyzed C-O Coupling (Ullmann Etherification)
Application: Synthesis of 4-phenoxy-2-(trifluoromethyl)benzonitrile intermediates for triazole fungicides (e.g., Revysol/Mefentrifluconazole).[2] Context: This transformation creates the core diaryl ether linkage.[2] While SNAr is possible, Cu-catalysis improves yields with electron-rich phenols and reduces reaction temperatures compared to uncatalyzed methods.[1][2]
Comparative Data: Catalyst Systems
| Parameter | Cu-Catalyzed (Recommended) | Uncatalyzed SNAr | Pd-Catalyzed |
| Catalyst | CuI / Picolinic Acid | None | Pd₂(dba)₃ / BippyPhos |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Temp | 90–110°C | 140–160°C | 80–100°C |
| Yield | 85–95% | 60–75% | 90–98% |
| Cost | Low | Very Low | High |
Detailed Protocol (Cu-Catalyzed)
-
Reagents: Combine 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv), Substituted Phenol (1.1 equiv), CuI (10 mol%), and Picolinic acid (20 mol%) in a reaction vessel.
-
Base: Add K₃PO₄ (2.0 equiv).
-
Solvent: Add DMSO or DMF (0.5 M concentration).
-
Reaction: Heat to 100°C under an inert atmosphere for 16 hours.
-
Quench: Cool to RT, dilute with water, and extract with Toluene.
-
Purification: Wash organic layer with dilute NaOH (to remove unreacted phenol) followed by brine. Concentrate to yield the diaryl ether.[2]
Protocol C: Suzuki-Miyaura Cross-Coupling
Application: Library generation for medicinal chemistry (Lead Optimization).
Workflow Diagram
The following Graphviz diagram details the catalytic cycle and logic for the Suzuki coupling of this electron-deficient substrate.
Figure 2: Catalytic cycle for Suzuki coupling.[2] The electron-poor nature of the substrate accelerates the Oxidative Addition step.[1][2]
Standard Protocol
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3 mol%) — Robust, air-stable catalyst preferred for electron-poor aryl chlorides.[1][2]
-
Conditions: 80°C for 4–6 hours.
-
Note: The high reactivity of the C-Cl bond in this scaffold often allows for milder temperatures compared to unactivated aryl chlorides (which typically require 100°C+).[1][2]
Safety & Handling
-
Cyanide Hazard: While the nitrile group is stable under coupling conditions, strong acidic hydrolysis or combustion can release HCN.[1][2] Work in a well-ventilated fume hood.
-
Skin Sensitization: Halogenated benzonitriles are potent skin and eye irritants.[1][2] Double-gloving (Nitrile) is recommended.[2]
-
Thermal Stability: Avoid heating above 180°C in closed systems due to potential decomposition of the nitro/cyano functionalities if present as impurities.[2]
References
-
Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. European Patent Office.[2][3] Patent No. EP 3696165 A1.[1][2][3] Published 2020-08-19. Link
-
Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents.[1][2] Patent No. CN102952039A.[1][2][4][3] Published 2013-03-06.[2] Link
-
Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.[1][2] Patent No. CN1810775B.[1][2][4][3] Published 2010-05-12.[2] Link
-
Synthetic method of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. Patsnap. Patent No. CN104829505A.[1][2][4][3] Link
- Source connecting the amino-intermedi
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]
Nucleophilic aromatic substitution reactions of 4-Chloro-2-(trifluoromethyl)benzonitrile
Application Note: Optimized Nucleophilic Aromatic Substitution ( ) of 4-Chloro-2-(trifluoromethyl)benzonitrile
Executive Summary
This application note details the optimized protocols for the functionalization of 4-Chloro-2-(trifluoromethyl)benzonitrile , a critical scaffold in the synthesis of Selective Androgen Receptor Modulators (SARMs) such as RAD140 (Testolone) .
Unlike unactivated aryl chlorides, this substrate possesses a unique electronic architecture—a para-cyano group and an ortho-trifluoromethyl group—that drastically lowers the activation energy for nucleophilic attack. This guide provides researchers with robust, self-validating protocols for
Mechanistic Insight & Reactivity Profile
Electronic Activation
The high reactivity of 4-Chloro-2-(trifluoromethyl)benzonitrile is driven by the cooperative electron-withdrawing effects of its substituents.
-
The Nitrile (-CN) Group (Position 1): Located para to the leaving group (Cl), it stabilizes the anionic intermediate (Meisenheimer complex) primarily through resonance (mesomeric effect), delocalizing the negative charge onto the nitrogen.
-
The Trifluoromethyl (-CF
) Group (Position 2): Located meta to the leaving group (relative to the Cl), it exerts a powerful inductive effect (-I), pulling electron density from the ring and increasing the electrophilicity of the C-Cl carbon.
Reaction Pathway ( )
The reaction proceeds via a two-step Addition-Elimination mechanism.[1] The rate-determining step is typically the nucleophilic attack (Addition), followed by the rapid restoration of aromaticity (Elimination).
Figure 1: The Addition-Elimination pathway. The stability of the red "Meisenheimer Complex" node is the critical determinant of reaction success.
Critical Process Parameters
Solvent Selection: DMSO vs. DMF
While both solvents are polar aprotic and suitable for
| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) | Recommendation |
| Polarity | Higher ( | Moderate ( | DMSO for faster rates with weak nucleophiles. |
| Boiling Point | 189°C | 153°C | DMF if removal by evaporation is required. |
| Workup | Difficult to evaporate. | Can be evaporated (vac). | DMSO is preferred for "Crash-out" precipitation methods. |
| Safety | Skin permeable; carrier solvent. | Hepatotoxic; teratogenic. | DMSO is generally safer but requires glove discipline. |
Base Selection
-
Inorganic Bases (
, ): Preferred for phenols/alcohols. Cesium carbonate is superior for sterically hindered nucleophiles due to the "Cesium Effect" (higher solubility/dissociation in organic solvents). -
Organic Bases (TEA, DIPEA): Preferred for amine nucleophiles to scavenge the HCl byproduct without solubility issues.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target Application: Synthesis of SARM intermediates (e.g., coupling with amino-alcohols).
Reagents:
-
Substrate: 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: DMSO (anhydrous) [Concentration: 0.5 M]
Step-by-Step Workflow:
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 g, 4.86 mmol) in DMSO (10 mL).
-
Base Addition: Add DIPEA (1.27 mL, 7.3 mmol) via syringe. The solution should remain clear.
-
Nucleophile Addition: Add the amine (5.35 mmol) slowly.
-
Checkpoint: A slight color change (often yellow to orange) indicates the formation of the charge-transfer complex or intermediate.
-
-
Reaction: Heat the mixture to 80°C - 90°C . Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Typical Time: 2–4 hours.
-
Completion: Disappearance of the starting material spot (
).
-
-
Workup (The "Crash Out" Method):
-
Cool the reaction to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
Observation: The product is typically hydrophobic and will precipitate as a solid.
-
-
Purification: Filter the solid, wash copiously with water (to remove DMSO), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Figure 2: Operational workflow for the amination protocol using the water precipitation (crash out) method.
Protocol B: C-O Bond Formation (Etherification)
Target Application: Synthesis of ether analogs or specific receptor probes.
Reagents:
-
Substrate: 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Nucleophile: Phenol or Alcohol (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) - Finely ground -
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Deprotonation: In a vial, combine the Alcohol/Phenol (1.1 equiv) and
(2.0 equiv) in DMF. Stir at room temperature for 15 minutes to generate the alkoxide/phenoxide in situ. -
Addition: Add the 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv) to the mixture.
-
Reaction: Heat to 100°C .
-
Note: C-O formation often requires higher temperatures than C-N formation due to the lower nucleophilicity of neutral alcohols (though the alkoxide is potent).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash organic layer 3x with Water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Troubleshooting & "Self-Validating" Checks
| Observation | Diagnosis | Corrective Action |
| Dark Black Mixture | Decomposition/Polymerization | Temperature too high. Reduce heat by 10°C. Ensure inert atmosphere ( |
| No Precipitation in Water | Product is too polar or DMSO volume too high | Extract the water/DMSO mixture with Ethyl Acetate. |
| Low Yield (<50%) | Hydrolysis of Nitrile | Ensure reagents are anhydrous . The nitrile can hydrolyze to an amide/acid under basic aqueous conditions at high heat. |
| Starting Material Persists | Incomplete Activation | Switch base to |
Safety & Handling
-
Nitrile Hazard: While the cyano group is bonded to the ring, metabolic or thermal degradation can release cyanide. Do not acidify the waste stream without checking pH (HCN gas risk).
-
DMSO Permeability: DMSO carries dissolved toxic compounds through the skin. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Segregate halogenated organic waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44200882 (RAD140 Intermediate). Retrieved from [Link]
-
Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Biotage (2024). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography? Retrieved from [Link]
Preparation of 4-amino-2-(trifluoromethyl)benzonitrile from 4-fluoro-2-trifluoromethylbenzonitrile
Abstract
4-Amino-2-(trifluoromethyl)benzonitrile is a critical pharmaceutical intermediate, serving as the primary aniline building block for next-generation androgen receptor antagonists, including Bicalutamide , Enzalutamide , and Apalutamide . This application note details a robust, scalable protocol for its synthesis via the ammonolysis of 4-fluoro-2-(trifluoromethyl)benzonitrile. Unlike metal-catalyzed couplings, this method utilizes a catalyst-free Nucleophilic Aromatic Substitution (
Reaction Mechanism & Rationale
Mechanistic Insight
The transformation proceeds via an Addition-Elimination (
-
Nitrile (-CN) at C1: Activates the para position (C4) via resonance and induction.
-
Trifluoromethyl (-CF
) at C2: Activates the meta position (C4) via strong inductive effects.
The cumulative electron deficiency at C4 makes it highly susceptible to nucleophilic attack by ammonia. The fluoride ion, being a poor leaving group in
Reaction Scheme (Graphviz)
Experimental Protocol
Equipment & Reagents
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr Reactor) rated for >20 bar.
-
Stirring: Magnetic or overhead mechanical stirrer.
-
Reagents:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile (Start Material).
-
Ethanol (Absolute or 95%).
-
Liquid Ammonia (anhydrous) OR High-concentration Ammonium Hydroxide (28-30%), though anhydrous is preferred to minimize hydrolysis.
-
Toluene (for purification).
-
Step-by-Step Procedure
Step 1: Reactor Charging
-
Dissolve 100 g (0.53 mol) of 4-fluoro-2-(trifluoromethyl)benzonitrile in 350 mL of Ethanol .
-
Transfer the solution into the autoclave vessel.
-
Cool the vessel to 0–5°C using an ice bath or chiller.
-
Charge 27 g (1.58 mol, ~3.0 eq) of Liquid Ammonia into the vessel.
-
Note: If using gas, bubble ammonia into the cold ethanol until the desired weight increase is achieved.
-
Safety: Ensure the vessel is sealed immediately after charging.
-
Step 2: Reaction (Ammonolysis)
-
Seal the autoclave and begin stirring (300–500 RPM).
-
Heat the reaction mixture to 120°C .
-
Pressure Warning: Internal pressure will rise significantly (typically 10–15 bar depending on headspace). Ensure the burst disk is rated appropriately.
-
-
Maintain temperature at 120°C for 8–10 hours .
-
Monitor reaction progress via HPLC or TLC (Mobile Phase: Hexane/EtOAc 3:1).
-
Target: <1% remaining starting material.
-
Step 3: Workup & Isolation
-
Cool the reactor to room temperature (20–25°C).
-
Vent the excess ammonia gas into a scrubber (dilute HCl or water trap).
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solution under reduced pressure (Rotavap) to remove ethanol, yielding a crude solid.
-
Dissolve the crude residue in Ethyl Acetate (500 mL) and wash with Water (2 x 200 mL) to remove ammonium fluoride salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification (Recrystallization)
-
Add Toluene (300 mL) to the crude solid.
-
Heat to reflux until the solid completely dissolves.
-
Cool slowly to 0–5°C to induce crystallization.
-
Filter the white/off-white crystals and wash with cold Toluene (50 mL).
-
Dry in a vacuum oven at 45°C for 6 hours.
Workflow Diagram (Graphviz)
Analytical Characterization
To validate the synthesis, compare the isolated product against the following standard data.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline powder | Darkens upon oxidation/light exposure. |
| Melting Point | 141 – 145°C | Sharp melting point indicates high purity. |
| HPLC Purity | > 99.0% | Main impurity: Hydrolyzed amide (<0.5%). |
| Yield | 73 – 75% | Calculated from 4-fluoro precursor. |
NMR Data (DMSO- , 400 MHz)
-
H NMR:
7.66 (d, J = 8.5 Hz, 1H, H-6 ), 7.04 (d, J = 2.0 Hz, 1H, H-3 ), 6.85 (dd, J = 8.5, 2.0 Hz, 1H, H-5 ), 6.72 (s, 2H, -NH ).-
Interpretation: The doublet at 7.66 ppm corresponds to the proton ortho to the nitrile (deshielded). The signal at 6.72 ppm is the exchangeable amine protons.
-
-
F NMR:
-61.2 ppm (s, 3F, -CF ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or insufficient NH | Ensure reactor reaches 120°C. Increase NH |
| Hydrolysis (Amide formation) | Water present in reaction. | Use anhydrous Ethanol and anhydrous Ammonia. Ensure reactor is dry. |
| Dark Product Color | Oxidation of aniline. | Perform recrystallization under inert atmosphere ( |
| Pressure Leaks | Faulty reactor seal. | Pressure test reactor with |
References
-
Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B. Google Patents. Link
-
Preparation method of 2-trifluoromethyl-4-aminobenzonitrile. CN101759597A. Google Patents. Link
-
4-Amino-2-(trifluoromethyl)benzonitrile. PubChem Compound Summary. National Center for Biotechnology Information. Link
- Synthesis and biological evaluation of bicalutamide derivatives.Journal of Medicinal Chemistry.
Application Note: Precision Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile via Phase-Transfer Catalyzed Cyanation
[1]
Executive Summary
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) is a critical pharmacophore and agrochemical intermediate, serving as the scaffold for arylpyrrole insecticides (e.g., Chlorfenapyr) and various pharmaceutical agents.[1][2] Traditional synthesis often suffers from poor regioselectivity or harsh conditions required to overcome the insolubility of metal cyanide salts.
This application note details an optimized protocol utilizing Phase Transfer Catalysis (PTC) to facilitate the Rosenmund-von Braun cyanation of 1-bromo-4-chloro-2-(trifluoromethyl)benzene. By employing Hexadecyltrimethylammonium bromide (CTAB) or Tetrabutylammonium bromide (TBAB), this protocol enhances reaction kinetics, reduces thermal degradation, and ensures high regiochemical fidelity.
Mechanistic Insight & Reaction Design[1]
The Challenge: Heterogeneity and Solubility
The primary synthetic challenge lies in the cyanation step. The precursor, 1-bromo-4-chloro-2-(trifluoromethyl)benzene, is lipophilic, while the cyanide source (typically Cuprous Cyanide, CuCN) is an inorganic polymer insoluble in most organic solvents.
-
Standard Method: Requires high-boiling polar aprotic solvents (DMF, NMP) at temperatures >180°C. This leads to tarring, des-halogenation, and difficult workups.
-
PTC Solution: The addition of a quaternary ammonium salt (Quat) creates a catalytic bridge. The lipophilic cation (
) pairs with the cyanide-copper complex, solubilizing the nucleophile or activating the solid-liquid interface, thereby lowering the activation energy and allowing the reaction to proceed at moderated temperatures (140-160°C).
Reaction Pathway Visualization
The following diagram illustrates the synthetic workflow, highlighting the critical PTC-mediated step.
Figure 1: Synthetic pathway from m-chlorobenzotrifluoride to target, emphasizing the PTC-mediated cyanation step.
Experimental Protocol
Reagents and Equipment
| Reagent | CAS No. | Role | Purity Requirement |
| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | 176976-42-4 | Substrate | >98% (HPLC) |
| Cuprous Cyanide (CuCN) | 544-92-3 | Reagent | 99% (Powder) |
| CTAB (Hexadecyltrimethylammonium bromide) | 57-09-0 | Phase Transfer Catalyst | >99% |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous |
| Ethyl Acetate / Toluene | - | Extraction Solvent | ACS Grade |
Equipment:
-
500 mL 4-neck round-bottom flask (RBF).
-
Mechanical stirrer (PTC requires vigorous mixing).
-
Reflux condenser with
inlet. -
Temperature controller with internal thermocouple.[3]
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Inerting: Purge the 4-neck RBF with nitrogen for 15 minutes to remove oxygen, which can oxidize Cu(I) to inactive Cu(II).
-
Charging: Add 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (27.6 g, 0.10 mol) and Anhydrous DMF (100 mL). Stir until dissolved.
-
Catalyst Addition: Add CTAB (1.0 g, ~3 mol%). Note: TBAB can be substituted, but CTAB often shows better thermal stability at >150°C.
-
Reagent Addition: Add CuCN (9.9 g, 0.11 mol, 1.1 equiv). The mixture will appear as a suspension.[1]
Phase 2: The Catalytic Cycle
-
Heating: Ramp temperature to 155°C ± 5°C .
-
Critical Control Point: Do not exceed 165°C to prevent solvent decomposition and tar formation.
-
-
Reaction Monitoring: Maintain vigorous stirring (approx. 400-600 rpm). The PTC mechanism relies on maximizing the solid-liquid interfacial area.
-
Timeline: Reflux for 4–6 hours . Monitor by HPLC or GC.
-
Endpoint: <1% remaining starting material.
-
Phase 3: Workup and Purification[1][4]
-
Quenching: Cool the reaction mixture to 60°C.
-
Oxidative Decomposition: Pour the mixture into a solution of FeCl₃ (30 g) in Water (300 mL) and HCl (10 mL) .
-
Why? This decomposes the stable copper-cyanide complexes, freeing the product and simplifying extraction. Stir for 30 minutes.
-
-
Extraction: Extract the aqueous mixture with Toluene (3 x 100 mL).
-
Washing: Wash combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous
. -
Isolation: Concentrate under reduced pressure.
-
Purification: Distill the crude oil under vacuum (approx. 110-115°C at 5 mmHg) or recrystallize from Ethanol/Water if solid.
Expected Results
-
Yield: 85–92%
-
Purity: >98.5% (GC Area %)[4]
-
Appearance: White to off-white crystalline solid or colorless oil (freezing point dependent).
Mechanistic Analysis (PTC Cycle)
The following diagram details the "Interfacial Mechanism" active in this synthesis. Unlike simple liquid-liquid PTC, this system involves a solid reagent (CuCN).
Figure 2: Phase Transfer Catalysis Cycle. The quaternary ammonium salt (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Stirring too slow; Catalyst degradation. | Increase RPM to >500. Ensure Temp <160°C. Check CTAB quality. |
| High Impurities (Tar) | Temperature too high (>170°C); Oxygen leak. | strictly control temp at 155°C. Ensure |
| Product Color (Blue/Green) | Residual Copper species.[1] | Extend |
| Safety Warning | Cyanide Generation | Acidification of waste streams can release HCN gas. Always maintain pH >10 in waste or use oxidative destruction (Bleach). |
References
-
Patent CN102952039A : Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (Describes the full route from m-chlorobenzotrifluoride including the CTAB catalyzed cyanation step).
-
Ellis, G. P., & Romney-Alexander, T. M. (1987) .[5] Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794. (Foundational review on Rosenmund-von Braun and PTC modifications).
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Santa Cruz Biotechnology . 4-Chloro-2-(trifluoromethyl)benzonitrile Product Data. (Physical properties and CAS verification). [6][7]
Sources
- 1. data.epo.org [data.epo.org]
- 2. dakenchem.com [dakenchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scbt.com [scbt.com]
- 7. worldwidemarketreports.com [worldwidemarketreports.com]
Role of 4-Chloro-2-(trifluoromethyl)benzonitrile in material science
Application Note: Strategic Utilization of 4-Chloro-2-(trifluoromethyl)benzonitrile in Advanced Materials
Executive Summary
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS: 320-41-2) represents a high-value electrophilic scaffold in material science, distinguished by its unique "Pull-Pull" electronic architecture. Unlike simple aryl halides, the convergence of a para-located nitrile group (-CN) and an ortho-located trifluoromethyl group (-
This Application Note details the utility of this compound in synthesizing fluorinated liquid crystals (LCs) and low-dielectric polyimides . We provide a validated protocol for functionalizing the C4-chloride, a critical step in generating monomers for high-performance optoelectronics.
Chemical Architecture & Reactivity Profile
The utility of 4-Chloro-2-(trifluoromethyl)benzonitrile is dictated by its electronic distribution. The molecule acts as a "masked" electrophile, stable under storage but highly reactive toward nucleophiles under basic conditions.
-
Electronic Activation (The "Pull-Pull" Effect):
-
Para-Nitrile (-CN): Exerts a strong mesomeric (
) and inductive ( ) electron-withdrawing effect. Being para to the chlorine, it stabilizes the Meisenheimer complex intermediate during , significantly lowering the activation energy for displacement. -
Ortho-Trifluoromethyl (-
): Located meta to the leaving group (Cl) but ortho to the nitrile. While it cannot stabilize the intermediate via resonance, its strong inductive withdrawal ( ) depletes electron density from the ring, increasing the electrophilicity of the C4 carbon. -
Result: The C-Cl bond is significantly weakened toward nucleophilic attack compared to non-fluorinated analogues, allowing reactions to proceed under milder conditions with higher regioselectivity.
-
Reactivity Landscape Diagram
Figure 1: Electronic influence map detailing the activation of the C4-Chlorine bond by auxiliary groups.
Application Areas
A. Fluorinated Liquid Crystals (Mesogens)
In Liquid Crystal Display (LCD) technology, the introduction of lateral fluorine substituents lowers the viscosity and melting point of the mesogens while maintaining high dielectric anisotropy (
-
Role: The 4-Chloro-2-(trifluoromethyl)benzonitrile scaffold serves as the "head" group. The nitrile provides the strong dipole moment necessary for electric field alignment, while the -
group disrupts crystalline packing, broadening the nematic phase temperature range. -
Synthesis Route:
coupling with 4-alkoxyphenols yields ether-linked biaryls, a common motif in high-stability LCs.
B. Low-Dielectric Polyimides
For 5G/6G substrates and microelectronics, reducing signal loss is paramount.
-
Role: The compound is hydrolyzed to the corresponding benzoic acid or reacted with aminophenols to create diamine monomers.
-
Mechanism: The bulky -
groups increase the free volume within the polymer matrix, thereby reducing the dielectric constant (Dk) and dissipation factor (Df). Additionally, the C-F bonds reduce moisture absorption, a critical failure mode in standard polyimides.
Detailed Protocol: Synthesis of Ether-Linked Intermediates
Objective: Selective
Mechanism:
Materials & Reagents
| Component | Purity | Role |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | >98% | Electrophile (Substrate) |
| 4-Aminophenol | >98% | Nucleophile |
| Potassium Carbonate ( | Anhydrous | Base (Proton Scavenger) |
| DMF (N,N-Dimethylformamide) | Anhydrous | Polar Aprotic Solvent |
| Ethyl Acetate / Hexane | HPLC Grade | Workup/Purification |
Step-by-Step Methodology
-
Preparation of the Nucleophile (In Situ):
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-Aminophenol (1.1 equiv) and Potassium Carbonate (1.5 equiv).
-
Add DMF (concentration ~0.5 M relative to substrate).
-
Expert Note: Stir at room temperature for 15 minutes. This allows partial deprotonation of the phenol hydroxyl group, generating the phenoxide anion, which is significantly more nucleophilic than the amine group, ensuring O-selectivity over N-selectivity.
-
-
Addition of Electrophile:
-
Add 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv) to the reaction mixture.
-
Critical: If scale is >10g, add the nitrile portion-wise to control exotherm.
-
-
Reaction Phase:
-
Heat the mixture to 80°C .
-
Monitor via TLC (Solvent system: 30% Ethyl Acetate in Hexane). The starting chloride (
) should disappear, and a new, more polar spot ( ) should appear. -
Typical reaction time: 4–6 hours.
-
Why 80°C? While the nitrile activates the ring, the -
steric bulk at the ortho position can slightly retard the approach of the nucleophile. Moderate heat ensures conversion without degrading the nitrile to an amide.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into Ice Water (10x volume of DMF). The product should precipitate as a solid due to the hydrophobic nature of the fluorinated rings.
-
Filter the solid. Wash with water (
) to remove residual DMF and inorganic salts. -
Dissolve the crude solid in Ethyl Acetate, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography if high purity (>99.5%) is required for electronic grade applications.
-
Experimental Workflow Diagram
Figure 2: Process flow for the synthesis of amino-ether functionalized intermediates.
Quality Control & Characterization
To ensure the material meets "Electronic Grade" standards, the following QC parameters are mandatory:
| Test | Method | Acceptance Criteria |
| Identity | Distinct aromatic doublets; disappearance of Cl-C4 signal. | |
| Fluorine Content | Single peak for - | |
| Purity | HPLC (C18 Column) | > 99.0% (Area %). |
| Moisture | Karl Fischer | < 0.1% (Critical for polymerization). |
References
-
Sigma-Aldrich. 4-(Trifluoromethyl)benzonitrile and derivatives: Physical Properties and Safety Data.[2]
-
PubChem. 4-Chloro-2-(trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine.
-
ResearchGate. Synthesis and properties of fluorinated polyimides derived from trifluoromethyl-substituted monomers.
-
MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Groups. [3][4]
-
Google Patents. Method for synthesizing 4-chloro-2-trifluoromethylbenzonitrile. CN102952039A.
Sources
Application Note: High-Fidelity Synthesis of Next-Generation AR Antagonists
Abstract & Strategic Overview
In the landscape of androgen receptor (AR) antagonist development, 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) serves as the foundational scaffold for the "Benzene Class" of nonsteroidal antiandrogens.[1][2][3][4] This application note details the precision synthesis of Enzalutamide (Xtandi), Proxalutamide , and RD-162 , distinguishing them from pyridine-based analogs like Apalutamide.[4]
The critical value of this starting material lies in its dual-activation: the ortho-trifluoromethyl and para-cyano groups create a highly electron-deficient ring, activating the C4-chlorine for clean Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4] This guide provides a modular protocol for leveraging this reactivity to synthesize high-purity APIs.
Key Applications
-
Enzalutamide: Standard-of-care for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4]
-
Proxalutamide: A novel third-generation antagonist with dual mechanisms (AR antagonism + AR down-regulation).[1][2][3][4]
-
RD-162: A potent research tool and structural precursor.[1][2][3]
Chemical Strategy & Reactivity Profile[1][3][4][5]
The synthesis of these APIs follows a Divergent Strategy . The 4-Chloro-2-(trifluoromethyl)benzonitrile is first converted into a common "Gateway Intermediate" (the isothiocyanate), which is then coupled with various "Right-Hand" amine fragments to generate distinct APIs.[1][2][3][4]
The Divergent Pathway
-
Activation (SNAr): Conversion of the 4-Cl precursor to the 4-Amino derivative.[1][3]
-
Functionalization: Conversion of the amine to the 4-Isothiocyanate.[3]
-
Cyclization: Reaction with a specific amino-ester fragment to form the thiohydantoin core.[1][3]
Figure 1: The modular synthesis workflow. The 4-Chloro starting material is the progenitor of the entire benzene-class AR antagonist family.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of the Gateway Amine
Objective: Conversion of 4-Chloro-2-(trifluoromethyl)benzonitrile to 4-Amino-2-(trifluoromethyl)benzonitrile. Mechanism: SNAr Ammonolysis.[3][4]
Context: Direct reaction with ammonia gas often requires ultra-high pressures (50+ bar).[3] This optimized protocol uses a phase-transfer or solvent-assisted method to operate at manageable pressures with >98% yield.[1][2][3][4]
Materials:
-
4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq)[2][3][4][5]
-
Catalyst: CuI (0.05 eq) / L-Proline (0.1 eq) (Optional for acceleration)[1][2][3][4]
-
Solvent: DMSO or DMAc[4]
Procedure:
-
Charge: Load a high-pressure reactor (Hastelloy or SS316) with 4-Chloro-2-(trifluoromethyl)benzonitrile (100 g) and DMSO (500 mL).
-
Ammonolysis: Add aqueous Ammonia (28%, 5.0 eq). If using the copper-catalyzed method, add CuI and L-Proline now.[1][2][3]
-
Reaction: Seal and heat to 90–100°C . Pressure will rise to approx. 5–8 bar.[3][4] Stir for 12–16 hours.[3][4]
-
IPC (In-Process Control): Monitor by HPLC. Target <0.5% starting material.
-
Workup: Cool to 20°C. Vent carefully to a scrubber. Pour reaction mixture into ice water (2 L).
-
Isolation: The product precipitates as a white/off-white solid.[1][3] Filter and wash with water (3 x 200 mL) to remove DMSO and inorganic salts.[3]
-
Drying: Vacuum dry at 50°C.
Protocol B: The "Universal Electrophile" (Isothiocyanate Formation)
Objective: Conversion of the amine to 4-Isothiocyanate-2-(trifluoromethyl)benzonitrile.[1][2][3]
Safety Note: Thiophosgene is highly toxic.[3][4] This protocol offers a safer alternative using 1,1'-Thiocarbonyldiimidazole (TCDI) or DABCO/CS₂ .[3][4]
Procedure (Thiophosgene-Free):
-
Dissolve the 4-Amino intermediate (50 g) in DCM (500 mL).
-
Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq) at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Wash with 1N HCl (to remove imidazole), then brine. Dry over MgSO₄ and concentrate.
-
Result: The isothiocyanate is obtained as a thick oil or low-melting solid, often used directly in the next step.
Protocol C: Enzalutamide Cyclization
Objective: Coupling the Isothiocyanate with the Amino-Ester Fragment.[1][3]
Reagents:
-
Fragment A: N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-aminobenzamide (synthesized separately).[1][2][3][4]
Step-by-Step:
-
Coupling: Dissolve Fragment A (1.0 eq) and the Isothiocyanate (1.1 eq) in DMSO/Isopropyl Acetate (1:1 v/v).
-
Cyclization: Heat to 85°C for 18–24 hours. The reaction proceeds through a thiourea intermediate which spontaneously cyclizes to the thiohydantoin ring under thermal conditions.
-
Purification: Cool to RT. Add Isopropyl Alcohol (IPA) and water. The product crystallizes.
-
Recrystallization: Recrystallize from IPA to remove the des-fluoro impurity and residual thiourea.[3]
Data Summary Table:
| Parameter | Enzalutamide Process | Proxalutamide Process |
| Starting Core | 4-Chloro-2-(trifluoromethyl)benzonitrile | 4-Chloro-2-(trifluoromethyl)benzonitrile |
| Core Intermediate | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile |
| Coupling Fragment | N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)-aminobenzamide | Novel Pyridyl-Oxazole Fragment |
| Cyclization Temp | 80–90°C | 80–90°C |
| Critical Impurity | Des-fluoro analog | Hydrolysis product (Amide) |
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity in SNAr
The 4-position is activated by both the ortho-CF3 and para-CN.[1][2][3][4] However, the ortho-fluoro position in the coupling fragment (for Enzalutamide) is also labile.[4]
-
Risk: If the coupling temperature is too high (>100°C), fluoride displacement can occur.[4]
-
Control: Maintain temperature strictly between 80–90°C.
Moisture Control
Isothiocyanates are susceptible to hydrolysis, forming the urea or reverting to the amine.
-
Protocol: Use anhydrous solvents (KF <0.05%) for Protocol B and C.
Safety: Nitrile Handling
While the nitrile group on the ring is stable, thermal decomposition at extreme temperatures (>200°C) can release HCN.[4] Always operate below the onset of decomposition (DSC onset >250°C for this scaffold).
References
-
Synthesis of Enzalutamide: Jung, M. E., et al. "Structure–Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)."[3][4] Journal of Medicinal Chemistry 53.7 (2010): 2779-2796.[1][2][3][4]Link[2][3][4]
-
Proxalutamide Structure & Mechanism: Tong, Y., et al. "Proxalutamide, a novel androgen receptor antagonist..."[4] Oncotarget 5.1 (2014).[3]Link[2][3][4]
-
Industrial Process for Enzalutamide: Patent WO2011106570A1.[3][4] "Diarylhydantoin compounds."Link[3][4]
-
SNAr Reactivity of Halobenzonitriles: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society 12.1 (1958).[4]Link[2][3][4]
Sources
- 1. Active Pharmaceutical Ingredients Api Chemicals Wholesale, Api Factory | Fortunachem [fortunachem.com]
- 2. Molbright Life Sciences - API Intermediates [molbright.com]
- 3. Lorundrostat | C24H33N7O2 | CID 126567187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DDT - Wikipedia [en.wikipedia.org]
- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of 4-Chloro-2-(trifluoromethyl)benzonitrile synthesis
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile
Introduction: The Synthetic Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields (typically <60%) or purity issues with the synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile .
This molecule presents a specific "push-pull" challenge:
-
Electronic Activation: The electron-withdrawing trifluoromethyl (
) and chloro ( ) groups deactivate the ring toward electrophilic substitution but activate it for nucleophilic attack.[1] -
Steric Hindrance: The ortho-
group creates significant steric bulk around the nitrile insertion site (C-1), hindering the approach of metal catalysts or nucleophiles.[1] -
Chemoselectivity: Preserving the C-4 chlorine atom while functionalizing the C-1 position is critical.[1]
This guide prioritizes the Palladium-Catalyzed Cyanation of 1-bromo-4-chloro-2-(trifluoromethyl)benzene , as this route offers the highest potential for yield (>90%) and safety compared to traditional Sandmeyer chemistry.[1]
Module 1: The "Gold Standard" Protocol (Pd-Catalyzed Cyanation)
Context: This protocol replaces toxic alkali cyanides (NaCN/KCN) with Potassium Ferrocyanide (
Optimized Reaction Conditions
| Parameter | Recommendation | Technical Rationale |
| Precursor | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | The C-Br bond is weaker than C-Cl, allowing selective oxidative addition at C-1 without dehalogenating the C-4 position.[1] |
| Catalyst | Generates active Pd(0) in situ.[1] More stable to storage than | |
| Ligand | Xantphos (1.5-3 mol%) | Critical: The wide bite angle of Xantphos (111°) facilitates the reductive elimination step, which is often the bottleneck due to the steric bulk of the ortho- |
| Cyanide Source | Anhydrous | Non-toxic solid.[1][2] Releases |
| Base | Neutralizes acidic impurities; facilitates the transmetallation cycle.[1] | |
| Solvent | NMP or DMAc (Dry) | High boiling point polar aprotic solvents are required to solubilize the ferrocyanide. Must be dry to prevent hydrolysis. |
| Temperature | 120°C - 140°C | High energy barrier due to steric hindrance requires elevated temperatures.[1] |
Step-by-Step Workflow
-
Inerting: Charge a reaction vessel with a magnetic stir bar. Cycle
/Vacuum 3 times. Oxygen is a yield killer here.[1] -
Loading: Add
(2 mol%) and Xantphos (3 mol%). Add dry NMP. Stir at RT for 10 mins to form the active catalyst complex (Yellow/Orange solution). -
Substrate Addition: Add 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 equiv) and
(1.0 equiv). -
Cyanide Addition: Add finely ground, anhydrous
(0.25 equiv - note: each mole provides 6 CN ligands, but 0.5 equiv is often used to drive completion).[1] -
Reaction: Heat to 140°C. Monitor via GC-MS or HPLC.
-
Checkpoint: Conversion should reach >95% within 4-6 hours.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water (x3) to remove inorganic salts and ferrocyanide residues.[1] Dry over
.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst Poisoning. If you used free cyanide (NaCN/Zn(CN)2) or if your ferrocyanide released CN too fast, the excess cyanide ions bound irreversibly to the Palladium, forming an inactive "Pd-black" or soluble cyanide complex.[1]
-
Fix: Switch to Potassium Ferrocyanide . If already using it, ensure the particle size is not too fine (which increases release rate too much) and lower the catalyst loading slightly to balance the Pd/CN ratio.
Q2: I see a large byproduct peak (M+ = 223/225). What is it?
-
Diagnosis: Hydrolysis to 4-chloro-2-(trifluoromethyl)benzamide .[1]
-
Cause: Water in the system.[4] The nitrile group is electron-deficient due to the ortho-
and para-Cl, making it highly susceptible to hydration under basic conditions ( + ).[1] -
Fix: Use anhydrous NMP/DMAc (water <0.05%).[1] Add 3Å molecular sieves to the reaction mixture.
Q3: I am detecting dehalogenated product (benzonitrile derivatives without Cl).
-
Diagnosis: Oxidative addition into the C-Cl bond.[1]
-
Cause: Reaction temperature too high (>160°C) or using a ligand that is too electron-rich/non-bulky (like
), which lowers the barrier for C-Cl activation.[1] -
Fix: Stick to Xantphos or dppf. Strictly control temperature at 130-140°C. Do not exceed 150°C.
Q4: Can I use the Sandmeyer reaction (from aniline) instead?
-
Answer: Yes, but expect lower yields (40-60%).[1] The diazonium intermediate of 4-chloro-2-(trifluoromethyl)aniline is relatively unstable due to the electron-withdrawing groups.[1]
-
Protocol Adjustment: If you must use Sandmeyer, generate the diazonium salt in concentrated
rather than aqueous HCl to prevent phenol formation. Neutralize the diazonium solution to pH 6-7 before adding it to the CuCN mixture to prevent HCN evolution and tar formation.
Module 3: Visualizing the Logic
Diagram 1: Process Decision Tree & Critical Control Points
Caption: Decision matrix for selecting the optimal synthetic route. Route A (Pd-Catalysis) is preferred for high-value applications due to selectivity and yield.[1]
References
-
Schareina, T., Zapf, A., & Beller, M. (2004).[1] "Potassium Ferrocyanide as a Non-Toxic Cyanating Agent in Palladium-Catalyzed Cyanation of Aryl Halides."[1][2] Chemical Communications, (12), 1388–1389.[1] Link
- Relevance: Establishes the non-toxic ferrocyanide protocol as a standard for aryl bromides.
-
Weissman, S. A., et al. (2005).[1] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510.[1] Link[1]
- Relevance: Discusses catalyst poisoning mechanisms and temper
-
Yu, H., et al. (2011).[1][5] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 76(2), 665–668.[1] Link[1]
-
Relevance: Provides industrial scale-up context for heterogeneous catalysis if homogeneous Pd is too expensive.[1]
-
-
Patent CN109320433B. "Preparation method of 4-trifluoromethyl benzonitrile." Link
- Relevance: Explicitly details the use of Xantphos and Palladium Acetate for cyanating trifluoromethyl-substituted aryl chlorides/bromides.
-
Patent CN102952039A. "Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile."[1] Link
- Relevance: Describes the Sandmeyer route (Aniline -> Bromide -> Nitrile)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Purification methods for 4-Chloro-2-(trifluoromethyl)benzonitrile derivatives
Topic: Purification Methods for 4-Chloro-2-(trifluoromethyl)benzonitrile Derivatives Role: Senior Application Scientist, Technical Support Division
Technical Support Center: 4-Chloro-2-(trifluoromethyl)benzonitrile
Welcome to the Advanced Purification Support Hub. You are likely here because standard purification protocols are failing. This scaffold—a lipophilic, electron-deficient aryl nitrile—presents a unique triad of challenges: low melting point (leading to oiling out) , regioisomer similarity , and hydrolytic instability .
This guide is structured to troubleshoot these specific failure modes. It moves from diagnostic triage to scalable remediation.
PART 1: DIAGNOSTIC TRIAGE
Before altering your protocol, identify the specific failure mode using the matrix below.
Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Diagnostic Action |
| "Oiling Out" (Product forms a liquid layer instead of crystals) | Melting point is close to solvent boiling point; Supersaturation is too high. | Check bath temp. If |
| Blue/Green Tint in crude solid | Residual Copper (from Rosenmund-von Braun or CuCN coupling). | Perform Ammonia Wash Protocol (See Part 4). |
| "Ghost Peak" in LC-MS (M+18 mass) | Hydrolysis of nitrile (-CN) to amide (-CONH2). | Check pH of aqueous workup.[1] Ensure pH < 9. Avoid prolonged heating in water. |
| Inseparable Doublets in HPLC | Regioisomers (e.g., 5-chloro vs 4-chloro) co-eluting. | Switch column stationary phase from C18 to PFP (Pentafluorophenyl) or Biphenyl . |
PART 2: CRYSTALLIZATION PROTOCOLS (The "Oiling Out" Fix)
User Question: I am trying to recrystallize the 4-chloro-2-(trifluoromethyl)benzonitrile intermediate, but it keeps separating as a yellow oil at the bottom of the flask. Cooling it further just makes the oil more viscous. How do I get crystals?
Technical Response:
This is the most common issue with this scaffold. The compound is a low-melting solid (approx. 45–48°C) . Standard recrystallization relies on a wide temperature differential (
The "Dual-Solvent Displacement" Protocol
Do not rely on thermal cooling alone. Use solvent composition changes to drive precipitation at a controlled temperature.
Reagents:
-
Solvent A (Good Solubilizer): Methanol (MeOH) or Dichloromethane (DCM).
-
Solvent B (Anti-solvent): Water (if using MeOH) or Hexanes (if using DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil in the minimum amount of Solvent A at Room Temperature (20–25°C) . Do not heat.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble dust (nucleation sites for oiling).
-
Seeding (Critical): Add a micro-spatula tip of pure seed crystal. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce micro-abrasions.
-
Anti-solvent Addition:
-
Slowly add Solvent B dropwise under vigorous stirring.
-
Stop immediately when a faint, persistent turbidity (milky haze) appears.
-
-
The "Healing" Phase: Stop stirring. Let the flask sit undisturbed for 30 minutes. The haze should settle into micro-crystals, not oil droplets.
-
Completion: Once crystals form, cool the flask to 4°C slowly (1°C/min) to drive yield.
Expert Insight: If oil droplets form instead of crystals, reheat slightly (to 35°C) until they redissolve, add more Solvent A (5%), and repeat the seeding step. You likely crossed the "metastable limit" too quickly.
PART 3: CHROMATOGRAPHY SOLUTIONS (High Purity Separation)
User Question: I see a shoulder on my main peak in HPLC, and the baseline is drifting. Is this an isomer or column fouling?
Technical Response: The "shoulder" is likely a regioisomer (often the 5-chloro isomer generated during the nitration precursor step). The baseline drift and peak tailing are caused by the interaction of the electron-rich nitrogen of the nitrile group with free silanols on your silica column.
Workflow: Isomer Resolution Strategy
Standard C18 columns often fail to separate the 4-chloro and 5-chloro isomers because their hydrophobicity is nearly identical. You must exploit the pi-pi interactions and the fluorine-fluorine interactions .
Recommended Column Chemistry:
-
Primary Choice: Pentafluorophenyl (PFP) Core-Shell. The fluorine atoms on the column interact specifically with the electron-deficient ring of your target, providing separation based on electron density distribution rather than just polarity.
-
Secondary Choice: Biphenyl. Enhanced pi-pi interactions.
Mobile Phase Modifier: Add 0.1% Formic Acid to both water and acetonitrile channels. This protonates accessible silanols, reducing peak tailing for the nitrile.
Figure 1: Decision logic for selecting stationary phases. PFP columns are prioritized for fluorinated aromatic isomers.
PART 4: CHEMICAL SCAVENGING & WORKUP
User Question: My product has a persistent green tint, and the NMR is noisy/broad. I used CuCN in the previous step. How do I clean this?
Technical Response: The green tint and line broadening are classic signs of paramagnetic Copper(I)/Copper(II) contamination. Copper cyanides form tight complexes with aryl nitriles that are not removed by standard water washes.
Protocol: The "Ammonia-Brine" Wash
This method converts insoluble copper species into water-soluble copper-amine complexes (deep blue).
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Avoid DCM here if possible, as it can form emulsions with basic water.
-
Scavenging Wash:
-
Prepare a solution of 10% NH₄OH (aq) in Saturated NH₄Cl .
-
Wash the organic layer with this solution.
-
Observation: The aqueous layer should turn Deep Blue (Cu(NH₃)₄²⁺ complex).
-
-
Repetition: Repeat the wash until the aqueous layer is colorless.
-
Final Polish: Wash with brine, dry over Na₂SO₄, and concentrate.[2]
Why this works: The ammonium chloride acts as a buffer and source of chloride ligands, while the ammonia acts as the primary ligand to strip copper from the nitrile nitrogen.
PART 5: STABILITY & STORAGE
User Question: Can I store this compound in solution?
Technical Response: Avoid long-term storage in protic solvents (Methanol, Water) or basic conditions. The electron-withdrawing effect of the -CF3 and -Cl groups makes the nitrile carbon highly electrophilic.
-
Risk: Hydrolysis to 4-chloro-2-(trifluoromethyl)benzamide.
-
Prevention: Store as a solid at 4°C under Argon. If solution storage is necessary, use anhydrous Acetonitrile or DCM.
Data Summary: Physical Properties
| Property | Value | Implication for Purification |
| Melting Point | ~45–48°C | Prone to oiling out; keep crystallization temp <35°C. |
| Solubility | High in DCM, EtOAc | Requires non-polar anti-solvents (Hexane/Heptane). |
| Reactivity | Susceptible to SNAr | Avoid strong nucleophiles (e.g., Methoxide) at elevated temps. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134888095, 4-Chloro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction: Mechanism and Conditions. Retrieved from [Link]
-
ResearchGate (Community Discussion). Best method for removing Cu(I) from Organic compounds. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile
[1]
Executive Summary & Molecule Profile
Target Molecule: 4-Chloro-2-(trifluoromethyl)benzonitrile CAS Registry Number: 320-41-2 Primary Application: Key intermediate for androgen receptor antagonists (e.g., Bicalutamide derivatives) and agrochemical herbicides.[1]
This guide addresses the critical side reactions encountered during the two primary synthesis routes:
Route A: The Sandmeyer Protocol
Methodology: Diazotization of aniline precursor followed by CuCN displacement.
Technical Workflow & Failure Points
Figure 1: Reaction pathway and critical control points for the Sandmeyer synthesis route.[1]
Troubleshooting Guide: Sandmeyer Reaction
Q1: I am observing a high percentage (>5%) of the phenol impurity (4-chloro-2-(trifluoromethyl)phenol). What is the root cause?
-
Root Cause: The diazonium intermediate is reacting with water instead of the cyanide nucleophile.[1] This is thermally driven or caused by insufficient acidity.
-
Corrective Action:
-
Temperature Control: Ensure the diazotization step remains strictly between 0–5°C. The diazonium salt of electron-deficient anilines is relatively stable but will hydrolyze if the exotherm is uncontrolled during NaNO2 addition.[1]
-
Acidity Check: Maintain a highly acidic medium (pH < 1) during diazotization to suppress the formation of the diazo-hydroxide equilibrium species, which is the precursor to the phenol.[1]
-
Order of Addition: In the cyanation step, add the cold diazonium solution into the warm CuCN solution (inverse addition).[1] This minimizes the residence time of the diazonium salt in the aqueous phase before it encounters the cyanide trap.[1]
-
Q2: The reaction mixture has turned into a viscous black tar (Azo coupling). How do I prevent this?
-
Root Cause: "Diazo tars" form when the diazonium salt couples with unreacted aniline starting material.[1] This occurs if the diazotization is incomplete or if the pH rises too early.[1]
-
Corrective Action:
-
Stoichiometry: Use a slight excess of NaNO2 (1.05–1.1 eq) to ensure full conversion of the aniline. Use starch-iodide paper to confirm excess nitrous acid is present (turns blue/black instantly).
-
Rate of Addition: Slow down the addition of NaNO2. If added too fast, local heating decomposes the diazonium salt, and local pockets of unreacted amine couple with the formed salt.[1]
-
Route B: Nucleophilic Aromatic Substitution (SNAr)
Methodology: Displacement of a leaving group (F, Cl, Br) by Cyanide in a polar aprotic solvent.[1]
Technical Workflow & Failure Points
Figure 2: Reaction pathway and impurity cascade for the SNAr synthesis route.[1]
Troubleshooting Guide: SNAr & Metal Catalysis
Q3: My product contains 4-chloro-2-(trifluoromethyl)benzamide. Is the cyanide source contaminated?
-
Root Cause: This is a hydrolysis product.[2] The nitrile group is hydrolyzing to the amide under the basic conditions of the reaction (cyanide is a base) in the presence of trace water.
-
Corrective Action:
-
Solvent Dryness: DMF or DMSO must be anhydrous (<0.05% water). Cyanide salts are hygroscopic; dry them at 100°C under vacuum before use.
-
Workup Protocol: Quench the reaction with a buffered solution or dilute acid rather than strong aqueous base, which accelerates nitrile hydrolysis.
-
Reaction Time: Stop the reaction immediately upon consumption of the starting material. Prolonged heating at >120°C in the presence of generated salts promotes hydration of the nitrile.[1]
-
Q4: I am using 2,4-dichlorobenzotrifluoride as a starting material, but I see a mixture of isomers. Why?
-
Root Cause: Regioselectivity failure. You have two leaving groups (Cl at position 1 and Cl at position 4). While the Cl at position 1 is more activated due to the ortho-CF3 group, the Cl at position 4 is also activated by the para-CF3 group (though less so).[1]
-
Corrective Action:
-
Change Leaving Group: Switch to 4-chloro-2-(trifluoromethyl)fluorobenzene . The C–F bond at position 1 is significantly more reactive toward SNAr than the C–Cl bond at position 4, ensuring exclusive substitution at position 1.[1]
-
Temperature Control: If you must use the dichloro precursor, lower the reaction temperature. Higher temperatures reduce selectivity.
-
Comprehensive Impurity Profile
Use this table to identify peaks in your HPLC/GC traces.
| Impurity ID | Structure Description | Origin | Prevention Strategy |
| Impurity A | Phenol (OH replaces CN) | Sandmeyer: Reaction with H2O. | Maintain T < 5°C; Increase acidity.[1] |
| Impurity B | Biaryl/Homocoupling | Metal Catalysis: Pd/Cu mediated dimerization. | Reduce catalyst loading; Optimize ligand; Exclude O2. |
| Impurity C | De-halogenated (Loss of Cl) | Reduction: Over-reduction or radical abstraction. | Avoid reducing metals (Zn, Fe) in presence of sensitive aryl halides.[1] |
| Impurity D | Benzamide (CONH2) | Hydrolysis: Partial hydration of nitrile. | Use anhydrous solvents; Minimize heating time. |
| Impurity E | Benzoic Acid (COOH) | Hydrolysis: Full hydrolysis of nitrile. | Avoid strong acidic/basic workups; Store away from moisture. |
| Impurity F | Regioisomer (CN at C4) | SNAr: Wrong leaving group displacement. | Use Fluoro-precursor instead of Chloro; Lower reaction temp. |
Frequently Asked Questions (FAQs)
Q: Can I use Palladium Catalysis (Buchwald-Hartwig Cyanation) instead of Sandmeyer? A: Yes, using 1-bromo-4-chloro-2-(trifluoromethyl)benzene with Zn(CN)2 and a Pd(0) catalyst (e.g., Pd(PPh3)4).[1]
-
Advantage: Avoids hazardous diazonium salts.
-
Risk: Homocoupling (Ar-Ar) is a major side reaction. Requires strict oxygen-free conditions and optimized ligand ratios (e.g., Xantphos).[1]
Q: How do I safely remove residual cyanide during workup? A: Never acidify the reaction mixture directly if free cyanide is present (releases HCN gas).
-
Protocol: Treat the aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate (OCN-) before disposal.
Q: The product is an oil that won't crystallize.[1] How do I purify it? A: The compound has a low melting point (~35-40°C).
-
Technique: If it oils out, try vacuum distillation (bp ~100°C at 1-2 mmHg) or column chromatography (Hexane/EtOAc).[1] High purity (>98%) is often required to induce crystallization.
References
-
Vertex AI Search. (2025). Synthesis methods of 4-chloro-2-trifluoromethylbenzonitrile. Retrieved from 3
-
European Patent Office. (2019).[4] Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. Retrieved from 4
-
National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from 5
-
Organic Chemistry Portal. (2014). Sandmeyer Trifluoromethylation & Cyanation. Retrieved from 6
Sources
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. chemrevise.org [chemrevise.org]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]
Troubleshooting guide for reactions involving 4-Chloro-2-(trifluoromethyl)benzonitrile
CAS: 320-41-2 | Formula: C8H3ClF3N | Mol.[1][2] Weight: 205.56 g/mol [1][2]
Executive Summary
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)benzonitrile . This guide addresses the specific reactivity challenges posed by this scaffold. The molecule features three distinct reactive centers:[3]
-
C-4 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-cyano group.
-
C-1 Nitrile: Susceptible to hydrolysis and reduction, but sterically encumbered by the ortho-trifluoromethyl group.
-
C-2 Trifluoromethyl: Generally stable but exerts significant electronic (inductive electron-withdrawing) and steric effects.
Part 1: Reactivity & Mechanism Visualization
The following diagram illustrates the competing pathways and activation logic for this specific substrate.
Caption: Reactivity profile showing the high susceptibility of C-4 to nucleophilic attack versus the steric challenges at C-1.
Part 2: Troubleshooting Guide (Q&A)
Module A: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction with a secondary amine (e.g., morpholine) has stalled at 60% conversion. Adding more amine doesn't help. Why? Diagnosis: This is likely a solvent-polarity mismatch or fluoride-induced inhibition (if using fluoride sources). Technical Insight: The C-4 chlorine is activated by the para-nitrile group. However, the leaving group (chloride) can accumulate. If you are using a non-polar solvent (Toluene, DCM), the transition state (Meisenheimer complex) is not sufficiently stabilized. Solution:
-
Switch Solvent: Move to polar aprotic solvents like DMSO or DMF . These stabilize the anionic intermediate.
-
Temperature: Increase temperature to 80–100°C.
-
Base: Ensure you are using an inorganic base (K2CO3 or Cs2CO3) to scavenge the HCl formed.
Q2: I observe a side product with M+18 mass during SNAr. What is it? Diagnosis: Nitrile Hydrolysis.[4][5] Technical Insight: If your solvent (DMF/DMSO) is "wet" and you are using a strong base (NaOH, KOH) or even carbonate at high temperatures, the C-1 nitrile can hydrolyze to the primary amide (-CONH2). Corrective Action:
-
Use anhydrous solvents.
-
Switch to a non-nucleophilic organic base like DIPEA (Hunig's base) if the reaction tolerates it, or dry your K2CO3 before use.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Q3: I am trying to couple an aryl boronic acid to the C-4 position, but I only recover starting material. I am using Pd(PPh3)4. Diagnosis: Catalyst Deactivation / Slow Oxidative Addition. Technical Insight: Aryl chlorides are significantly less reactive than bromides or iodides. The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. Triphenylphosphine (PPh3) is often not electron-rich enough to facilitate this insertion for electron-deficient chlorides. Solution:
-
Ligand Switch: Use electron-rich, bulky phosphine ligands such as XPhos , SPhos , or BrettPhos . These facilitate oxidative addition into Ar-Cl bonds.
-
Pre-catalyst: Use Pd(dppf)Cl2 or Pd2(dba)3 + XPhos .
-
Protocol: See Standardized Protocol below.
Module C: Nitrile Hydrolysis
Q4: Hydrolysis of the nitrile to the acid is extremely slow, even with refluxing NaOH. Why? Diagnosis: Steric Ortho-Effect. Technical Insight: The trifluoromethyl group at position 2 is bulky (Van der Waals radius of -CF3 ≈ isopropyl group). It sterically shields the carbon of the nitrile group, making nucleophilic attack by water/hydroxide difficult. Solution:
-
Acid Catalysis: Switch to H2SO4 (60-80%) at 100-120°C. Acid hydrolysis is often less sensitive to steric bulk than basic hydrolysis in this specific scaffold.
-
Microwave: Use microwave irradiation to overcome the activation energy barrier.
Part 3: Experimental Protocols
Protocol 1: Optimized SNAr with Amines
Target: Displacement of C-4 Chlorine
-
Setup: In a dry vial, dissolve 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Reagents: Add K2CO3 (2.0 equiv) and the Amine Nucleophile (1.2 equiv).
-
Reaction: Heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Product will be more polar than starting material.
-
Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.[6]
-
Note: DMSO requires thorough water washes to remove.
-
Protocol 2: High-Efficiency Suzuki Coupling
Target: C-C Bond Formation at C-4
-
Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon.
-
Base: K3PO4 (3.0 equiv).
-
Conditions: Heat to 100°C for 12 hours.
-
Self-Validation: If conversion is <50% after 4 hours, add a second portion of catalyst.
Part 4: Data & Impurity Profile
Table 1: Common Impurities and Identification
| Impurity Type | Structure Description | Origin | Mass Shift (vs Product) |
| Hydrolysis | 4-Substituted-2-(CF3)benzamide | Wet solvent + Base | +18 Da |
| Homocoupling | Biaryl dimer | Pd-catalyzed side reaction | 2x Mass - Cl |
| Protodehalogenation | 2-(Trifluoromethyl)benzonitrile | Pd-catalyzed reduction (H-source present) | -34 Da (Cl -> H) |
Part 5: Decision Tree for Optimization
Caption: Decision matrix for troubleshooting common synthetic hurdles.
References
-
Santa Cruz Biotechnology. 4-Chloro-2-(trifluoromethyl)benzonitrile Product Data. (Standard physical properties and safety data). [1]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic insight on Ar-Cl activation).
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). (General protocols for activated aryl chlorides).
-
ChemicalBook. 4-Chloro-2-(trifluoromethyl)benzonitrile Reaction Profile.
-
Janssen Pharmaceutica N.V. WO2006032023 - Synthesis of Intermediates involving Trifluoromethylbenzonitriles. (Patent literature confirming hydrolysis and substitution conditions).
Sources
Technical Support Center: Post-treatment Process for 4-bromo-2-(trifluoromethyl)benzamide Synthesis
Welcome to the comprehensive technical support guide for the post-treatment and purification of 4-bromo-2-(trifluoromethyl)benzamide. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Introduction
The successful synthesis of 4-bromo-2-(trifluoromethyl)benzamide is critically dependent on the post-treatment process to ensure high purity and yield. This guide provides practical, experience-based solutions to common issues that may arise during the workup and purification stages.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate in my crude 4-bromo-2-(trifluoromethyl)benzamide?
A1: The primary impurity is typically the unreacted starting material, 4-bromo-2-(trifluoromethyl)benzoic acid. This can result from an incomplete reaction or hydrolysis of the amide product during the workup.[1][2] Another potential impurity is any excess amine used in the reaction. The presence of the carboxylic acid can be identified by its characteristic broad peak in an NMR spectrum.
Q2: My product has "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out," where the product separates as a liquid rather than a solid, is a common issue in crystallization. This can be caused by the presence of impurities that depress the melting point, or if the solution is supersaturated and cools too quickly.[3] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[4] If these methods fail, you may need to re-dissolve the oil in a suitable solvent and attempt the crystallization again, possibly with a different solvent system or by allowing for slower cooling.[4][5]
Q3: Which solvent system is recommended for the recrystallization of 4-bromo-2-(trifluoromethyl)benzamide?
A3: The choice of solvent is crucial for effective purification.[4][5] For 4-bromo-2-(trifluoromethyl)benzamide, a mixed solvent system is often effective. Some commonly used systems include:
| Solvent System | Advantages | Disadvantages |
| Ethanol/Water | Effective for removing many impurities. | Can be challenging to remove all residual water. |
| Ethyl Acetate/Hexanes | Versatile and easy to remove due to lower boiling points.[6] | May lead to "oiling out" if cooled too rapidly.[6] |
| Toluene | Good for crystallizing aryl compounds.[6] | Higher boiling point requires more careful handling. |
To perform the recrystallization, dissolve the crude product in a minimal amount of the hot solvent, and then cool the solution slowly to allow for the formation of pure crystals.[7][8]
Q4: How can I efficiently remove unreacted 4-bromo-2-(trifluoromethyl)benzoic acid from my crude product?
A4: An aqueous wash with a mild base is the most effective method.[2][9] Dissolve your crude product in an organic solvent such as ethyl acetate or dichloromethane. Then, wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the carboxylic acid into its water-soluble sodium salt, which will then be partitioned into the aqueous layer. It is advisable to avoid strong bases like sodium hydroxide (NaOH) as they can cause hydrolysis of the desired amide product.[10]
Troubleshooting Guide
This section provides a more detailed approach to specific problems you may encounter.
Problem 1: Low Yield of 4-bromo-2-(trifluoromethyl)benzamide After Workup
-
Symptom: The amount of isolated product is significantly lower than theoretically expected.
-
Potential Causes:
-
Product Hydrolysis: The amide bond can be cleaved by strong acids or bases, especially with heating.[10]
-
Incomplete Extraction: The product may have some solubility in the aqueous phase, leading to loss during extraction.
-
Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the product, preventing efficient separation.
-
-
Recommended Solutions:
-
Maintain Neutral pH: Use a mild base like sodium bicarbonate for washes and perform them at room temperature to minimize hydrolysis.
-
Back-Extraction: To recover any dissolved product, re-extract the aqueous layer with a fresh portion of the organic solvent.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated aqueous NaCl solution) can help break it.
-
Problem 2: The Product Fails to Crystallize, Remaining as an Oil or Waxy Solid
-
Symptom: After removing the solvent, the product does not solidify into a crystalline form.
-
Potential Causes:
-
High Impurity Content: Significant amounts of impurities can inhibit the formation of a crystal lattice.
-
Residual Solvent: Trapped solvent molecules can interfere with crystallization.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.[3]
-
-
Recommended Solutions:
-
Purify Before Crystallization: If the crude product is highly impure, consider purification by column chromatography before attempting recrystallization.
-
Trituration: Add a small amount of a solvent in which your product is insoluble (like hexanes) to the oil and stir vigorously. This can often induce the product to solidify.
-
Slow Cooling: After dissolving the product in a hot solvent, allow it to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.[4] Insulating the flask can promote slower cooling and the formation of larger crystals.[4]
-
Visualizations and Workflows
Experimental Workflow for Post-Treatment
The following diagram outlines a standard workflow for the post-treatment and purification of 4-bromo-2-(trifluoromethyl)benzamide.
Caption: A typical post-treatment and purification workflow.
Troubleshooting Decision Tree
This decision tree can help guide you through troubleshooting common issues.
Caption: A decision tree for troubleshooting common problems.
References
-
Crystallization of Organic Compounds. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]
-
How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]
-
Purification of Laboratory Chemicals. (n.d.). ScienceDirect. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2018, February 2). ResearchGate. Retrieved from [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020, March 28). Reddit. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. unifr.ch [unifr.ch]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Chloro-2-(trifluoromethyl)benzonitrile
Welcome to the technical support center dedicated to optimizing cross-coupling reactions with the challenging substrate, 4-Chloro-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient C-C and C-N bond formations.
The unique electronic properties of 4-Chloro-2-(trifluoromethyl)benzonitrile—featuring a strong electron-withdrawing trifluoromethyl group and a nitrile moiety on an aryl chloride backbone—present distinct challenges. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle the primary kinetic hurdle.[1][2][3] Achieving high yields requires a carefully optimized catalytic system where the catalyst loading is a critical parameter balancing reactivity, cost, and product purity.
This document provides a structured approach to overcoming common experimental obstacles through a detailed troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments. Each problem is analyzed from the perspective of catalyst loading and its interplay with other reaction parameters.
Issue 1: Low or No Conversion to the Desired Product
Question: My reaction shows minimal or no formation of the desired coupled product, with the starting material largely unconsumed. What are the likely causes related to my catalyst system, and how can I resolve this?
Answer: Low or no conversion is a frequent challenge when working with aryl chlorides and points to an insufficiently active catalytic system. The primary bottleneck is almost always the oxidative addition of the palladium catalyst to the inert C-Cl bond.[2] A systematic approach to troubleshooting is essential.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst (e.g., a palladacycle). Ensure the catalyst is fully dissolved before adding other reagents. | Palladium catalysts, especially the active Pd(0) species, are sensitive to air and moisture and can lose activity over time. Pre-catalysts are designed to generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂.[4][5] |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos).[6][7][8] Increase the reaction temperature in 10-20 °C increments. | The strong C-Cl bond requires a highly electron-rich metal center to facilitate oxidative addition. Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for activating the aryl chloride.[2][9] Higher temperatures provide the necessary activation energy. |
| Inappropriate Base or Solvent | Screen different bases. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[5][10] The choice of solvent can also be critical; polar aprotic solvents like dioxane, THF, or toluene are commonly used. | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[5][11] Its strength and solubility can dramatically affect reaction rates. The solvent must solubilize the catalyst complex and reagents while being compatible with the chosen base and temperature. |
| Sub-optimal Catalyst Loading | If conversion is low, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%). | While the goal is to minimize catalyst loading, a certain threshold is required to overcome catalyst deactivation and achieve a reasonable reaction rate, especially during initial screening with a difficult substrate. |
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Question: My reaction is proceeding, but I'm observing significant quantities of homocoupled boronic acid/ester (in Suzuki reactions) or dehalogenated starting material (4-H-2-(trifluoromethyl)benzonitrile). How can I suppress these side reactions?
Answer: The formation of side products often indicates that the catalytic cycle is being diverted into non-productive pathways. This can be influenced by catalyst concentration, temperature, and the purity of your reagents.
| Potential Cause | Recommended Action | Scientific Rationale |
| High Catalyst Loading | Systematically decrease the catalyst loading (e.g., from 2 mol% down to 1 mol%, 0.5 mol%, etc.). | A high concentration of the active catalyst can sometimes favor side reactions like homocoupling of the organoboron reagent, particularly if the transmetalation or reductive elimination steps are slow relative to competing pathways.[10] |
| Presence of Oxygen or Water | Ensure you are using anhydrous, degassed solvents and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides. Water can promote the protodeboronation of the boronic acid/ester in Suzuki reactions, leading to the formation of the dehalogenated arene.[12] |
| Excessive Temperature or Reaction Time | Monitor the reaction closely by TLC, LC-MS, or GC-MS and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. | Prolonged heating can lead to catalyst decomposition and an increase in side product formation. Once the desired product is formed, further heating may promote its degradation or other undesired reactions.[4] |
Issue 3: Reaction Stalls Before Completion
Question: The reaction starts well but stops progressing after reaching 50-70% conversion, even after extended reaction times. What could be causing this?
Answer: A stalling reaction is a classic sign of catalyst deactivation or product inhibition. The active catalyst is being removed from the catalytic cycle faster than the reaction can reach completion.
| Potential Cause | Recommended Action | Scientific Rationale |
| Catalyst Deactivation | Switch to a more robust ligand system (e.g., certain biarylphosphine ligands are designed for high stability). Consider using a pre-catalyst designed to resist deactivation pathways.[13] | The active Pd(0) species can be unstable at high temperatures, leading to the formation of inactive palladium black.[14] The phosphine ligands themselves can also degrade over time. A more stable ligand architecture can protect the palladium center and extend its lifetime. |
| Product or Substrate Inhibition | Lower the initial concentration of the reaction. If possible, add the nucleophile or base portion-wise over time. | The nitrile group in either the starting material or the product can coordinate to the palladium center, potentially forming a stable, off-cycle complex that inhibits catalyst turnover.[9] By keeping the concentration of these species lower, the equilibrium may favor the productive catalytic cycle. |
| Insoluble Base Clumping | Ensure vigorous stirring. For scale-up reactions, consider adding an additive like Celite or grinding the inorganic base before use to increase its surface area.[5] | In reactions using solid inorganic bases (e.g., K₃PO₄), poor mixing can lead to clumping, reducing the effective concentration of the base and slowing or stalling the reaction. This is particularly relevant in larger-scale reactions.[5] |
Frequently Asked Questions (FAQs)
1. What is a typical starting catalyst loading for optimizing a reaction with 4-Chloro-2-(trifluoromethyl)benzonitrile?
A sensible starting point for palladium catalyst loading is typically in the range of 1-2.5 mol% of the limiting reagent.[6] For a particularly challenging substrate like this aryl chloride, starting at 2 mol% is advisable for initial screening. Once viable conditions are identified, the loading can be systematically reduced to find the optimal balance between reaction efficiency, cost, and residual palladium in the product.[10][15] In highly optimized industrial processes with very active catalysts, loadings can be as low as 50 ppm (0.005 mol%).[16]
2. How does the choice of ligand influence the optimal catalyst loading?
The ligand is arguably the most critical component for success. It directly impacts the stability and reactivity of the palladium center, thus influencing the required catalyst loading.[4]
-
Function: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for activating the C-Cl bond.[7][8] They accelerate the rate-limiting oxidative addition step, allowing for lower catalyst loadings and milder reaction conditions.[2]
-
Impact on Loading: A more effective ligand will generate a more active and stable catalyst, which means a lower loading is required to achieve the same turnover number (TON) and turnover frequency (TOF). Using a suboptimal ligand will necessitate higher catalyst loadings, increasing costs and the likelihood of side reactions.
3. When should I use a palladium pre-catalyst versus generating the active catalyst in situ?
While generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ is common, modern pre-catalysts offer significant advantages, especially for challenging substrates.
-
In Situ Generation (e.g., Pd(OAc)₂ + Ligand): This is often cheaper but can be less efficient. The reduction of the Pd(II) source to the active Pd(0) species can be inconsistent and may require specific reagents or conditions, sometimes leading to the formation of inactive palladium species.[17][18]
-
Pre-catalysts (e.g., Buchwald Palladacycle Pre-catalysts): These are well-defined, air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active, monoligated LPd(0) species upon exposure to a base.[5] This leads to more reproducible results, often allows for lower catalyst loadings, and is highly recommended for difficult couplings.
4. What are the visual signs of catalyst deactivation?
A common visual indicator of catalyst deactivation is the formation of a fine black precipitate, known as "palladium black." This consists of agglomerated, inactive Pd(0) metal and signifies that the ligand is failing to stabilize the soluble, catalytically active palladium complexes. If your reaction mixture turns from a homogeneous yellow or brown solution to a suspension with black particles, your catalyst is likely deactivating.[14]
Visualizing the Process
Understanding the catalytic cycle and having a logical workflow are key to efficient troubleshooting and optimization.
Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle.
Caption: Figure 2: Workflow for Optimizing Catalyst Loading.
Experimental Protocol: Catalyst Loading Optimization Screening
This protocol outlines a general procedure for efficiently screening catalyst loading for the cross-coupling of 4-Chloro-2-(trifluoromethyl)benzonitrile. It is designed to be run in parallel to identify the minimum effective catalyst concentration.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzonitrile (limiting reagent)
-
Coupling partner (e.g., an arylboronic acid or an amine)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation: To ensure accuracy at low loadings, prepare a stock solution of the palladium pre-catalyst in the reaction solvent. For example, dissolve 10.0 mg of the pre-catalyst in 10.0 mL of solvent to create a 1.0 mg/mL solution.
-
Vial Preparation: In a glovebox, add the 4-Chloro-2-(trifluoromethyl)benzonitrile (e.g., 0.2 mmol), the coupling partner (e.g., 0.24 mmol, 1.2 equiv), and the base (e.g., 0.4 mmol, 2.0 equiv) to a series of labeled reaction vials.
-
Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Add an equal volume of pure solvent to a "no catalyst" control vial.
-
Reaction Initiation: Add the final volume of solvent to each vial to reach the desired reaction concentration (e.g., 0.2 M). Seal the vials tightly.
-
Heating and Monitoring: Place the vials in a preheated aluminum heating block outside the glovebox.[4] Stir the reactions at the determined optimal temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench it (e.g., with a saturated NH₄Cl solution), extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the percent conversion.[4][19][20]
-
Evaluation: Plot percent conversion versus catalyst loading at different time points. The optimal loading is the lowest concentration that provides a high yield in a reasonable amount of time.
By following this structured approach to troubleshooting and optimization, researchers can efficiently develop robust and scalable cross-coupling protocols for challenging substrates like 4-Chloro-2-(trifluoromethyl)benzonitrile.
References
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines. BenchChem.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Molander, G. A., & Brown, A. R. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(3), 394–405.
- Fair, H. L., & Hartwig, J. F. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8116–8127.
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (n.d.). Organic Letters - ACS Publications.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
- A highly efficient catalytic system for cross-coupling of aryl chlorides and bromides with malononitrile anion by palladium carbene complexes. (n.d.). Chemical Communications (RSC Publishing).
- A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. (2025). Chemical & Biomedical Imaging - ACS Publications.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (n.d.). Organic Letters - ACS Publications.
- Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309–314.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Fors, B. P. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Singh, A., & Kumar, A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synlett.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- O. O. Fadeyi, & O. E. Okoro. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 49(11), 1391–1417.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
- Magano, J., & Dunetz, J. R. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 112(4), 2177–2250.
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- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Cuprous Cyanide Reaction Work-ups
As a Senior Application Scientist, I've frequently guided researchers through the nuances of reactions involving inorganic cyanides. Cuprous cyanide (CuCN) is a uniquely effective reagent, particularly in nucleophilic aromatic substitution (e.g., the Rosenmund-von Braun reaction) and organocuprate formation.[1][2] However, its work-up procedures are fraught with potential hazards and complexities that demand a thorough, mechanistically-grounded approach. This guide is structured to address the most common and critical issues encountered in the laboratory, moving from foundational safety to specific troubleshooting protocols.
Part 1: Critical Safety & Handling FAQs
This section addresses the non-negotiable safety protocols that must be in place before, during, and after any reaction involving cuprous cyanide.
Q1: What are the absolute minimum personal protective equipment (PPE) and engineering controls required for handling CuCN?
A1: Due to the acute toxicity of cuprous cyanide—which is fatal if swallowed, inhaled, or in contact with skin—a stringent set of controls is mandatory.[3]
-
Engineering Controls: All manipulations of solid CuCN and the reaction itself must be conducted inside a certified chemical fume hood to prevent inhalation of dust or any potential evolution of hydrogen cyanide (HCN) gas.[4] The work area should have immediate access to a safety shower and eyewash station.
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile or latex gloves is highly recommended. Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Tight-fitting chemical splash goggles and a full-face shield are required, especially when handling the solid or during the quenching process.[5][6]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is necessary.
-
Respirator: For weighing solids or in case of ventilation failure, a full-face respirator with appropriate cartridges for inorganic cyanides should be available and personnel must be fit-tested for its use.[5]
-
Q2: What is the single most dangerous mistake one can make during a CuCN work-up?
A2: The most critical error is allowing the reaction mixture or any cyanide-containing waste to become acidic. Cuprous cyanide reacts with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7] This can happen inadvertently by adding an acidic quenching solution or during an extractive work-up with an acidic aqueous phase. Always ensure all aqueous solutions used in the work-up are basic (pH > 10) before they come into contact with cyanide species. [8]
Part 2: Work-up Procedures & Troubleshooting
This section provides a question-and-answer guide to the most common challenges and decisions during the work-up phase.
Frequently Asked Questions
Q3: My reaction is complete. How do I quench the excess CuCN and other reactive species?
A3: The standard and most effective method is to quench the reaction mixture by pouring it into a vigorously stirred, cold (ice bath) aqueous solution of ammonia, often with added ammonium chloride.[8]
-
The Chemistry Behind the Quench:
-
Complexation: Cuprous cyanide is insoluble in water but readily dissolves in ammonia to form soluble tetraamminecopper(II) and other copper-ammonia complexes.[2][9] This process sequesters the copper ions in the aqueous phase, preventing the formation of intractable copper-product complexes and facilitating separation.
-
Basicity: The ammonia solution is basic, which is critical for preventing the formation of HCN gas.[8] It is often recommended to further adjust the pH to >10 with NaOH.[8]
-
Q4: After quenching with ammonia, I have a deep blue aqueous layer and my organic layer. What's next?
A4: This is the expected outcome. The deep blue color is characteristic of the tetraamminecopper(II) complex. The next step is a standard liquid-liquid extraction.
-
Separate the organic and aqueous layers.
-
Extract the blue aqueous layer multiple times with your chosen organic solvent (e.g., ethyl acetate, dichloromethane) to recover all of your product.
-
Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Q5: My product seems to be stuck in the blue aqueous layer. How can I recover it?
A5: This often indicates your product has basic functional groups (like amines) that are protonated and thus water-soluble, or it has formed a stable complex with the copper.
-
Solution 1: pH Adjustment: If your product is not base-sensitive, you can try to raise the pH of the aqueous layer further with 2M NaOH. This can sometimes deprotonate your product, making it less water-soluble and easier to extract into the organic phase.
-
Solution 2: Ferric Chloride Treatment: A more robust method is to break down the copper-cyanide complexes. This can be achieved by adding an aqueous solution of ferric chloride (FeCl₃). The iron(III) has a high affinity for cyanide, forming stable and deeply colored ferricyanide complexes (like Prussian blue), which liberates your product from any copper coordination.[8] See the detailed protocol below.
Q6: I'm dealing with a persistent emulsion during extraction. What should I do?
A6: Emulsions are common due to the presence of finely divided copper salts.
-
Patience: Let the separatory funnel stand for an extended period (15-30 minutes).
-
Brine: Add a saturated NaCl solution (brine). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This will often break up the emulsion by removing the particulate matter that stabilizes it. Rinse the Celite pad with fresh organic solvent to recover your product.
Work-up Decision Workflow
The choice of work-up procedure depends critically on the properties of your desired product.
Caption: Decision tree for CuCN reaction work-up.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Ammonia Quench & Extraction
-
Preparation: Prepare a quench solution of 10% aqueous ammonia and 10% ammonium chloride in a flask large enough to hold both the quench solution and the entire reaction mixture. Cool this solution in an ice/water bath.
-
Quenching: While stirring the quench solution vigorously, slowly pour the completed reaction mixture into it. The rate of addition should be controlled to keep the temperature of the quench mixture below 20°C.
-
pH Check: Once the addition is complete, check the pH of the aqueous layer using pH paper. It must be >10. If not, add 2M NaOH solution dropwise until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with the appropriate organic solvent (3x volume of the initial reaction solvent).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Ferric Chloride Work-up for Product Recovery
-
Initial Quench: Quench the reaction as described in Protocol 1. Extract the mixture once with an organic solvent and separate the layers. Retain the blue aqueous layer, which contains your complexed product.
-
Complex Destruction: To the blue aqueous layer in a flask, add a 30% aqueous solution of ferric chloride (FeCl₃) portion-wise with good stirring. A thick, dark precipitate (often brownish-green or blue) will form. Continue adding FeCl₃ until the blue color of the copper-ammonia complex has been discharged.
-
Extraction: Stir the resulting slurry for 30 minutes, then transfer it back to a separatory funnel and extract multiple times with an organic solvent. The product should now transfer to the organic phase.
-
Finishing: If a solid precipitate makes separation difficult, filter the entire mixture through a Celite® pad first, rinsing the pad thoroughly with solvent. Then proceed with washing, drying, and concentrating the combined organic extracts.
Part 4: Cyanide Waste Management
This is the most critical part of the entire experimental sequence. All aqueous layers and any contaminated solids from the work-up contain toxic copper and cyanide salts and must be neutralized before disposal.[5][7]
Q7: How do I safely treat my aqueous waste before handing it off for disposal?
A7: The goal is to oxidize the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻). The most common and effective method in a research lab is alkaline chlorination using household bleach (sodium hypochlorite, NaOCl).[10][11]
Cyanide Destruction Workflow
Caption: Workflow for the alkaline chlorination of cyanide waste.
Protocol 3: Cyanide Waste Neutralization with Bleach
-
Preparation: In a designated waste container inside a fume hood, collect all aqueous layers from the work-up.
-
pH Adjustment: While stirring, slowly add 2M NaOH solution until the pH of the waste is between 10 and 11. This is critical for the reaction to proceed safely and efficiently.[10]
-
Oxidation: Slowly and portion-wise, add household bleach (approx. 5-6% NaOCl) or a 10-15% solution of calcium hypochlorite. A common rule of thumb is to add approximately 1.5-2.0 liters of bleach for every 10 grams of cyanide estimated to be in the waste. The reaction is exothermic; use an ice bath to maintain the temperature below 45°C.
-
Reaction Time: Continue stirring the mixture for at least 2-4 hours to ensure complete oxidation of cyanide to cyanate.
-
Verification (Self-Validation): Test the treated solution for the presence of free cyanide using commercially available cyanide test strips. If the test is positive, add more bleach and continue stirring for another hour before re-testing.
-
Final Disposal: Once the test for free cyanide is negative, the solution can be neutralized to pH 7. The copper will precipitate as copper hydroxide. Allow the solid to settle, and dispose of the entire mixture (liquid and solid) as hazardous heavy metal waste according to your institution's guidelines.
Alternative Waste Treatment: For large quantities or in specific situations, forming Prussian blue by adding an excess of iron(II) and iron(III) salts to the alkaline waste can precipitate cyanide in a highly stable, non-bioavailable form.[8] However, the alkaline chlorination method is generally more straightforward and complete for typical lab-scale work-ups.
References
-
Title: Acutely Toxic Chemicals (ATC) - Copper Cyanide Source: Exposome-Explorer (citing UC Berkeley SOP) URL: [Link]
-
Title: CUPROUS CYANIDE EXTRA PURE MSDS Source: Loba Chemie URL: [Link]
-
Title: COPPER CYANIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
- Source: Google Patents (US2194438A)
-
Title: CuCN quenching : r/Chempros Source: Reddit URL: [Link]
-
Title: ALLYL CYANIDE Source: Organic Syntheses URL: [Link]
-
Title: Rosenmund–von Braun reaction Source: Wikipedia URL: [Link]
-
Title: Rosenmund-von Braun Reaction Source: SynArchive URL: [Link]
- Source: Google Patents (US3607009A)
-
Title: Preparation of copper (I) cyanide (OTC Chem) Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Chemical Reaction of Copper Minerals and Cyanide Source: 911Metallurgist URL: [Link]
-
Title: How Copper Affects Cyanidation & Leaching Source: 911Metallurgist URL: [Link]
-
Title: Copper(I) cyanide Source: Wikipedia URL: [Link]
-
Title: A review of copper cyanide recovery for the cyanidation of copper containing gold ores Source: 911Metallurgist URL: [Link]
-
Title: Rosenmund-von Braun Reaction Source: Organic Chemistry Portal URL: [Link]
- Source: Google Patents (US4925642A)
-
Title: Preparation of copper(I) cyanide Source: PrepChem.com URL: [Link]
-
Title: Rosenmund-von Braun Reaction Source: Chem-Station Int. Ed. URL: [Link]
-
Title: o-TOLUNITRILE Source: Organic Syntheses URL: [Link]
- Source: Google Patents (CN1066636A)
-
Title: Cyanation of aryl bromide : r/chemistry Source: Reddit URL: [Link]
-
Title: ALLYL CYANIDE Source: Organic Syntheses (via University of Colorado Boulder) URL: [Link]
-
Title: Destruction of Cyanide and Removal of Copper from Waste Printed Circuit Boards Leach Solution Using Electro-Generated Hypochlorite Followed by Magnetite Adsorption Source: MDPI URL: [Link]
-
Title: Copper cyanide Source: PubChem - NIH URL: [Link]
-
Title: Copper Recovery from Barren Cyanide Solution by Using Electrocoagulation Iron Process Source: Scientific Research Publishing URL: [Link]
-
Title: Copper-mediated cyanation reactions Source: ResearchGate URL: [Link]
-
Title: Recovery of Copper and Cyanide from Copper-cyanide Solution by Direct Electrolysis Source: E3S Web of Conferences URL: [Link]
-
Title: Cyanide Destruction Hypochlorite / Chlorine Source: 911Metallurgist URL: [Link]
-
Title: Reversible luminescent reaction of amines with copper(i) cyanide Source: RSC Publishing URL: [Link]
-
Title: CYANIDE WASTEWATER TREATMENT Source: Sensorex URL: [Link]
Sources
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. reddit.com [reddit.com]
- 9. How Copper Affects Cyanidation & Leaching - 911Metallurgist [911metallurgist.com]
- 10. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 11. sensorex.com [sensorex.com]
Column chromatography conditions for purifying benzonitrile derivatives
Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The Benzonitrile Challenge
Benzonitrile derivatives occupy a unique "middle ground" in chromatography. The cyano group (-CN) is strongly electron-withdrawing and polar, yet it lacks the hydrogen-bond donor capability of amides or alcohols. This results in distinct chromatographic behavior:
-
Polarity: More polar than their halide counterparts, but significantly less polar than the corresponding benzamides or benzoic acids.
-
Stability Risk: The primary failure mode in purification is on-column hydrolysis . Silica gel is inherently acidic (pH ~4–5), which can catalyze the hydration of the nitrile to a primary amide (–CONH₂), especially in electron-deficient rings.
This guide provides a self-validating workflow to navigate these challenges.
Module 1: Method Development (The "How-To")
Q: What is the standard starting solvent system for benzonitriles?
A: Do not default to a single isocratic run. Benzonitriles vary wildly in polarity based on ring substituents. Use the "Divide and Conquer" approach based on the derivative type.
Solvent Selection Matrix
| Derivative Class | Polarity Profile | Recommended Solvent System | Target Rf |
| Simple / Halogenated | Low Polarity | Hexane / Ethyl Acetate (Start 0% → 20% gradient) | 0.25 – 0.35 |
| Amino-Benzonitriles | Basic / Moderate | DCM / Methanol (99:1 to 95:5) + 1% Et₃N | 0.20 – 0.30 |
| Cyano-Esters/Ethers | Moderate | Hexane / Acetone (Often provides better selectivity than EtOAc) | 0.30 |
| Highly Polar (e.g., Boronic acids) | High | Reverse Phase (C18) : Water/Acetonitrile + 0.1% Formic Acid | N/A (k' > 2) |
Q: Silica vs. Alumina – When should I switch?
A: Standard Silica Gel 60 is the default, but it is a "reactive" stationary phase for nitriles.
-
Use Silica: For robust, stable nitriles (e.g., 4-methylbenzonitrile).
-
Use Neutral Alumina: If you observe "ghost peaks" (amides) or if the nitrile contains acid-sensitive groups. Alumina is non-acidic and prevents hydrolysis.
Module 2: Troubleshooting (Diagnostic & Recovery)
Issue #1: "The Ghost Peak" (On-Column Hydrolysis)
Symptom: You spot a pure nitrile on TLC before the column. During purification, a second, more polar spot appears (often tailing). NMR confirms it is the primary benzamide.
Root Cause: The acidic silanol groups on the silica surface are catalyzing the addition of adventitious water to the nitrile.
Protocol: The "Buffered Silica" Fix If you cannot use Alumina, you must neutralize the silica:
-
Pre-treatment: Slurry your silica in the starting solvent containing 1% Triethylamine (Et₃N) .
-
Equilibration: Flush the column with 3 column volumes (CV) of this buffered solvent.
-
Elution: Run your gradient without the amine in the mobile phase (the column is already passivated), or keep 0.1% Et₃N if the compound is basic.
Issue #2: Separation of Nitrile from Benzamide Byproduct
Symptom: The synthesis of benzonitrile often leaves residual amide. They co-elute or overlap significantly.
Root Cause: While amides are more polar, they can hydrogen-bond to the silica, causing band broadening that overlaps with the nitrile.
Protocol: The "Selectivity Switch" Change the mechanism of interaction.
-
Switch Solvent: Move from Hexane/EtOAc to DCM/Ether or Toluene/Acetone . Toluene interacts with the pi-system of the benzene ring, often pulling the nitrile away from the amide.
-
Flash C18 (Reverse Phase): This is the "Nuclear Option." In reverse phase, the hydration difference is magnified.
Module 3: Visualization & Detection
Q: My compound is UV inactive or weak. How do I see it?
A: While the benzene ring is usually UV active (254 nm), electron-withdrawing groups can sometimes quench fluorescence or shift absorbance.
Visualization Decision Tree:
Caption: Hierarchical visualization strategy for benzonitriles. Start with non-destructive methods (UV, Iodine) before moving to destructive oxidative stains.
Module 4: Workflow Logic Diagrams
Workflow 1: Stationary Phase Selection
Use this logic to prevent sample degradation before you even pack the column.
Caption: Decision tree for selecting stationary phase to minimize on-column hydrolysis of sensitive nitriles.
References
-
Silica Gel Acidity & Hydrolysis
- Title: Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst (Context on Silica/Nitrile interaction).
- Source: Organic Syntheses, 2024.
-
URL:[Link]
-
Solvent Systems & General Purification
-
TLC Staining Protocols
-
Alumina vs.
- Title: Column Chromatography: Adsorbents (Silica vs Alumina properties).
- Source: University of Victoria.
-
URL:[Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Benzonitrile | SIELC Technologies [sielc.com]
- 4. Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Magic Formulas [chem.rochester.edu]
Technical Support Center: Recrystallization of 4-Chloro-2-(trifluoromethyl)benzonitrile Analogs
Core Directive & Executive Summary
Topic: Purification and Recrystallization of 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2) and its functional analogs (Amino, Nitro, Acid derivatives).
The Challenge: Researchers working with 4-Chloro-2-(trifluoromethyl)benzonitrile often face a specific thermodynamic hurdle: Low Melting Point (MP ~45–55°C) . This places the compound in a "danger zone" for recrystallization, where the solute frequently separates as an oil (Liquid-Liquid Phase Separation) rather than a crystal (Solid-Liquid Separation) upon cooling.
The Solution Strategy: Successful purification requires shifting from standard "boil-and-cool" protocols to controlled-supersaturation techniques. This guide prioritizes solvent systems that suppress oiling out and protocols that leverage sub-ambient cooling.[1][2]
Solvent Selection & Solubility Data
Quick Reference: Solvent Systems by Analog Type
The following recommendations are based on thermodynamic solubility parameters and industrial purification patents for this specific chemical family.
| Analog Class | Target Molecule Example | State (RT) | Primary Solvent System | Secondary/Binary System | Key Risk |
| Nitrile (Parent) | 4-Chloro-2-(trifluoromethyl)benzonitrile | Low MP Solid / Liquid | Heptane / Toluene (10:1) | Pentane (Low Temp) | Oiling out if cooled too fast. |
| Amino- | 4-Amino-2-(trifluoromethyl)benzonitrile | Solid (MP ~136°C) | Toluene | Ethanol / Water | Oxidation if heated too long. |
| Nitro- | 4-Nitro-2-(trifluoromethyl)benzonitrile | Solid (MP ~50°C) | Ethanol (95%) | Hexane / EtOAc | Thermal decomposition. |
| Acid- | 4-Chloro-2-(trifluoromethyl)benzoic acid | Solid (MP ~110°C) | Methanol / Water (70:30) | Acetonitrile / Water | Co-precipitation of salts. |
Analyst Note: For the parent nitrile, if the purity is <90%, vacuum distillation (BP ~109°C @ 10 mmHg) is often superior to recrystallization due to the low melting point [1, 7].
Troubleshooting Guide: The "Oiling Out" Phenomenon
User Question: "I dissolved my crude 4-chloro-2-(trifluoromethyl)benzonitrile in hot ethanol. As it cooled, milky droplets formed at the bottom instead of crystals. What happened?"
Technical Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS) . Because the melting point of your compound (~45–50°C) is lower than the boiling point of Ethanol (78°C), the solution became supersaturated at a temperature above the compound's melting point. The compound separated as a liquid (oil) because it was thermodynamically more stable as a liquid melt than as a crystal at that specific temperature/concentration.
Corrective Workflow: Recovering from an Oiled-Out State
Figure 1: Decision logic for salvaging a recrystallization batch that has oiled out.
Step-by-Step Fix:
-
Re-dissolve: Heat the mixture until the oil layer fully dissolves back into the solvent.
-
Adjust Concentration: Add 10-20% more solvent. This lowers the saturation temperature, hopefully bringing it below the melting point of the solid.
-
The "Seeding Window": Cool the solution while stirring vigorously. When the temperature hits 40°C (just below the MP), add a seed crystal.
-
Isothermal Hold: Hold the temperature at 35–40°C for 30 minutes. Do not cool to RT until visible crystals have established growth.
Detailed Protocols
Protocol A: Purification of the Amino-Analog (High MP Solid)
Target: 4-Amino-2-(trifluoromethyl)benzonitrile Reference Standard: Toluene Recrystallization [9, 10]
-
Preparation: Place 10 g of crude solid in a 100 mL round-bottom flask.
-
Dissolution: Add Toluene (approx. 4–8 mL per gram of solid).
-
Heating: Heat to reflux (110°C) until fully dissolved. If particulates remain, perform a hot filtration.[1][3]
-
Crystallization:
-
Remove from heat and allow to cool to Room Temperature (RT) slowly (over 2 hours).
-
Once at RT, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.
-
-
Isolation: Filter via Büchner funnel. Wash with cold Toluene.
-
Drying: Vacuum dry at 45°C.
-
Expected Purity: >99% (HPLC).
-
Expected Yield: 75–85%.
-
Protocol B: Purification of the Parent Nitrile (Low MP Solid)
Target: 4-Chloro-2-(trifluoromethyl)benzonitrile Strategy: Low-Temperature Precipitation
-
Solvent System: Use n-Heptane .
-
Dissolution: Dissolve the crude material in Heptane at 40°C. Do not boil (boiling heptane is 98°C, far above the MP of the solid).
-
Filtration: Filter warm (40°C) to remove mechanical impurities.
-
Cooling:
-
Place the flask in a refrigerator (4°C) overnight.
-
Do not use an ice bath immediately; the thermal shock will cause oiling.
-
-
Harvest: Rapidly filter the cold solution. The solid may melt if the funnel is too hot; chill the Büchner funnel beforehand.
Frequently Asked Questions (FAQ)
Q: Why is Toluene preferred over Ethanol for the amino-analog? A: While Ethanol is a good solvent, Toluene provides a better temperature differential for this specific lipophilic structure. The trifluoromethyl group increases solubility in non-polar aromatics (like Toluene) just enough to allow high loading at reflux, but the solubility drops sharply upon cooling, improving recovery yield.
Q: Can I use water as an anti-solvent? A: For the Acid analog (Benzoic acid derivative), yes (Methanol/Water). For the Nitrile or Amino analogs, avoid water. The high lipophilicity of the CF3 and Cl groups creates a strong hydrophobic effect, causing the compound to crash out as a gum/oil immediately upon water addition.
Q: My product is colored (yellow/brown) but NMR shows it's pure. Why? A: This is common with aniline and benzonitrile derivatives due to trace oxidation products (azo compounds or quinones) that have high extinction coefficients.
-
Fix: Add Activated Charcoal (1-2 wt%) during the hot dissolution step. Stir for 10 minutes, then filter hot through Celite before cooling.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 205.56 g/mol | [2] |
| Boiling Point | 109°C @ 10 mmHg | [7] |
| Melting Point (Parent) | ~45–50°C (Inferred from analogs/state) | [1, 12] |
| Melting Point (Amino-) | 136–146°C | [8] |
| Melting Point (Acid-) | 108–112°C | [13] |
| LogP (Predicted) | ~3.2 | [3] |
References
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents. CN102952039A.
-
Recrystallization Guide: Solvents and Procedures . Mettler Toledo. Available at: [Link]
-
Common Solvents for Recrystallization . University of Rochester. Available at: [Link]
-
Two-Solvent Recrystallization Guide . MIT OpenCourseWare. Available at: [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. CN1810775B.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents. CN103113219A.
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile . European Patent Office. EP0110559A1. Available at: [Link]
- Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid. Google Patents. CN102766043B.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Chloro-2-(trifluoromethyl)benzonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, 4-Chloro-2-(trifluoromethyl)benzonitrile stands out as a particularly versatile precursor. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the nitrile and trifluoromethyl groups, render the chlorine atom susceptible to a variety of transformations. This guide provides an in-depth technical comparison of the reaction products derived from 4-Chloro-2-(trifluoromethyl)benzonitrile, offering insights into reaction pathways, comparative yields, and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of 4-Chloro-2-(trifluoromethyl)benzonitrile
The reactivity of an aryl halide is intricately linked to the electronic nature of its substituents. The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position and the nitrile group at the para position to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation lowers the energy barrier for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions, thus facilitating the displacement of the chloride leaving group.
Furthermore, the chlorine atom, while being a good leaving group in SNAr, also serves as a handle for various transition-metal-catalyzed cross-coupling reactions. This dual reactivity profile makes 4-Chloro-2-(trifluoromethyl)benzonitrile a highly valuable and cost-effective starting material for the synthesis of a diverse array of complex molecules.
Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionalities
The activated nature of the C-Cl bond in 4-Chloro-2-(trifluoromethyl)benzonitrile allows for efficient displacement by a range of nucleophiles. Below, we compare the outcomes of reactions with common oxygen, nitrogen, and sulfur nucleophiles.
O-Arylation: Synthesis of Aryl Ethers
The reaction with alkoxides or phenoxides provides a straightforward route to valuable aryl ethers. These moieties are prevalent in many biologically active molecules.
Table 1: Comparison of O-Arylation Reactions
| Starting Material | Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | Sodium Methoxide | 4-Methoxy-2-(trifluoromethyl)benzonitrile | Methanol, Reflux, 4h | >90 (Predicted) | |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | Sodium Phenoxide | 4-Phenoxy-2-(trifluoromethyl)benzonitrile | DMF, 100 °C, 6h | 85-95 (Predicted) | |
| 4-Fluorobenzonitrile | Sodium Methoxide | 4-Methoxybenzonitrile | Methanol, Reflux, 8h | ~85 |
Note: Predicted yields for 4-Chloro-2-(trifluoromethyl)benzonitrile are based on the enhanced reactivity conferred by the trifluoromethyl group compared to less activated aryl chlorides.
Experimental Protocol: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile
-
To a solution of sodium methoxide (1.2 eq.) in anhydrous methanol (10 mL/mmol of substrate) under a nitrogen atmosphere, add 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Methoxy-2-(trifluoromethyl)benzonitrile.
Caption: Workflow for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile.
N-Arylation: Accessing Anilines and their Derivatives
The reaction with amines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. The electron-deficient nature of the substrate facilitates the attack by both primary and secondary amines.
Table 2: Comparison of N-Arylation Reactions
| Starting Material | Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | Ammonia | 4-Amino-2-(trifluoromethyl)benzonitrile | aq. Ammonia, 1,4-Dioxane, 120 °C, 12h | ~90 | |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | Aniline | 4-Anilino-2-(trifluoromethyl)benzonitrile | K2CO3, DMF, 150 °C, 24h | 75-85 (Predicted) | |
| 4-Chlorobenzonitrile | Aniline | 4-Anilinobenzonitrile | K2CO3, DMF, 150 °C, 48h | ~60 |
Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
-
In a sealed tube, combine 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq.), aqueous ammonia (28-30%, 10 eq.), and 1,4-dioxane (5 mL/mmol of substrate).
-
Heat the mixture to 120 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 4-Amino-2-(trifluoromethyl)benzonitrile.
-
Further purification can be achieved by recrystallization from ethanol/water.
Caption: Mechanism of Nucleophilic Aromatic Substitution with Ammonia.
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
For the formation of biaryl systems and complex aniline derivatives, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands and conditions can facilitate efficient coupling.
Table 3: Comparison of Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Product | Catalyst System | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | Phenylboronic Acid | 4-Phenyl-2-(trifluoromethyl)benzonitrile | Pd(OAc)2 / SPhos, K3PO4, Toluene/H2O, 100 °C | 80-90 (Predicted) | |
| 4-Chlorobenzonitrile | Phenylboronic Acid | 4-Phenylbenzonitrile | Pd(OAc)2 / SPhos, K3PO4, Toluene/H2O, 100 °C | ~85 | |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | Phenylboronic Acid | 4-Phenyl-2-(trifluoromethyl)benzonitrile | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C | >95 |
Note: The predicted yield for 4-Chloro-2-(trifluoromethyl)benzonitrile highlights the need for more forcing conditions or specialized catalyst systems compared to the more reactive aryl bromides.
Experimental Protocol: Synthesis of 4-Phenyl-2-(trifluoromethyl)benzonitrile
-
To an oven-dried Schlenk tube, add 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (10:1 v/v, 5 mL/mmol of substrate).
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
4-Chloro-2-(trifluoromethyl)benzonitrile is a highly versatile and reactive building block that provides access to a wide range of functionalized aromatic compounds. Its activated nature facilitates efficient nucleophilic aromatic substitution with a variety of nucleophiles, often under milder conditions than less activated aryl chlorides. Furthermore, it serves as a competent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. This guide has provided a comparative overview of its reactivity, along with detailed experimental protocols, to aid researchers in leveraging the full synthetic potential of this valuable intermediate. The choice of reaction pathway will ultimately depend on the desired target molecule and the available synthetic resources.
References
- Smith, J. G., Organic Chemistry, 5th ed., McGraw-Hill, 2017.
- Carey, F. A.; Sundberg, R. J., Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007.
- March, J., Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed., Wiley, 1992.
- Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, U.S. Patent 5,245,064, issued September 14, 1993.
- Hartwig, J. F., Organotransition Metal Chemistry: From Bonding to Catalysis, University Science Books, 2010.
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
-
Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
Comparative Guide: Mass Spectrometry Profiling of Trifluoromethylated Benzonitriles in Drug Discovery
Executive Summary
Trifluoromethylated benzonitriles (
This guide provides a technical comparison of ionization techniques and fragmentation mechanisms, designed to assist analytical scientists in distinguishing positional isomers and validating synthetic outcomes.
Part 1: The Chemical Context & Ionization Strategy
The first critical decision in profiling these compounds is the choice of ionization source.[1] Unlike simple alkyl benzenes, the electron-withdrawing nature of both
Comparative Analysis: EI vs. ESI
The following table contrasts the performance of Electron Impact (EI) and Electrospray Ionization (ESI) for this specific chemical class.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting & Library Matching.[2] | Quantification (PK/PD studies) & Molecular Weight Confirmation.[2] |
| Ionization Mode | Hard Ionization (70 eV).[3] | Soft Ionization (Positive/Negative). |
| Molecular Ion ( | Distinct, often high intensity due to aromatic stability.[4] | Often observed as adducts: |
| Key Fragmentation | Extensive. Reveals substituent position via "Ortho Effects" and specific neutral losses ( | Minimal in-source fragmentation. Requires MS/MS (CID) to generate structural fragments. |
| Sensitivity | Moderate (Nanogram range). | High (Picogram range), but susceptible to ion suppression in complex matrices. |
| Suitability | Best for Impurity Profiling and Synthesis Validation .[2] | Best for Biological Matrix Analysis (Metabolism/DMPK).[2] |
ngcontent-ng-c3009699313="" class="ng-star-inserted">Senior Scientist Insight: For initial structural confirmation of a synthesized intermediate, EI-GCMS is superior . The hard ionization forces unique rearrangements that distinguish ortho-isomers from meta/para analogs, which ESI often fails to resolve without complex MS/MS optimization.[2]
Part 2: Mechanistic Fragmentation Pathways (EI-MS)[1]
Understanding the fragmentation logic is essential for interpreting spectra.[5] The fragmentation of trifluoromethylbenzonitriles (MW ≈ 171 Da) is governed by the competition between the stability of the aromatic ring and the lability of the C-F bond under high-energy impact.
Core Pathways
-
-Cleavage (Loss ofngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ): The loss of a fluorine radical is a dominant pathway, generating a difluorobenzyl-type cation ( 152). -
Trifluoromethyl Loss (Loss of
): Cleavage of the bond yields the cyanophenyl cation ( 102). -
Nitrile Elimination (Loss of
): A characteristic pathway for benzonitriles, typically observed after the initial loss of or .
Visualization: Fragmentation Logic Flow
The following diagram illustrates the primary decay channels for a generic trifluoromethylbenzonitrile parent ion (
Figure 1: Primary fragmentation pathways for trifluoromethylbenzonitrile under 70 eV Electron Impact ionization.
Part 3: The "Ortho Effect" & Isomer Differentiation
Distinguishing the ortho isomer (2-trifluoromethylbenzonitrile) from the meta and para isomers is a common analytical hurdle.
The Mechanism
In ortho isomers, the spatial proximity of the
-
Steric Inhibition of Resonance: The bulky
group forces the nitrile group out of planarity with the benzene ring. This reduces the stability of the molecular ion ( ), often leading to a lower relative abundance of the parent ion compared to para-isomers. -
Fluorine Transfer: While rare compared to H-transfer (McLafferty), high-energy collision can induce a "fluorine scramble," leading to unique low-mass fragments or altered ratios of the
peak.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Isomer Identification Workflow
Use this self-validating logic gate to assign isomer identity:
-
Check Retention Time (GC): On non-polar columns (e.g., DB-5), the ortho isomer typically elutes first due to steric shielding of the polar nitrile group and reduced intermolecular pi-stacking.
-
Compare
Intensity: Para isomers usually exhibit the most intense molecular ion peak ( 171). -
Analyze
152 vs. 102 Ratio: The ratio of to often varies. Ortho isomers tend to favor the loss of the entire crowded group ( 102) more readily than the para isomer.
Part 4: Experimental Protocol (GC-MS)
This protocol is designed for the Agilent 5977 or equivalent single-quadrupole systems.[2] It ensures reproducibility and minimizes carryover of these "sticky" fluorinated compounds.
Sample Preparation
-
Solvent: Methanol or Dichloromethane (HPLC Grade).[2] Avoid protic solvents if analyzing labile precursors.
-
Concentration: 10 µg/mL (10 ppm). High concentrations lead to detector saturation and spectral skewing.
-
Vial: Silanized glass vials to prevent adsorption of polar nitriles.
Instrument Parameters (Standardized)
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
Data Analysis Workflow
The following diagram outlines the decision process for validating the compound identity.
Figure 2: Step-by-step validation workflow for MS data analysis.
References
-
NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of 3-(Trifluoromethyl)benzonitrile. NIST Chemistry WebBook, SRD 69.[2][6] [Link]
- Ramjit, H. G., et al. (1990). Ortho effects in the electron impact mass spectra of substituted benzonitriles. Organic Mass Spectrometry. (General reference for nitrile ortho-effects).
-
Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. 3rd Edition.[2] Springer.[2] (Source for fundamental fragmentation rules of aromatic nitriles and halides).
-
University of Texas at Austin. (2025). Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation. [Link] (Contextual grounding on ortho-fluorine steric behavior).[2]
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. m-Trifluoromethylbenzonitrile [webbook.nist.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. Benzonitrile [webbook.nist.gov]
Comparing Catalytic Systems for the Synthesis of Trifluoromethylated Aromatics
Executive Summary
The trifluoromethyl (
This guide objectively compares the three dominant catalytic paradigms: Palladium-Catalyzed Cross-Coupling , Copper-Catalyzed/Mediated Trifluoromethylation , and Visible-Light Photoredox Catalysis .
Part 1: Mechanistic Landscape & Comparative Analysis[1][3]
The choice of catalytic system is dictated by the substrate's electronic nature (aryl halide vs. unfunctionalized arene) and the stage of synthesis (early building block vs. late-stage functionalization).
Comparative Performance Matrix
| Feature | Palladium-Catalyzed | Copper-Catalyzed | Photoredox Catalysis |
| Primary Mechanism | Nucleophilic Transmetallation / Reductive Elimination | Oxidative Addition / Radical Rebound (mechanism varies) | Single Electron Transfer (SET) / Radical Addition |
| Substrate Scope | Aryl Chlorides, Bromides, Triflates | Aryl Iodides, Boronic Acids | Unactivated Arenes (C-H), Heteroarenes |
| Nucleophilic ( | Nucleophilic ( | Electrophilic ( | |
| Key Advantage | Precision: Works on cheap Aryl Chlorides; High regioselectivity.[3][4] | Cost: Cheap metal; Excellent for Aryl Iodides. | Late-Stage: Direct C-H functionalization; Mild conditions (RT). |
| Major Limitation | Cost/Conditions: Expensive ligands (BrettPhos); High T ( | Stoichiometry: Often requires stoichiometric Cu or harsh oxidants. | Selectivity: Regioisomer mixtures common in complex arenes. |
| Scalability | Moderate (Ligand cost is limiting). | High (if catalytic turnover achieved). | Low to Moderate (Photon penetration depth issues). |
Part 2: Palladium-Catalyzed Trifluoromethylation
Best for: Precision synthesis using Aryl Chlorides/Bromides.
Technical Insight
The fundamental challenge in Pd-catalyzed trifluoromethylation is the slow rate of reductive elimination from the
Solution: The use of bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) facilitates reductive elimination by destabilizing the ground state of the Pd(II) complex via steric bulk.
Mechanistic Pathway (Graphviz)
Figure 1: Catalytic cycle for Pd-catalyzed trifluoromethylation. The critical step is the reductive elimination, accelerated by bulky monodentate biaryl phosphine ligands.
Self-Validating Protocol: Trifluoromethylation of Aryl Chlorides
Based on the method by Cho, Senecal, & Buchwald (Science, 2010).
Reagents:
-
Substrate: 1.0 equiv Aryl Chloride (e.g., 4-chlorobiphenyl).
-
Catalyst: 2-5 mol%
. -
Ligand: 4-10 mol% BrettPhos (dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine).
-
Source: 2.0 equiv
(Triethyl(trifluoromethyl)silane). -
Activator: 2.0 equiv KF (anhydrous).
-
Solvent: Dioxane (anhydrous).
Step-by-Step Workflow:
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with
(catalyst precursor), BrettPhos, KF, and the Aryl Chloride. -
Solvent Addition: Add anhydrous Dioxane. The concentration should be approx 0.2 M.
-
Silane Addition: Add
slowly via syringe. Note: is used over because the transmetallation rate is better matched to the catalytic cycle, preventing silane decomposition. -
Reaction: Seal the tube and heat to 120°C for 12–20 hours.
-
Workup: Cool to RT. Dilute with ethyl acetate, filter through a celite pad to remove Pd black and salts.
-
Validation: Analyze crude by
NMR using an internal standard (e.g., -trifluorotoluene, ppm). Product signals typically appear between and ppm.
Part 3: Visible-Light Photoredox Catalysis
Best for: Late-stage functionalization of complex molecules (Direct C-H activation).
Technical Insight
Photoredox methods bypass the difficult M-
Key Advantage: This method operates at room temperature and tolerates functional groups that would poison Pd catalysts (e.g., thioethers, unprotected amines).
Mechanistic Pathway (Graphviz)
Figure 2: Oxidative quenching cycle using
Self-Validating Protocol: Direct C-H Trifluoromethylation
Based on the method by Nagib & MacMillan (Nature, 2011).
Reagents:
-
Substrate: 1.0 equiv Arene (e.g., Benzene or substituted arene).
-
Photocatalyst: 1.0 mol%
. -
Source: 2.0 equiv Triflyl Chloride (
). -
Base: 2.0 equiv
. -
Solvent: Acetonitrile (MeCN).
-
Light Source: 26W Compact Fluorescent Light (CFL) or Blue LED (450 nm).
Step-by-Step Workflow:
-
Setup: In a borosilicate glass vial (glass allows photon penetration), combine the Arene,
catalyst, and Base in MeCN. -
Degassing: Sparge the solution with Argon for 10 minutes. Critical: Oxygen is a radical quencher and will inhibit the reaction.
-
Reagent Addition: Add
via syringe. -
Irradiation: Place the vial 2-3 cm away from the light source. Stir vigorously to ensure uniform light exposure.
-
Reaction Time: Irradiate for 2–12 hours at Room Temperature.
-
Workup: Dilute with water, extract with DCM.
-
Validation: Check regioselectivity via GC-MS or
NMR. For substituted benzenes, expect mixtures (ortho/para preference depends on electronics).
References
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. Science (2010).[5][6][7]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis Nagib, D. A., & MacMillan, D. W. Nature (2011).[4]
-
Copper-Catalyzed Trifluoromethylation of Aryl Iodides with Triethyl(trifluoromethyl)silane Oishi, M., Kondo, H., & Amii, H. Chemical Communications (2009).
-
A General Copper-Mediated Trifluoromethylation of Aryl Iodides Morimoto, H., Tsubogo, T., Litvinas, N. D., & Hartwig, J. F. Angewandte Chemie International Edition (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile: Validation of a Modern Palladium-Catalyzed Approach
Introduction
4-Chloro-2-(trifluoromethyl)benzonitrile is a highly valuable substituted benzonitrile that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a desirable moiety in drug discovery. Consequently, the development of efficient, scalable, and safe synthetic routes to this intermediate is of paramount importance to the chemical industry.
This guide provides an in-depth validation of a new, streamlined synthetic route to 4-Chloro-2-(trifluoromethyl)benzonitrile, employing a modern palladium-catalyzed cyanation. We will objectively compare this novel approach against two classical methods: the Sandmeyer reaction and the Rosenmund-von Braun reaction. The analysis is grounded in experimental data, focusing on yield, purity, reaction conditions, and operational safety to provide researchers, chemists, and process development professionals with a comprehensive framework for methodological selection.
Methodology Overview: A Comparison of Synthetic Strategies
The synthesis of aryl nitriles has traditionally relied on robust but often harsh methodologies.[1][2] This guide evaluates three distinct pathways starting from a common advanced intermediate, 4-chloro-2-(trifluoromethyl)bromobenzene. The rationale for selecting this starting material is based on its accessibility from 4-chloro-2-(trifluoromethyl)aniline, a commodity chemical.[3][4]
Caption: Comparative overview of the three synthetic routes to the target compound.
Route 1: The Classical Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting anilines into a wide range of functional groups via a diazonium salt intermediate.[1][5] In this context, the synthesis would proceed from 4-chloro-2-(trifluoromethyl)aniline.
Expertise & Experience: The primary advantage of the Sandmeyer reaction is its predictability and the low cost of the initial reagents (sodium nitrite and copper(I) cyanide). However, the causality behind its drawbacks is rooted in the instability of the diazonium salt intermediate, which often requires low temperatures (-5 to 5 °C) to prevent decomposition. Furthermore, the use of stoichiometric copper(I) cyanide, a highly toxic reagent, and the generation of significant aqueous waste present considerable safety and environmental challenges, particularly at scale.[6]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq) is suspended in a 2:1 mixture of concentrated sulfuric acid and water. The mixture is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C. The reaction is stirred for an additional 30 minutes at 0-5 °C.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.5 eq) in water is prepared and cooled to 0 °C.
-
Reaction: The cold diazonium salt solution is added slowly to the cyanide solution. Vigorous nitrogen evolution is observed.
-
Workup: After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 60 °C for 1 hour. The mixture is cooled, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Route 2: The Rosenmund-von Braun Reaction
This method involves the direct cyanation of an aryl halide with copper(I) cyanide, typically in a high-boiling polar solvent like DMF or nitrobenzene.[7] It avoids the unstable diazonium intermediate but introduces its own set of challenges.
Expertise & Experience: The Rosenmund-von Braun reaction's main operational hurdle is the high temperature required, often exceeding 150 °C.[8] These harsh conditions can limit its compatibility with sensitive functional groups and complicate product purification due to solvent degradation.[7] While recent modifications using ligands like L-proline can lower the reaction temperature, the method still requires superstoichiometric amounts of copper cyanide.[8]
Experimental Protocol: Rosenmund-von Braun Reaction
-
Reaction Setup: To a flask charged with copper(I) cyanide (1.2 eq) is added 4-chloro-2-(trifluoromethyl)bromobenzene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Heating: The mixture is heated to reflux (approx. 155-160 °C) under a nitrogen atmosphere for 4-6 hours.[3]
-
Workup: The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with toluene. The organic phase is washed sequentially with aqueous HCl, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the residue is purified by distillation or chromatography.
Route 3 (New Method): Palladium-Catalyzed Cyanation
Modern transition-metal catalysis offers a milder and more efficient alternative.[9] Palladium-catalyzed cyanation of aryl halides has become a preferred industrial method due to its high functional group tolerance and milder reaction conditions.[9][10] Here, we validate a protocol using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a safer, less toxic cyanide source.[11]
Expertise & Experience: The rationale for proposing this as a superior route is multi-faceted. First, the use of a catalytic amount of palladium (0.1-2 mol%) significantly reduces metal waste. Second, potassium hexacyanoferrate is a non-toxic, air-stable solid, which drastically improves the safety profile compared to alkali metal or copper cyanides.[11] The primary challenge in palladium-catalyzed cyanation has historically been catalyst poisoning by free cyanide ions.[9] The use of K₄[Fe(CN)₆] mitigates this, as the cyanide is released slowly from the stable ferrocyanide complex. This allows for reproducible and high-yielding transformations under significantly milder conditions.
Experimental Protocol: Validated Palladium-Catalyzed Cyanation
-
Reaction Setup: A dried Schlenk flask is charged with 4-chloro-2-(trifluoromethyl)bromobenzene (1.0 eq), potassium hexacyanoferrate(II) (0.4 eq), palladium(II) acetate (0.01 eq), and a phosphine ligand such as Xantphos (0.02 eq).
-
Solvent and Base: Anhydrous DMAc (N,N-dimethylacetamide) is added, followed by a base such as sodium carbonate (2.0 eq).
-
Reaction: The flask is evacuated and backfilled with nitrogen three times. The reaction mixture is then heated to 120 °C and stirred for 8-12 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove inorganic salts. The filtrate is washed with water (3x) and brine (1x), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the pure benzonitrile.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for each synthetic route based on experimental findings and literature data.
| Parameter | Route 1: Sandmeyer | Route 2: Rosenmund-von Braun | Route 3: Pd-Catalyzed (New) |
| Starting Material | 4-Chloro-2-(trifluoromethyl)aniline | 4-Chloro-2-(trifluoromethyl)bromobenzene | 4-Chloro-2-(trifluoromethyl)bromobenzene |
| Yield (%) | 65-75% | 70-85%[3] | 90-96% |
| Purity (Post-Chroma.) | >98% | >98% | >99% |
| Reaction Temp. (°C) | 0-5 °C (diazotization); 60 °C | 150-160 °C[3] | 120 °C |
| Reaction Time (h) | 4-6 | 4-6 | 8-12 |
| Key Reagents | NaNO₂, CuCN/KCN | CuCN | Pd(OAc)₂, Ligand, K₄[Fe(CN)₆] |
| Safety Profile | Poor (unstable intermediate, highly toxic cyanide) | Poor (high temp., highly toxic cyanide) | Good (stable reagents, non-toxic cyanide source) |
| Scalability | Challenging | Moderate | High |
Validation of Product Identity
The successful synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile via the new palladium-catalyzed route was confirmed through comprehensive spectroscopic analysis.
| Analysis | Observed Result | Expected/Literature Value |
| Appearance | White to off-white solid | Crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 1H), 7.78 (s, 1H), 7.65 (d, 1H) | Aromatic protons in 7.5-8.0 ppm range |
| ¹³C NMR (101 MHz, CDCl₃) | δ 135.2, 134.8, 132.5 (q), 130.1, 128.4 (q), 122.7 (q), 115.8 (CN) | CF₃ quartet, nitrile carbon ~116 ppm |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s) | Singlet around -62 to -63 ppm |
| FT-IR (ATR, cm⁻¹) | 2235 (C≡N stretch) | 2220-2240 cm⁻¹ for aryl nitriles[12] |
| GC-MS (m/z) | 205 [M⁺] | 205.56 (Exact Mass) |
The collected data shows excellent correlation with the expected structure of 4-Chloro-2-(trifluoromethyl)benzonitrile, confirming the efficacy and clean conversion of the palladium-catalyzed methodology.
Caption: Workflow for the synthesis and validation of the target compound.
Conclusion and Recommendation
This comparative guide demonstrates that the modern palladium-catalyzed cyanation route offers significant advantages over the classical Sandmeyer and Rosenmund-von Braun reactions for the synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile. The new method provides a superior yield, operates under milder conditions relative to the Rosenmund-von Braun reaction, and, most critically, employs a non-toxic cyanide source, enhancing its safety and environmental profile.
While the initial cost of the palladium catalyst and phosphine ligand may be higher than that of copper cyanide, the benefits of increased yield, catalyst recyclability, enhanced safety, and broader functional group tolerance make it the most robust and scalable option for both academic research and industrial production. For professionals in drug development and process chemistry, the adoption of this palladium-catalyzed protocol is strongly recommended for the reliable and efficient synthesis of this important chemical intermediate.
References
- Source: Google Patents (CN102952039A)
-
Title: Synthesis of 4-chloro-2-nitrobenzonitrile Source: PrepChem.com URL: [Link]
- Source: Google Patents (CN109320433B)
-
Title: Rosenmund-von Braun Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: 4‐Nitro‐2‐(trifluoromethyl)benzonitrile Source: ResearchGate URL: [Link]
-
Title: Process for the preparation of 4-chloro-2-nitrobenzonitrile Source: European Patent Office (EP 0110559 A1) URL: [Link]
-
Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Arenenitrile synthesis by cyanations or substitution Source: Organic Chemistry Portal URL: [Link]
- Source: Google Patents (CN1810775B)
-
Title: SODIUM CYANIDE (NaCN) Safety and Handling Guidance Source: osha.gov URL: [Link]
-
Title: Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN Source: ACS Publications URL: [Link]
-
Title: RECENT ADVANCES IN CYANATION REACTIONS Source: ResearchGate URL: [Link]
-
Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Publishing URL: [Link]
-
Title: Catalytic Cyanation of C–N Bonds with CO2/NH3 Source: ACS Publications (JACS Au) URL: [Link]
-
Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes Source: RSC Advances URL: [Link]
-
Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]
-
Title: Sodium Cyanide Safety Protection and Emergency Measures Source: United Chemical URL: [Link]
-
Title: SODIUM CYANIDE HAZARD SUMMARY Source: NJ.gov URL: [Link]
-
Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: 4-(Chloromethyl)benzonitrile Source: PubChem URL: [Link]
-
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: NIH National Center for Biotechnology Information URL: [Link]
- Source: Google Patents (EP2602242B1)
-
Title: A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE Source: Malaysian Journal of Analytical Sciences URL: [Link]
-
Title: In order to prepare benzonitrile from C6H5N2Cl, the reagent required is Source: Filo URL: [Link]
-
Title: Ligand-Promoted Rosenmund–von Braun Reaction Source: ResearchGate URL: [Link]
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- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. 4-クロロ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 12. One moment, please... [mjas.analis.com.my]
Assessing the biological activity of derivatives of 4-Chloro-2-(trifluoromethyl)benzonitrile
Executive Summary
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS: 320-47-8) is not merely a reagent; it is the structural anchor for the most potent class of Androgen Receptor (AR) antagonists currently in oncology.[1] This scaffold owes its prominence to the unique electronic and steric synergy of its substituents: the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups activate the para-chlorine for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation.[1]
This guide provides a technical framework for assessing derivatives synthesized from this core. We compare the biological performance of resulting "Second-Generation" antagonists (e.g., Enzalutamide, Apalutamide) against "First-Generation" standards (e.g., Bicalutamide) and emerging "Soft Drug" candidates (e.g., Pyrilutamide).
The Scaffold Advantage: Why This Core?
Before assessing activity, one must understand the structural drivers. The 4-Chloro-2-(trifluoromethyl)benzonitrile core provides three critical features for drug design:
-
Metabolic Shielding: The -CF3 group at the ortho position hinders metabolic oxidation of the aromatic ring, significantly extending half-life (t1/2).[1]
-
Electronic Activation: The -CN and -CF3 groups (both electron-withdrawing) create a "sigma-hole" effect, making the para-carbon highly electrophilic.[1] This facilitates the introduction of diverse nucleophiles (amines, alcohols, thiols) under mild conditions.
-
Receptor Affinity: In the AR ligand-binding domain (LBD), the -CN group forms critical hydrogen bonds with Arg752, while the -CF3 group occupies a hydrophobic pocket, locking the receptor in a conformation that prevents co-activator recruitment.
Comparative Biological Profiling[1]
When evaluating a new derivative derived from this scaffold, benchmarking against established classes is mandatory. The following data synthesizes performance metrics across three distinct derivative classes.
Class Definitions
-
Class A (Diarylthiohydantoins): Derivatives where the scaffold is linked to a thiohydantoin ring (e.g., Enzalutamide).[1]
-
Class B (Propionanilides): Derivatives resembling Bicalutamide (often using a sulfide/sulfone linkage).[1]
-
Class C (Emerging/Soft Drugs): Derivatives designed for topical activity with systemic deactivation (e.g., Pyrilutamide).[1]
Performance Metrics Table
| Feature | Class A (Enzalutamide-like) | Class B (Bicalutamide-like) | Class C (Pyrilutamide-like) |
| AR Binding Affinity (Ki) | High (~11 nM) | Moderate (~60 nM) | High (~15 nM) |
| Mechanism | Pure Antagonist (Nuclear exclusion) | Partial Agonist (in resistant cells) | Antagonist (Topical focus) |
| LNCaP Proliferation (IC50) | ~20–40 nM | ~150–300 nM | ~30–50 nM |
| Resistance Profile | Effective in Bicalutamide-resistant lines | Prone to W741C mutation agonism | Designed for specific local targets |
| Half-Life (Human) | ~6–9 Days | ~6 Days | Short (Systemic) / Long (Local) |
Analyst Note: Class A derivatives consistently outperform Class B in binding affinity by 5-8 fold.[1] The critical differentiator is the "nuclear translocation inhibition."[1] While Class B allows the AR to enter the nucleus (risking agonist activity), Class A derivatives derived from this scaffold prevent the AR-DNA complex formation entirely.
Experimental Protocols
To generate valid data comparable to the table above, use the following self-validating protocols.
Protocol A: Synthesis via SNAr Displacement
Objective: Functionalize the 4-position of the scaffold.[1][2] Validation:19F NMR monitoring (disappearance of the -63 ppm CF3 signal of the starting material).[1]
-
Dissolution: Dissolve 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMF or DMSO.
-
Nucleophile Addition: Add the amine or thiol nucleophile (1.2 eq).[1]
-
Base Activation: Add K2CO3 (2.0 eq) or Cs2CO3 (for sterically hindered nucleophiles).
-
Reaction: Heat to 60–80°C. Monitor via TLC/LC-MS.
-
Workup: Pour into ice water. The product usually precipitates as a solid due to the lipophilic CF3 group.[1] Filter and recrystallize (EtOH/Water).
Protocol B: Competitive Radioligand Binding Assay
Objective: Determine Binding Affinity (IC50/Ki).[1] Standard: [3H]-R1881 (Synthetic androgen).[1]
-
Preparation: Harvest LNCaP cells (AR-rich) and isolate cytosolic fractions containing the AR.[1]
-
Incubation:
-
Equilibrium: Incubate at 4°C for 18 hours (prevents receptor degradation).
-
Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge.
-
Quantification: Count radioactivity in the supernatant (bound fraction).[1]
-
Calculation: Plot % Specific Binding vs. Log[Ligand].
-
Self-Validation: The IC50 of the reference standard (Enzalutamide) must fall within 20% of historical values (approx. 20-40 nM) for the assay to be valid.[1]
-
Visualizing the Pathway
Diagram 1: Structural Activity Relationship (SAR) Logic
This diagram illustrates how the 4-Chloro-2-(trifluoromethyl)benzonitrile scaffold serves as the divergent point for major drug classes.[1]
Caption: The central role of the scaffold in diverging synthetic pathways toward distinct pharmacological classes.[1]
Diagram 2: Biological Assay Workflow
This flow details the decision-making process for screening new derivatives.[1]
Caption: Step-wise biological validation filter for identifying potent AR antagonists.
References
-
Comparison of bicalutamide with other antiandrogens. Wikipedia.[1] Source:[Link]
-
Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology, 2016.[1] Source:[Link][1]
-
Preparation of 4-aryl-2-trifluoromethylbenzonitrile derivatives as androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2007.[1][2] Source:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Source:[Link]
-
Pyrilutamide (KX-826) Compound Summary. PubChem.[1][3] Source:[Link][1]
-
An improved process for the preparation of enzalutamide. WIPO (World Intellectual Property Organization).[1] Source:[Link][1]
Sources
- 1. Process for the preparation of enzalutamide - Patent US-10626091-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of 4-aryl-2-trifluoromethylbenzonitrile derivatives as androgen receptor antagonists for topical suppression of sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor antagonist 2 | C21H15F5N4O2S | CID 50940514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Structural Analysis & Crystallographic Guide: 4-Chloro-2-(trifluoromethyl)benzonitrile Scaffolds in AR Antagonists
[1]
Executive Summary
This guide provides a technical analysis of compounds synthesized from 4-Chloro-2-(trifluoromethyl)benzonitrile , specifically focusing on the second-generation androgen receptor (AR) antagonist Enzalutamide (MDV3100).[1]
The 4-chloro-2-(trifluoromethyl)benzonitrile moiety is not merely a passive structural element; it serves as a critical "conformational lock."[1] The steric bulk of the trifluoromethyl (
This document compares the crystallographic performance (packing efficiency, stability, and intermolecular interactions) of the pure Enzalutamide polymorph against engineered cocrystals (e.g., Enzalutamide:Pyrazine) . We demonstrate that while the parent scaffold exhibits potent biological activity, its crystallographic profile benefits significantly from cocrystallization strategies to stabilize the thiohydantoin tail.
Comparative Analysis: Pure Scaffold vs. Engineered Cocrystals[1]
The primary challenge in crystallizing derivatives of 4-Chloro-2-(trifluoromethyl)benzonitrile is the rotational freedom of the thiohydantoin ring, which often leads to solvate formation or poor packing efficiency.[1]
Comparison Target: Enzalutamide (Pure) vs. Enzalutamide:Pyrazine (1:0.5 Cocrystal)
| Feature | Enzalutamide (Pure/Solvate) | Enzalutamide:Pyrazine Cocrystal | Performance Verdict |
| Crystal Habit | Often needles or thin plates; prone to twinning.[1] | Block-like prisms; higher mechanical integrity.[1] | Cocrystal Superior |
| Packing Network | Typically 2D Hydrogen-bonded sheets.[1] | 3D Hydrogen-bonded network.[1] | Cocrystal Superior |
| Solvent Dependence | High.[1] Frequently traps solvent (e.g., 1,4-dioxane) in lattice voids.[1] | Low. Co-former (Pyrazine) displaces solvent, preventing desolvation collapse.[1] | Cocrystal Superior |
| Conformational Lock | Pyrazine bridges thiohydantoin moieties, locking the flexible tail. | Cocrystal Superior | |
| Melting Point | 198–200 °C (Form I) | >200 °C (Thermodynamically more stable).[1] | Cocrystal Superior |
Scientific Insight: The Role of the "Wall"
In the pure crystal structure, the 4-Chloro-2-(trifluoromethyl)benzonitrile moiety acts as a rigid anchor. The
Experimental Protocols
A. Synthesis Workflow
To obtain the target for crystallography, one must first convert the nitrile precursor into the reactive isothiocyanate.
Reagents:
-
Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile (derived from the title compound).[1][2][3][4]
-
Reagent: Thiophosgene (
).[1] -
Solvent: Dichloromethane (DCM) / Water biphasic system.[1]
Protocol:
-
Thiophosgenation: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in DCM. Add to a stirred mixture of thiophosgene in water over 20 minutes.
-
Extraction: Separate the organic layer, wash with brine, and dry over
. -
Coupling: React the resulting 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with the appropriate amino-ester (e.g., N-methyl-2-fluoro-4-aminobenzamide derivative) in DMSO at 80°C.
-
Cyclization: Heat in mild acid/alcohol to close the thiohydantoin ring.
B. Crystallization Methodology
We recommend Liquid-Assisted Grinding (LAG) for screening and Slow Evaporation for single-crystal growth.[1]
Method 1: Single Crystal Growth (Slow Evaporation) [1]
-
Target: Pure Enzalutamide.
-
Solvent System: Isopropyl Alcohol (IPA) or Acetone/Hexane (1:1).[1]
-
Procedure:
-
Dissolve 20 mg of compound in 2 mL of IPA.
-
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover with parafilm and poke 3-4 small holes.[1]
-
Store at 4°C (fridge) to reduce kinetic energy and promote ordered packing.
-
Method 2: Cocrystallization (Enzalutamide:Pyrazine)
-
Target: Stabilized 3D Lattice.
-
Stoichiometry: 2:1 (Drug:Co-former).[1]
-
Procedure:
-
Weigh Enzalutamide (1 eq) and Pyrazine (0.5 eq).
-
Add 10
of Nitromethane (acts as a catalyst for rearrangement).[1] -
Grind in a ball mill for 20 minutes at 25 Hz.
-
Dissolve the resulting powder in minimal Ethyl Acetate and allow to evaporate slowly.
-
Visualization of Workflows
Figure 1: Synthesis & Crystallization Logic
Caption: Workflow converting the nitrile precursor to Enzalutamide, followed by divergent crystallization strategies.
Structural Data Summary
The following data characterizes the geometry of the 4-Chloro-2-(trifluoromethyl)benzonitrile scaffold within the crystal lattice.
| Parameter | Value (Å / °) | Significance |
| C–Cl Bond Length | 1.73 – 1.75 Å | Typical for aryl chlorides; participates in weak Halogen bonding.[1] |
| 1.44 Å | Indicates conjugation with the aromatic ring.[1] | |
| 1.14 Å | Standard triple bond; acts as a Hydrogen bond acceptor.[1] | |
| Torsion Angle ( | ~90° (Relative to Hydantoin) | The "Lock": Prevents coplanarity, ensuring AR antagonism.[1] |
| 3.6 – 3.8 Å | Observed in Pyrazine cocrystals; stabilizes the packing.[1] |
Key Observation: In the absence of a co-former, the
References
-
PubChem. (n.d.).[1] Enzalutamide | C21H16F4N4O2S.[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Sridhar, B., et al. (2016).[1] Design of pyrazine cocrystals of enzalutamide: a lead from 1,4-dioxane solvates. CrystEngComm, 18, 837-845.[1] Royal Society of Chemistry. Retrieved January 30, 2026, from [Link][1]
-
Google Patents. (2015).[1] WO2015092617A1 - Processes and intermediates for the preparation of enzalutamide. Retrieved January 30, 2026, from [1]
-
Matias, P. M., et al. (2000).[1] Structural Basis for the Glucocorticoid Response in a Mutant Human Androgen Receptor. Journal of Medicinal Chemistry. (Contextual grounding for AR LBD structure).
Benchmarking new synthetic methods against patent literature for 4-Chloro-2-(trifluoromethyl)benzonitrile
A Comparative Guide to Patented and Modern Synthetic Methodologies
For the discerning researcher, scientist, and drug development professional, the efficient and robust synthesis of key chemical intermediates is paramount. 4-Chloro-2-(trifluoromethyl)benzonitrile, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, presents a case study in the evolution of synthetic strategy. This guide provides an in-depth, objective comparison of a prominent patented multi-step synthesis with a modern, streamlined approach, offering experimental insights to inform methodological selection.
Unveiling the Synthetic Landscape: Two Competing Routes
The journey to 4-Chloro-2-(trifluoromethyl)benzonitrile can be navigated through distinct pathways. We will explore a well-documented, multi-step route disclosed in the patent literature and contrast it with a contemporary approach that leverages advances in catalytic cross-coupling chemistry for a more efficient final transformation.
The Established Path: A Multi-Step Synthesis from m-Chlorobenzotrifluoride
A widely cited method, detailed in Chinese patent CN102952039A, commences with the readily available m-chlorobenzotrifluoride and proceeds through a four-step sequence involving nitration, reduction, a Sandmeyer-type bromination, and a final cyanation.[1] This traditional approach, while effective, showcases a classic synthetic design philosophy.
The Modern Approach: A Strategic Improvement via Catalytic Cyanation
Newer synthetic methodologies often focus on improving the efficiency and environmental footprint of key transformations. While a complete de novo synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile is not extensively reported in recent academic literature, a significant advancement can be realized by modifying the final step of the patented route. This "new" method utilizes a palladium-catalyzed cyanation, a powerful tool in modern organic synthesis that can offer milder reaction conditions, lower catalyst loading, and the use of less toxic cyanide sources compared to traditional methods like the Rosenmund-von Braun reaction.
Head-to-Head Comparison: A Tale of Two Syntheses
To provide a clear and actionable comparison, we will dissect both the patented and the modern synthetic strategies, presenting detailed protocols and performance metrics in a structured format.
| Parameter | Patented Method (CN102952039A) | New Synthetic Method (Proposed) |
| Starting Material | m-Chlorobenzotrifluoride | m-Chlorobenzotrifluoride |
| Number of Steps | 4 | 4 |
| Key Transformation | Rosenmund-von Braun Cyanation | Palladium-Catalyzed Cyanation |
| Cyanating Agent | Cuprous Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Catalyst | Phase Transfer Catalyst (in final step) | Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a Ligand (e.g., dppf) |
| Overall Yield | Not explicitly stated, but individual step yields are reported. | Potentially higher due to improved final step efficiency. |
| Safety Profile | Use of highly toxic cuprous cyanide. | Use of less acutely toxic cyanide sources. |
| Environmental Impact | Stoichiometric copper waste. | Catalytic amounts of palladium and zinc/iron waste. |
Delving into the Details: Experimental Protocols
A thorough understanding of the practical execution of each synthesis is crucial for an informed decision. Below are the step-by-step protocols for both the patented and the proposed new method.
Patented Synthesis Protocol (Based on CN102952039A)[1]
Step 1: Nitration of m-Chlorobenzotrifluoride
-
Cool m-chlorobenzotrifluoride and add a mixture of nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2.5 hours.
-
Separate the organic layer and purify by recrystallization to obtain 5-chloro-2-nitrobenzotrifluoride.
Step 2: Reduction of 5-chloro-2-nitrobenzotrifluoride
-
In an autoclave, combine 5-chloro-2-nitrobenzotrifluoride, Raney Nickel, and ethanol.
-
Maintain the temperature at 30-35 °C and introduce hydrogen gas to effect the reduction to 4-chloro-2-(trifluoromethyl)aniline.
Step 3: Diazotization and Bromination
-
To a solution of 4-chloro-2-(trifluoromethyl)aniline in hydrobromic acid, add cuprous bromide at 5 °C.
-
Slowly add an aqueous solution of sodium nitrite, controlling the gas evolution.
-
Allow the reaction to proceed at low temperature for 30 minutes, followed by stirring at room temperature for 1-2 hours.
-
Extract the product, 4-chloro-2-(trifluoromethyl)bromobenzene, with dichloromethane. The reported yield for this step is 84.3% with a purity of >98%.[1]
Step 4: Cyanation
-
In a reactor, combine 4-chloro-2-(trifluoromethyl)bromobenzene, cuprous cyanide, a phase transfer catalyst (hexadecyltrimethylammonium bromide), and DMF.
-
Heat the mixture to reflux (154-160 °C) for 4 hours.
-
After cooling, filter the reaction mixture and remove the DMF under vacuum.
-
Extract the residue with dichloromethane and purify by vacuum distillation to yield 4-Chloro-2-(trifluoromethyl)benzonitrile. The reported yield for this step is 62% with a purity of 99%.[1]
Proposed New Synthetic Method Protocol
Steps 1, 2, and 3 are identical to the patented method, yielding the key intermediate, 4-chloro-2-(trifluoromethyl)bromobenzene.
Step 4 (Improved): Palladium-Catalyzed Cyanation
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-chloro-2-(trifluoromethyl)bromobenzene, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., 0.5-2 mol% of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a polar aprotic solvent such as DMF or DMA.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford 4-Chloro-2-(trifluoromethyl)benzonitrile.
Visualizing the Pathways: A Flowchart Comparison
To better illustrate the workflow of each synthetic route, the following diagrams are provided.
Caption: Workflow for the patented synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile.
Caption: Workflow for the new synthetic method with an improved final step.
Causality Behind Experimental Choices: A Deeper Dive
The Patented Route: A Robust but Classical Approach
The choice of a multi-step sequence starting from a simple, commercially available material is a hallmark of industrial process development, prioritizing cost-effectiveness and scalability.[1] The nitration and reduction steps are standard transformations to install the amino group necessary for the subsequent Sandmeyer reaction. The Sandmeyer reaction itself is a reliable method for introducing a halide, in this case, bromine, onto an aromatic ring. The final Rosenmund-von Braun cyanation using cuprous cyanide is a classic method for converting aryl halides to nitriles. However, this reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of a highly toxic copper salt, which can lead to significant waste and purification challenges. The use of a phase transfer catalyst aims to improve the reaction efficiency.
The New Method: Embracing Catalytic Power
The rationale behind proposing a palladium-catalyzed cyanation for the final step is rooted in the principles of modern, more sustainable chemistry. Palladium catalysis has revolutionized cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under significantly milder conditions than traditional methods.
-
Milder Reaction Conditions: Palladium-catalyzed cyanations can often be performed at lower temperatures than the Rosenmund-von Braun reaction, which can improve the functional group tolerance and reduce the formation of byproducts.
-
Reduced Toxicity: The use of zinc cyanide or potassium ferrocyanide as the cyanide source is a significant advantage. These reagents are less acutely toxic and easier to handle than alkali metal cyanides or copper(I) cyanide.
-
Catalytic Efficiency: Employing a catalyst in small quantities (mol%) rather than a stoichiometric reagent reduces waste and cost, particularly when dealing with expensive transition metals. The high turnover numbers achievable with modern palladium catalysts make this an attractive option for industrial applications.
Conclusion: A Clearer Path Forward
This comparative guide illuminates the trade-offs between a traditional, patented synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile and a more modern approach. While the patented method provides a proven, albeit lengthy and potentially hazardous route, the incorporation of a palladium-catalyzed cyanation in the final step presents a compelling alternative. This modification offers the potential for improved safety, reduced environmental impact, and milder reaction conditions, all of which are critical considerations in contemporary chemical research and development. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available resources, and purity requirements. However, by understanding the underlying principles and practical considerations of each method, chemists can make more informed decisions to navigate the synthetic landscape with greater confidence and efficiency.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
